Olesoxime
Description
drug candidate for amyotrophic lateral sclerosis; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTASHOAVRSLMD-FCARAQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\O)/CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029582 | |
| Record name | Cholest-4-en-3-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-00-9, 22033-87-0 | |
| Record name | (3Z)-Cholest-4-en-3-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66514-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olesoxime, Z- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-4-en-3-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLESOXIME, Z- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2QN18P645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olesoxime preclinical data in amyotrophic lateral sclerosis models
An In-depth Technical Guide to Olesoxime Preclinical Data in Amyotrophic Lateral Sclerosis (ALS) Models
Introduction
This compound (TRO19622) is a cholesterol-like small molecule that has been investigated for its neuroprotective properties in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2] ALS is a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons in the brain and spinal cord.[1] A key pathological feature implicated in ALS is mitochondrial dysfunction, which leads to increased oxidative stress, impaired energy production, and the initiation of apoptotic cell death pathways.[3][4]
This compound's primary mechanism of action is believed to be the modulation of mitochondrial function.[5][6] It targets proteins on the outer mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway leading to cell death.[3][7][8] This guide provides a comprehensive overview of the preclinical data for this compound in in vitro and in vivo models of ALS, detailing the experimental findings, methodologies, and the compound's proposed mechanism of action.
Data Presentation: Summary of Preclinical Efficacy
The neuroprotective effects of this compound have been quantified in several key preclinical models relevant to motor neuron degeneration and ALS. The data is summarized in the tables below.
Table 1: In Vitro Efficacy in Motor Neuron Cultures
| Assay | Model System | This compound Concentration | Key Finding | Reference |
| Motor Neuron Survival | Primary embryonic rat spinal motor neurons (trophic factor deprived) | 10 µM | Maintained survival of 74 ± 10% of neurons. | [1] |
| EC₅₀ | 3.2 ± 0.2 µM | [1] | ||
| Neurite Outgrowth | Primary embryonic rat spinal motor neurons | Not specified | Promoted neurite outgrowth. | [1] |
Table 2: In Vivo Efficacy in Nerve Injury Models
| Model System | Dosing Regimen | Parameter Measured | Key Finding | Reference |
| Neonatal Rat Facial Nerve Axotomy | 100 mg/kg, p.o., 5 days | Motor Neuron Survival | Increased surviving motor neurons vs. vehicle (29% vs. 20%). | [1] |
| Adult Mouse Sciatic Nerve Crush | 30 mg/kg, s.c. | Axonal Cross-Sectional Area | Increased mean axonal size vs. vehicle (7.6 µm² vs. 6.0 µm²). | [1][7] |
| 0.3, 3, or 30 mg/kg, s.c. | Myelination | Reduced the number of 'poorly' myelinated fibers at all doses. | [1] |
Table 3: In Vivo Efficacy in SOD1G93A Mouse Model of ALS
| Dosing Regimen | Parameter Measured | Key Finding | Reference |
| 3 or 30 mg/kg, s.c., from day 60 | Survival | Extended median survival by 10% (138 days vs. 125 days for vehicle). | [1] |
| Disease Onset | Delayed onset of body weight loss by 15 days (at 3 mg/kg). | [1] | |
| Motor Performance (Grid Test) | Delayed decline in performance by ~11 days at both doses. | [1] | |
| Motor Performance (Rotarod) | Delayed decline in performance. | ||
| This compound-charged food from day 21 | NMJ Denervation (at day 60) | Reduced denervation to 30% compared to 60% in untreated mice. | |
| Cellular Pathology (at day 104) | Strongly reduced astrogliosis and microglial activation; prevented motor neuron loss. | [9] |
Experimental Protocols
SOD1G93A Mouse Model Studies
-
Animal Model : The most frequently used model was the transgenic mouse line overexpressing the human superoxide dismutase 1 (SOD1) gene with a glycine-to-alanine substitution at position 93 (SOD1G93A). This model recapitulates many key features of human ALS.[4]
-
Drug Administration : this compound was administered either via daily subcutaneous (s.c.) injections at doses of 3 or 30 mg/kg, with treatment typically initiated at a presymptomatic stage (e.g., postnatal day 60), or provided continuously in food pellets from an early age (day 21).[1][9]
-
Motor Function Assessment :
-
Grid Test : Mice were placed on a wire grid, and the time until they fell or the number of foot slips was recorded to assess motor coordination and strength.[1]
-
Rotarod Test : Animals were placed on a rotating rod with accelerating speed, and their latency to fall was measured as an indicator of balance and motor function.[7]
-
-
Survival and Disease Progression : Disease onset was often defined by the peak body weight or the initial decline in motor performance.[1][7] The study endpoint was typically determined by the inability of the mouse to right itself within 30 seconds after being placed on its side, a humane endpoint indicating late-stage paralysis.[10]
-
Histological Analysis : Post-mortem analysis of spinal cord and muscle tissue was performed to assess the cellular impact of the treatment. This involved:
In Vitro Motor Neuron Survival Assay
-
Cell Culture : Primary motor neurons were isolated from the spinal cords of embryonic rats.[1]
-
Experimental Condition : To model the disease state, neurons were cultured in a medium deprived of essential neurotrophic factors, which induces cell death.[1] this compound was added to the culture medium shortly after plating.[1]
-
Endpoint Analysis : After a set incubation period (e.g., 3 days), the number of surviving neurons was counted to determine the protective effect of the compound. The half-maximal effective concentration (EC₅₀) was calculated from dose-response curves.[1]
Mechanism of Action and Signaling Pathways
This compound's neuroprotective effects are primarily attributed to its interaction with mitochondria.[5][11] It is thought to bind to a complex of proteins on the outer mitochondrial membrane, including the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO).[5][7] This interaction stabilizes the membrane and prevents the opening of the mitochondrial permeability transition pore (mPTP).[3][12]
In pathological conditions like ALS, mPTP opening leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm, ultimately triggering programmed cell death.[2] By inhibiting mPTP opening, this compound preserves mitochondrial integrity, maintains cellular energy levels, and blocks the downstream apoptotic cascade.[2] This action helps protect motor neurons from degeneration, reduces secondary injury from neuroinflammation (astrogliosis and microglial activation), and supports neuronal function.[2][9]
Conclusion
Preclinical data robustly demonstrated the neuroprotective potential of this compound in models of ALS. In vitro, it directly promoted the survival of motor neurons under stress.[1] In vivo, it delayed disease onset, improved motor function, and extended survival in the SOD1G93A mouse model.[1] The compound also showed positive effects on underlying cellular pathologies, including reducing neuromuscular junction denervation, astrogliosis, and microglial activation. The mechanism is strongly linked to the preservation of mitochondrial function through the inhibition of the mPTP.[3][12]
Despite these promising preclinical results, a Phase II-III clinical trial in ALS patients did not demonstrate a significant benefit on survival or most functional endpoints when administered with the standard-of-care treatment, riluzole.[4][13] While this compound was well-tolerated, the failure to translate preclinical efficacy to a clinical benefit underscores the challenges in developing treatments for ALS, potentially due to the advanced state of the disease at the time of diagnosis and treatment initiation.[8][11]
References
- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Research on Past and Future Therapeutic Strategies Devoted to Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. This compound delays muscle denervation, astrogliosis, microglial activation and motoneuron death in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 11. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II-III trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Olesoxime in Huntington's Disease: A Technical Examination of its Pathological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cortex. The disease is caused by an expansion of a CAG triplet repeat in the huntingtin (HTT) gene, leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine tract. While the precise mechanisms of mHTT toxicity are still under investigation, mitochondrial dysfunction, impaired calcium homeostasis, and excitotoxicity are considered key contributors to the pathology. Olesoxime (TRO19622), a cholesterol-like compound, has emerged as a potential therapeutic agent for neurodegenerative diseases, with preclinical studies suggesting a neuroprotective role in HD. This technical guide provides an in-depth analysis of the existing research on this compound's role in Huntington's disease pathology, focusing on its proposed mechanisms of action, supported by quantitative data from key preclinical studies and detailed experimental protocols.
Proposed Mechanisms of Action
This compound's therapeutic potential in HD is believed to stem from its multifactorial effects on key pathological processes. The primary proposed mechanisms are its ability to modulate mitochondrial function and to inhibit the calcium-dependent protease, calpain.
Mitochondrial Modulation
Mitochondrial dysfunction is a central feature of HD pathology. The presence of mHTT is associated with impaired mitochondrial dynamics, bioenergetics, and increased susceptibility to the mitochondrial permeability transition pore (mPTP) opening, leading to apoptosis. This compound is thought to counteract these detrimental effects.
Preclinical studies suggest that this compound can decrease the fluidity of the mitochondrial membrane.[1][2] This is significant because increased mitochondrial membrane fluidity has been observed in various HD models and is linked to impaired respiratory chain function.[2] By restoring normal membrane fluidity, this compound may improve mitochondrial function and resilience. Furthermore, this compound has been shown to prevent the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor from the mitochondria.[1] It is also suggested that this compound interacts with components of the mPTP, such as the voltage-dependent anion channel (VDAC), to inhibit its opening.[3]
Calpain Inhibition
Calpains are a family of calcium-activated neutral proteases that are implicated in the proteolytic cleavage of mHTT. This cleavage produces N-terminal fragments of mHTT that are more prone to aggregation and are considered to be more toxic than the full-length protein.[4] this compound has been shown to suppress the activation of calpain, thereby reducing the fragmentation of mHTT.[5][6][7] This effect is thought to be a downstream consequence of its mitochondrial-stabilizing effects, which help to maintain calcium homeostasis.[6][8] By preventing the dysregulation of intracellular calcium levels, this compound indirectly inhibits the activation of calpain.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in Huntington's disease models.
| Study Focus | Animal Model | Treatment Details | Key Quantitative Findings | Reference |
| Mitochondrial Membrane Fluidity | BACHD Transgenic Rats | This compound in food for 12 months | Significantly counteracted the mHTT-induced increase in mitochondrial membrane fluidity. | [2] |
| HdhQ111 Knock-in Mice | This compound treatment | Restored HD-specific changes in mitochondrial membrane fluidity. | [2] | |
| Mutant Huntingtin Aggregation & Cleavage | BACHD Rats | This compound in food for 12 months | Reduced cerebral mutant huntingtin aggregates and nuclear accumulation. Significantly reduced levels of mutant huntingtin fragments. | [4] |
| HdhQ111 Knock-in Mice | This compound treatment from before birth | Reduced huntingtin fragmentation at 6 months of age. | [5] | |
| Behavioral & Neuropathological Phenotypes | BACHD Rats | This compound in food for 12 months | Improved cognitive and psychiatric phenotypes. Ameliorated cortical thinning. | [4] |
| Calpain Activation | BACHD Rats | This compound in food for 12 months | Suppressed cortex-specific overactivation of calpain. | [4][9] |
| HdhQ111 Knock-in Mice | This compound treatment | Decreased calpain activation. | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's effects in HD models.
Mitochondrial Membrane Fluidity Assay
-
Objective: To measure the fluidity of mitochondrial membranes.
-
Method:
-
Isolate mitochondria from brain tissue of HD animal models and wild-type controls.
-
Incubate isolated mitochondria with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH incorporates into the hydrophobic core of the lipid bilayer.
-
Measure the fluorescence anisotropy of DPH using a fluorescence spectrophotometer.
-
Anisotropy values are inversely correlated with membrane fluidity. A decrease in DPH anisotropy indicates an increase in membrane fluidity.
-
For in-vitro studies, treat isolated mitochondria with this compound before DPH labeling and measurement. For in-vivo studies, animals are treated with this compound for a specified duration before mitochondrial isolation.
-
Calpain Activity Assay
-
Objective: To quantify the activity of calpain in brain tissue.
-
Method:
-
Prepare brain tissue lysates from HD animal models and wild-type controls.
-
Use a fluorometric calpain activity assay kit. These kits typically contain a specific calpain substrate conjugated to a fluorophore.
-
In the presence of active calpain, the substrate is cleaved, releasing the fluorophore and resulting in an increase in fluorescence.
-
Measure the fluorescence intensity over time using a fluorometer.
-
The rate of increase in fluorescence is proportional to the calpain activity in the sample.
-
Immunohistochemistry for Mutant Huntingtin Aggregates
-
Objective: To visualize and quantify mHTT aggregates in brain tissue.
-
Method:
-
Perfuse and fix the brains of HD animal models.
-
Prepare brain sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
Perform antigen retrieval to expose the mHTT epitopes.
-
Incubate the sections with a primary antibody specific for aggregated mHTT (e.g., EM48 antibody).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides and visualize using a fluorescence microscope or a confocal microscope.
-
Quantify the number and size of mHTT aggregates in specific brain regions (e.g., cortex, striatum) using image analysis software.
-
Visualizations
Signaling Pathway of this compound's Proposed Action
Caption: Proposed mechanism of this compound in Huntington's disease.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical studies of this compound.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound has a neuroprotective role in the context of Huntington's disease. Its ability to target fundamental pathological mechanisms, namely mitochondrial dysfunction and calpain-mediated mHTT cleavage, makes it a compelling therapeutic candidate. The quantitative data from various HD animal models consistently demonstrate its beneficial effects on molecular, cellular, and behavioral levels.
While these findings are promising, it is important to note that this compound's journey to the clinic for HD has been slow. Clinical trials in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and spinal muscular atrophy, have yielded mixed results.[10] Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria and further clarifying the downstream effects on calcium signaling and calpain activation. Additionally, studies investigating the optimal therapeutic window and long-term efficacy and safety in more advanced HD models are warranted. The development of biomarkers to track this compound's target engagement and therapeutic response in patients will be crucial for the successful design of future clinical trials for Huntington's disease.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. Mitochondrial membrane fluidity is consistently increased in different models of Huntington disease: restorative effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria in Huntington’s disease: implications in pathogenesis and mitochondrial-targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. The calpain-suppressing effects of this compound in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L20 this compound targets calpain overactivation in models of huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Olesoxime as a Potential Therapeutic for Parkinson's Disease: A Technical Guide
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Pathophysiological hallmarks include mitochondrial dysfunction, oxidative stress, and the aggregation of α-synuclein. Olesoxime (TRO19622), a cholesterol-like small molecule, has emerged as a neuroprotective agent with a mechanism of action directly relevant to these core pathological features. It is known to target the outer mitochondrial membrane, primarily interacting with the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO). This interaction is believed to stabilize mitochondrial function, prevent the opening of the mitochondrial permeability transition pore (mPTP), and inhibit α-synuclein-mediated toxicity. While clinical trials have primarily focused on other neurodegenerative conditions such as Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS) with mixed results, the preclinical evidence supporting this compound's mechanism makes it a compelling candidate for further investigation in Parkinson's disease. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols for researchers and drug development professionals.
Introduction to this compound
This compound (C₂₇H₄₅NO) is a novel, orally bioavailable, and blood-brain barrier-penetrating compound from the cholesterol-oxime family.[1][2] It was initially identified for its potent survival-promoting activity on motor neurons deprived of essential neurotrophic factors.[3] Its therapeutic potential has been explored in several neurodegenerative diseases, driven by its ability to protect mitochondrial integrity.[4] The primary mechanism of this compound involves its interaction with proteins of the outer mitochondrial membrane, which are critical in regulating apoptosis and cellular metabolism.[1][3] Given that mitochondrial dysfunction is a central pillar in the pathology of Parkinson's disease, this compound's mode of action presents a rational, mechanism-based therapeutic strategy.[5]
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its direct action on mitochondria. It concentrates at the mitochondrial membrane, where it modulates key components involved in cell death pathways.[1][3]
Targeting the Mitochondrial Outer Membrane: VDAC and TSPO
Binding and functional data have confirmed that this compound interacts with two key proteins located on the outer mitochondrial membrane: the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO).[3][6] These proteins are implicated in the regulation of mitochondrial permeability and cholesterol transport.[4] A crucial finding in the context of Parkinson's disease is that this compound's interaction with VDAC can physically hinder the translocation of α-synuclein through the VDAC pore into the mitochondria, thereby preventing α-synuclein-induced mitochondrial toxicity.[6][7]
Modulation of the Mitochondrial Permeability Transition Pore (mPTP)
This compound is proposed to prevent the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel whose prolonged opening leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[1][5][8] While this compound shows only a minor effect on calcium-induced mPTP opening in isolated mitochondria, it effectively rescues cells from stress-induced mPTP opening, suggesting its action may be more pronounced in a cellular context where factors like oxidative stress contribute to mPTP sensitization.[1] By stabilizing the mPTP, this compound helps maintain mitochondrial membrane potential and prevents the initiation of the apoptotic cascade.[9]
Impact on Calcium Homeostasis and Oxidative Stress
The molecular targets of this compound, VDAC and TSPO, are associated with mitochondrial calcium handling.[4] Dysregulation of calcium homeostasis is a known factor in neurodegeneration. Preclinical studies suggest that this compound helps stabilize mitochondrial function and reduces the overactivation of calpains, a group of calcium-dependent proteases involved in neurodegenerative processes.[4] Furthermore, by preventing mitochondrial dysfunction, this compound indirectly mitigates the production of reactive oxygen species (ROS), a major source of oxidative stress that damages dopaminergic neurons.[1]
Caption: this compound's mechanism targeting the outer mitochondrial membrane.
Preclinical Evidence
This compound has demonstrated significant neuroprotective and regenerative effects across a variety of in vitro and in vivo models of neurodegeneration.[1] Although specific studies in Parkinson's disease models are limited in publicly available literature, its efficacy in models of related disorders provides a strong rationale for its investigation in PD.
In Vitro Studies
In vitro experiments have been foundational in establishing this compound's neuroprotective profile. In cultures of primary embryonic rat motor neurons deprived of neurotrophic factors, this compound significantly prevented cell death and promoted neurite outgrowth.[5] In neuronally differentiated SH-SY5Y cells (a common cellular model for PD research), this compound has been shown to protect against α-synuclein-induced mitochondrial toxicity by reducing cell death and preserving mitochondrial integrity.[6]
| In Vitro Model | Assay | Key Finding | Effective Concentration | Reference |
| Primary Rat Motor Neurons | Trophic Factor Deprivation | Maintained survival of 74% of neurons | EC₅₀ = 3.2 µM | [5] |
| Primary Rat Cortical Neurons | Neurite Outgrowth Assay | Increased density of neurite network | 5 µM | [1] |
| SH-SY5Y Cells (α-Synuclein) | Cell Viability / Mitochondrial Integrity | Reduced α-synuclein-induced cell death | Not Specified | [6] |
| Primary Cardiomyocytes | Doxorubicin-Induced Apoptosis | Rescued cells from mPTP opening | Not Specified | [1] |
| HeLa Cells | Arachidonic Acid-Induced Apoptosis | Rescued cells from mPTP opening | Not Specified | [1] |
In Vivo Animal Studies
This compound has shown efficacy in multiple animal models of neurodegeneration, including models for ALS, peripheral neuropathy, and SMA.[3] In a mouse model of ALS (SOD1-G93A), this compound delayed muscle denervation and motoneuron death.[10] In models of peripheral neuropathy induced by chemotherapy or diabetes, it reversed tactile allodynia and improved motor nerve conduction velocity.[3] These studies demonstrate that chronic oral administration of this compound achieves plasma concentrations sufficient for neuroprotective and neuroregenerative effects.[3]
| Animal Model | Disease | Treatment Regimen | Key Outcome | Minimal Effective Dose (MED) | Reference |
| SOD1-G93A Transgenic Mice | ALS | 3 mg/kg, SC, from day 60 to death | Delayed motoneuron death | 3 mg/kg | [3][10] |
| SMA Transgenic Mice | SMA | 30 mg/kg, SC, from day 21 to death | Increased survival | 30 mg/kg | [3] |
| Rat Nerve Crush Model | Peripheral Nerve Injury | 3 mg/kg, SC, for 42 days | Promoted nerve regeneration | 3 mg/kg | [3] |
| Paclitaxel-Induced Neuropathy (Rat) | Peripheral Neuropathy | < 3 mg/kg, PO, for 17 days | Prevented nerve fiber degeneration | < 3 mg/kg | [3] |
| STZ Diabetic Rat | Diabetic Neuropathy | 3 mg/kg, PO, for 32 days | Improved motor nerve conduction | 3 mg/kg | [3] |
Clinical Studies and Status
This compound has undergone Phase II/III clinical development, primarily for Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).
-
Spinal Muscular Atrophy (SMA): A pivotal Phase II/III trial (NCT01302600) in 165 patients with Type 2 or non-ambulatory Type 3 SMA showed that this compound maintained motor function over a two-year period compared to a decline in the placebo group.[10][11][12] However, in a subsequent open-label extension study (OLEOS, NCT02628743), motor function began to decline after 18 months, leading Roche, which had acquired the compound, to halt its development for SMA in 2018.[13]
-
Amyotrophic Lateral Sclerosis (ALS): A Phase II-III trial in ALS patients did not demonstrate significant benefits, failing to meet its primary endpoints.[4][9]
To date, there have been no registered clinical trials of this compound specifically for Parkinson's disease. The discontinuation of its development for SMA and ALS poses a challenge, but the distinct pathophysiology of PD, particularly the central roles of VDAC and α-synuclein, may warrant a re-evaluation of this compound for this indication.
| Clinical Trial Identifier | Indication | Phase | Number of Patients | Primary Outcome | Status | Reference |
| NCT01302600 | SMA (Type 2 & 3) | II/III | 165 | Change in Motor Function Measure (MFM) | Completed; Met primary endpoint | [10][11] |
| NCT02628743 (OLEOS) | SMA (Type 2 & 3) | II (Open-Label Extension) | N/A | Long-term safety and efficacy | Halted by sponsor (2018) | [13] |
| N/A | ALS | II-III | N/A | Not specified | Completed; Did not show significant benefit | [4][9] |
Key Experimental Protocols
For researchers interested in evaluating this compound or similar compounds for Parkinson's disease, several established experimental protocols are critical.
Protocol: Neurotoxin-Induced Parkinson's Disease in Mice
This protocol describes a common workflow for inducing parkinsonism in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to assess the neuroprotective potential of a test compound like this compound.[14][15]
Caption: Experimental workflow for an in vivo MPTP mouse model of PD.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their sensitivity to MPTP.[14]
-
Groups: Animals are randomized into at least three groups: (i) Vehicle control, (ii) MPTP + Vehicle, (iii) MPTP + this compound.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., vegetable oil) and administered via oral gavage.[3] Dosing typically begins before MPTP administration and continues throughout the study period.
-
MPTP Induction: MPTP hydrochloride is dissolved in saline and administered intraperitoneally (i.p.). A common sub-acute regimen is 25-30 mg/kg once daily for five consecutive days.[16] All procedures must be performed in a certified biosafety cabinet.
-
Behavioral Assessment: 7-14 days after the final MPTP injection, motor coordination and bradykinesia are assessed using tests like the Rotarod test, pole test, and open-field test.
-
Tissue Processing: Following behavioral tests, animals are euthanized. Brains are collected, and the striatum and midbrain (containing the substantia nigra) are dissected for analysis.
-
Analysis:
-
Neurochemical: High-Performance Liquid Chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC, HVA) in striatal homogenates.
-
Histological: Brain sections are stained using immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Protocol: VDAC Reconstitution and α-Synuclein Translocation Assay
This protocol is based on advanced biophysical methods used to demonstrate this compound's direct effect on VDAC and its interaction with α-synuclein.[6][17]
Methodology:
-
VDAC Reconstitution: Purified VDAC protein is reconstituted into a planar lipid membrane separating two chambers (cis and trans) containing an electrolyte solution (e.g., 1 M KCl).
-
Electrophysiology: A voltage clamp is applied across the membrane, and the ionic current passing through the VDAC channel is measured. This establishes the baseline voltage-gating properties of the channel.[17]
-
This compound Application: this compound, dissolved in a solvent like ethanol, is added to the cis chamber. Changes in the VDAC channel's conductance and voltage sensitivity are recorded to characterize the drug-channel interaction.
-
α-Synuclein Application: Recombinant α-synuclein is added to the cis side of the chamber. Translocation events can be detected as transient blockades or changes in the ionic current.
-
Inhibition Assay: The experiment is repeated with this compound present in the chamber before the addition of α-synuclein. A reduction in the frequency or duration of translocation events indicates that this compound inhibits the passage of α-synuclein through the VDAC pore.[6]
Summary and Future Directions
This compound presents a compelling, mechanism-based therapeutic candidate for Parkinson's disease. Its ability to target mitochondrial dysfunction by modulating VDAC, stabilizing the mPTP, and directly inhibiting the mitochondrial translocation of α-synuclein addresses multiple core pathologies of the disease.
Despite its development being halted for other neurodegenerative disorders, the strong preclinical rationale for its use in PD remains. Future research should focus on:
-
Efficacy in PD-Specific Animal Models: Rigorous testing of this compound in gold-standard neurotoxin (MPTP, 6-OHDA) and genetic (e.g., α-synuclein overexpressing) models of Parkinson's disease is essential.[14][16]
-
Biomarker Development: Investigating this compound's effect on biomarkers of mitochondrial dysfunction and target engagement in preclinical models could support a potential clinical trial.
-
Exploration of Analogs: The cholesterol-oxime chemical platform could be leveraged to develop next-generation analogs with improved potency, selectivity, or pharmacokinetic properties tailored for chronic neurodegenerative conditions like PD.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 10. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 11. curesma.org [curesma.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. smanewstoday.com [smanewstoday.com]
- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Olesoxime's Impact on Oxidative Stress in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olesoxime (TRO19622) is a cholesterol-like small molecule that has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action is centered on the preservation of mitochondrial integrity and function, particularly under conditions of cellular stress.[3][4] This technical guide provides an in-depth review of the core mechanism by which this compound mitigates oxidative stress in neuronal cells. It details the molecular interactions at the mitochondrial level, summarizes key quantitative data from relevant studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the critical pathways and workflows involved. While this compound's clinical development for conditions like Spinal Muscular Atrophy (SMA) was ultimately halted due to disappointing long-term results, the study of its mechanism remains valuable for understanding mitochondrial-targeted neuroprotection.[2][5]
Core Mechanism of Action: Targeting the Mitochondria
This compound's neuroprotective effects are primarily attributed to its interaction with the mitochondria, the central hub for cellular energy production and a critical regulator of cell death pathways.[1][6] Trophic factor deprivation, a common experimental model for neuronal cell death, is known to induce a rapid generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[3][4][6] this compound intervenes directly in this process.
Key Molecular Interactions:
-
Mitochondrial Localization: this compound is highly lipophilic and concentrates at the mitochondria.[3][4][7] It binds to proteins of the outer mitochondrial membrane, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[1][6]
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The primary consequence of its mitochondrial interaction is the prevention of the mitochondrial permeability transition pore (mPTP) opening.[3][4][6][8] The mPTP is a non-specific channel whose sustained opening under conditions of high oxidative stress and calcium overload leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[1][4]
-
Prevention of Apoptotic Cascade: By stabilizing the mPTP and preventing its opening, this compound preserves mitochondrial membrane integrity. This action blocks the release of critical pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, thereby inhibiting the downstream activation of caspases and the execution of the apoptotic program.[4][6][7]
Quantitative Data on this compound's Efficacy
The neuroprotective effects of this compound have been quantified in several in vitro studies. The following tables summarize key findings related to cell viability, mitochondrial function, and direct effects on oxidative stress markers.
Table 1: Effect of this compound on Neuronal Viability Under Stress
| Cell Type | Stressor | This compound Concentration | Outcome | Reference |
| Rat Embryonic Motor Neurons | Trophic Factor Deprivation | 0.1 - 10 µM | Dose-dependent increase in cell survival (EC₅₀ ≈ 3 µM) | [6] |
| Rat Embryonic Motor Neurons | Trophic Factor Deprivation | 1 µM | 38% increase in cell survival | [1] |
| Rat Cortical Neurons | Camptothecin (DNA Damage) | Not specified (dose-dependent) | Dose-dependent increase in cell survival; decreased activated caspase-3 and -7 | [1] |
Table 2: this compound's Effect on Mitochondrial Parameters
| Cell Type / Model | Stressor | This compound Concentration | Measured Parameter | Outcome | Reference |
| HeLa Cells | Arachidonic Acid (Oxidative Stress) | Not specified | mPTP opening (TMRM fluorescence) | Prevented mitochondrial membrane depolarization | [4] |
| Cerebellar Granule Cells | Low K⁺ (Apoptotic Stimulus) | 3 µM | Cytochrome c localization | Maintained cytochrome c in mitochondrial fractions | [6] |
| Alzheimer's Disease Mouse Model | Aβ Pathology | 100 mg/kg (in vivo) | Mitochondrial Membrane Potential (MMP) | Reversed the decrease in MMP observed in disease model mice | [9] |
| Alzheimer's Disease Mouse Model | Aβ Pathology | 100 mg/kg (in vivo) | Complex I & IV activity | Increased respiratory chain complex activity; protected against Rotenone-induced inhibition | [9] |
Table 3: this compound's Impact on Oxidative Stress Markers
| Cell Type / Model | Stressor | This compound Concentration | Measured Parameter | Outcome | Reference |
| Alzheimer's Disease Mouse Model | Aβ Pathology | 100 mg/kg (in vivo) | Malondialdehyde (MDA) levels (Lipid Peroxidation) | No significant effect on basal MDA levels | [9] |
| General Preclinical Models | Various (Neurodegeneration) | Not specified | General Oxidative Stress / ROS Production | Modulates oxidative stress and ROS production (qualitative description) | [8] |
Note: Direct quantitative data on ROS reduction (e.g., percentage decrease) in neuronal cells is not consistently reported in the reviewed literature, though the mechanism strongly implies this effect.
Detailed Experimental Protocols
The following sections describe the methodologies used to evaluate this compound's impact on neuronal cells.
Protocol: Primary Motor Neuron Survival Assay
This assay is used to quantify the neuroprotective effect of this compound on neurons deprived of essential growth factors.
-
Cell Culture:
-
Isolate motor neurons from the spinal cords of E14 rat embryos.
-
Plate the purified motor neurons in 96-well plates pre-coated with poly-ornithine and laminin.
-
Culture cells in a defined neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
-
Induction of Cell Death:
-
Culture the neurons in the absence of neurotrophic factors (e.g., BDNF, GDNF). This deprivation leads to oxidative stress and apoptosis, resulting in approximately 50% cell death within 3-7 days.[6]
-
-
This compound Treatment:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add this compound at various final concentrations (e.g., 0.1 to 10 µM) to the culture medium at the time of plating. A vehicle control (e.g., 0.1% DMSO) must be run in parallel.[8]
-
-
Quantification of Cell Survival:
-
After the incubation period (e.g., 3 days), add Calcein-AM to each well. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in living cells to the intensely fluorescent calcein.
-
Count the number of fluorescent (live) motor neurons using fluorescence microscopy.
-
Express survival as a percentage relative to a positive control (cells treated with a full cocktail of neurotrophic factors) and a negative control (cells treated with vehicle only).[3][8]
-
Protocol: Mitochondrial Membrane Potential (mPTP) Assay
This method assesses this compound's ability to prevent the collapse of the mitochondrial membrane potential, a key event in mPTP opening.
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HeLa cells or primary cortical neurons) on glass-bottom dishes suitable for live-cell imaging.
-
Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM). TMRM accumulates in active mitochondria in a potential-dependent manner, emitting a strong red fluorescence.
-
-
Treatment:
-
Pre-incubate the TMRM-loaded cells with this compound or a known mPTP inhibitor like Cyclosporin A (CsA) for a short period (e.g., 5-15 minutes).
-
-
Induction of mPTP Opening:
-
Introduce an oxidative stress-inducing agent, such as arachidonic acid (ARA), to trigger mPTP opening.[4]
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity of TMRM in the mitochondria over time using a confocal or fluorescence microscope.
-
A rapid decrease in TMRM fluorescence indicates mitochondrial membrane depolarization and mPTP opening.
-
Quantify the fluorescence intensity in this compound-treated cells versus vehicle-treated cells to determine if this compound prevents or delays the depolarization.[4]
-
Protocol: Measurement of Reactive Oxygen Species (ROS)
This is a general protocol to directly measure intracellular ROS levels, a key indicator of oxidative stress.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., primary cortical neurons) in a multi-well format.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
-
Induction of Oxidative Stress:
-
ROS Detection:
-
Load the cells with an ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a luminescent probe from a kit like ROS-Glo™.[11] DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Quantification:
-
Measure the fluorescence (e.g., Ex/Em 485/535 nm for DCF) or luminescence using a plate reader.
-
The signal intensity is directly proportional to the level of intracellular ROS. Compare the signal from this compound-treated cells to that of untreated controls to assess its impact on ROS production.
-
Signaling Pathway Context
This compound intervenes in the well-established pathway of oxidative stress-induced apoptosis. Cellular insults lead to an imbalance where ROS production overwhelms the cell's antioxidant defenses. This excess ROS directly damages mitochondria, triggering the mPTP and initiating the cell death cascade. This compound acts as a crucial gatekeeper at the mitochondrial level, preventing the initial trigger from escalating into irreversible apoptosis.
Conclusion
This compound is a potent, mitochondrial-targeted neuroprotective agent that directly counteracts the effects of oxidative stress in neuronal cells.[3][4][6][12] Its mechanism is centered on the inhibition of the mitochondrial permeability transition pore, which preserves mitochondrial function, prevents the release of pro-apoptotic factors, and ultimately enhances neuronal survival under stress conditions.[4][6][8] While clinical trials did not ultimately lead to its approval for SMA, the extensive preclinical data underscores the therapeutic potential of targeting mitochondrial integrity to combat neurodegeneration.[2][5] The experimental protocols and pathways detailed herein provide a comprehensive framework for researchers investigating mitochondrial modulators and their role in mitigating oxidative stress-induced neuronal damage.
References
- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound | MDPI [mdpi.com]
- 5. smanewstoday.com [smanewstoday.com]
- 6. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 12. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Frontier of Cholesterol-Oxime Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning therapeutic potential of cholesterol-oxime compounds. These molecules, leveraging the unique biochemical properties of the cholesterol backbone combined with the reactivity of an oxime moiety, are emerging as promising candidates in a range of therapeutic areas, most notably in neurodegenerative diseases and oncology. This document provides a comprehensive overview of their mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Cholesterol-Oxime Compounds
Cholesterol, an essential component of mammalian cell membranes, provides a rigid, lipophilic scaffold that can facilitate passage across the blood-brain barrier.[1] The introduction of an oxime group (-C=N-OH) imparts diverse chemical reactivity and the potential for specific biological interactions. The most extensively studied compound in this class is olesoxime (cholest-4-en-3-one, oxime), which has been investigated for its neuroprotective properties.[2] The therapeutic landscape of cholesterol-oxime derivatives, however, extends beyond neuroprotection, with emerging evidence of their potential as anticancer agents.[3]
Mechanism of Action: A Focus on Mitochondrial Modulation
The primary mechanism of action for the neuroprotective effects of cholesterol-oxime compounds, particularly this compound, centers on the modulation of mitochondrial function.[2] this compound has been shown to interact with key proteins of the mitochondrial outer membrane, namely the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[2] This interaction is believed to stabilize mitochondrial function and prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in apoptotic cell death.
The downstream effects of this mitochondrial modulation are multifaceted and include:
-
Reduction of Oxidative Stress: By stabilizing mitochondria, this compound helps to mitigate the production of reactive oxygen species (ROS), a key contributor to cellular damage in neurodegenerative conditions.[2]
-
Regulation of Calcium Homeostasis: this compound's interaction with VDAC, a component of the mitochondrial calcium uniporter complex, is thought to influence mitochondrial calcium handling and prevent cytotoxic calcium overload.[2]
-
Inhibition of Calpain Activation: Dysregulated calcium levels can lead to the overactivation of calpains, a family of calcium-dependent proteases implicated in neuronal cell death. This compound has been shown to reduce calpain overactivation.[2]
In the context of cancer, some steroidal oximes have been shown to induce apoptosis in cancer cells, though the precise mechanisms are still under investigation and may vary between different derivatives.[3]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activity of representative cholesterol-oxime compounds.
Table 1: Neuroprotective and Mitochondrial-Targeting Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (Neuronal Survival) | 3.2 ± 0.2 µM | Primary embryonic rat spinal motor neurons | [1] |
| IC50 (TSPO Binding) | 30 - 50 µM | Rat heart membranes | [1] |
| Steady-State Plasma Conc. | 2 - 4.5 µM | Rats (10 mg/kg/day, oral) | [1] |
| Brain Penetration (Kin) | 5.9 ± 3.0 µl/g/s | Rat (in situ brain perfusion) | [4] |
Table 2: Anticancer Activity of Steroidal Oxime Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (17E)-5α-androst-3-en-17-one oxime | WiDr | Colorectal adenocarcinoma | 9.1 | [5] |
| PC3 | Prostate cancer | 13.8 | [5] | |
| (17E)-androst-4-en-17-one oxime | WiDr | Colorectal adenocarcinoma | 16.1 | [5] |
| PC3 | Prostate cancer | 14.5 | [5] | |
| Cholesterol-based 5α,8α-endoperoxide 115 | HepG2 | Hepatocellular carcinoma | 8.07 - 12.25 | [3] |
| SK-Hep1 | Hepatocellular carcinoma | 8.07 - 12.25 | [3] | |
| MDA-MB-231 | Breast cancer | 8.07 - 12.25 | [3] | |
| MCF-7 | Breast cancer | 8.07 - 12.25 | [3] | |
| Steroidal thiadiazole 120 (R = Ph) | A-549 | Human lung carcinoma | 7.8 | [3] |
| Steroidal thiadiazole 121 (R = Me) | A-549 | Human lung carcinoma | 8.0 | [3] |
Detailed Experimental Protocols
Synthesis of Cholest-4-en-3-one, oxime (this compound)
Principle: This protocol describes the synthesis of this compound via the reaction of cholest-4-en-3-one with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
Cholest-4-en-3-one
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve cholest-4-en-3-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cholest-4-en-3-one, oxime as a white crystalline solid.
-
Dry the purified product under vacuum. The product will be a stable mixture of syn- and anti-isomers.[1]
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., neuronal cell line for neuroprotection studies, cancer cell line for anticancer studies)
-
Complete cell culture medium
-
Cholesterol-oxime compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the cholesterol-oxime compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Calpain Activity Assay (Fluorometric)
Principle: This assay measures the activity of calpains, calcium-activated neutral proteases. A specific calpain substrate is cleaved by active calpain, releasing a fluorescent molecule that can be quantified.
Materials:
-
Cells or tissue lysates
-
Calpain activity assay kit (containing extraction buffer, reaction buffer, calpain substrate, and a calpain inhibitor for control)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with the cholesterol-oxime compound for the desired time.
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions. The extraction buffer provided is designed to prevent auto-activation of calpain.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
In a 96-well black plate, add a specific amount of protein lysate (e.g., 50 µg) to each well.
-
Include a negative control (untreated cell lysate) and a positive control (if provided in the kit). An inhibitor control (treated lysate with calpain inhibitor) should also be included.
-
Add the reaction buffer and the calpain substrate to each well as per the kit's protocol.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
-
Calpain activity can be expressed as relative fluorescence units (RFU) per milligram of protein.
-
VDAC Binding Assay (Radioligand Displacement)
Principle: This competitive binding assay measures the ability of a cholesterol-oxime compound to displace a known radiolabeled ligand that binds to VDAC.
Materials:
-
Mitochondrial membrane preparations (isolated from tissue or cells expressing VDAC)
-
Radiolabeled VDAC ligand (e.g., [3H]PK 11195, which also binds TSPO, often found in complex with VDAC)
-
Cholesterol-oxime compound stock solution
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Isolate mitochondria from a suitable source (e.g., rat heart or liver) using differential centrifugation. Prepare mitochondrial membrane fractions.
-
Binding Reaction:
-
In microcentrifuge tubes, combine the mitochondrial membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled cholesterol-oxime compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the cholesterol-oxime compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the cholesterol-oxime compound that displaces 50% of the specific binding of the radioligand.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Screening Cholesterol-Oxime Compounds
Caption: A general experimental workflow for drug discovery.
Conclusion and Future Directions
Cholesterol-oxime compounds represent a promising class of therapeutic agents with diverse biological activities. The neuroprotective properties of this compound, mediated through the stabilization of mitochondrial function, have been well-documented. Furthermore, the emerging anticancer activities of other steroidal oximes highlight the versatility of this chemical scaffold.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the cholesterol backbone and the oxime moiety influence biological activity will be crucial for the design of more potent and selective compounds.
-
Elucidation of Anticancer Mechanisms: Further investigation is needed to unravel the precise molecular targets and signaling pathways involved in the anticancer effects of cholesterol-oxime derivatives.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for the clinical translation of these compounds.
The continued exploration of this unique chemical space holds significant promise for the development of novel therapies for a range of challenging diseases.
References
- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the production and reconstitution of VDAC1 for functional assays - PMC [pmc.ncbi.nlm.nih.gov]
Olesoxime's Impact on Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olesoxime (TRO19622) is a cholesterol-like compound with demonstrated neuroprotective properties, positioning it as a molecule of interest for neurodegenerative diseases. Its mechanism of action is intrinsically linked to the modulation of mitochondrial functions. This technical guide provides an in-depth analysis of this compound's effects on mitochondrial bioenergetics, compiling available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. The primary molecular targets of this compound within the mitochondria are the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), both located on the outer mitochondrial membrane. Through these interactions, this compound influences the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document serves as a comprehensive resource for researchers investigating this compound and its therapeutic potential.
Introduction
Mitochondrial dysfunction is a well-established hallmark of numerous neurodegenerative disorders. The impairment of cellular energy production, increased oxidative stress, and the initiation of apoptotic cascades are central to the pathogenesis of these diseases. This compound, a cholesterol-oxime derivative, has emerged as a promising neuroprotective agent by directly targeting mitochondria and mitigating these detrimental processes.[1][2] This guide will dissect the intricate relationship between this compound and mitochondrial bioenergetics, providing a granular view of its molecular interactions and functional consequences.
Molecular Targets and Binding Affinity
This compound's primary interaction with mitochondria occurs at the outer mitochondrial membrane, where it binds to two key proteins: the Translocator Protein (TSPO) and the Voltage-Dependent Anion Channel (VDAC).[1] These interactions are fundamental to its mechanism of action.
Translocator Protein (TSPO)
This compound exhibits a moderate binding affinity for TSPO. Radioligand binding assays have been employed to quantify this interaction.
Table 1: this compound Binding Affinity for TSPO
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| IC50 | 30 - 50 µM | Rat | Heart | [3H]PK-11195 | [1] |
Voltage-Dependent Anion Channel (VDAC)
Effects on Mitochondrial Bioenergetics
This compound modulates several key aspects of mitochondrial bioenergetics, ultimately contributing to its neuroprotective effects.
Mitochondrial Permeability Transition Pore (mPTP)
This compound's influence on the mPTP is a cornerstone of its mechanism. While it does not directly inhibit Ca2+-induced mPTP opening in isolated mitochondria to the same extent as cyclosporin A, it demonstrates a protective effect in cellular models under stress conditions.[1]
Table 2: Effect of this compound on mPTP Opening
| Assay | Model | Inducer | This compound Concentration | Effect | Reference |
| Mitochondrial Swelling | Isolated mouse liver mitochondria | Calcium | 10 µM | Slight delay in swelling | [1] |
| Calcium Retention Capacity | Isolated mouse hepatic mitochondria | Calcium | Not specified | No change | [1] |
| mPTP Opening | Rabbit primary cardiomyocytes | Doxorubicin | Not specified | Rescue from doxorubicin-induced PTP opening | [1] |
| mPTP Opening | HeLa cells | Arachidonic Acid | Not specified | Prevention of arachidonic acid-induced mPTP opening | [1] |
Mitochondrial Respiration
The effect of this compound on mitochondrial respiration appears to be context-dependent, with some studies reporting an increase in the activity of respiratory chain complexes, while others indicate no significant impact.
One study in a mouse model of Alzheimer's disease reported that this compound treatment increased the activity of respiratory chain complexes and reversed the deficit in complex IV activity.[3] Conversely, another study found that this compound at concentrations of 15–30 μM inhibited coupled and uncoupled respiration with succinate as a substrate but did not affect the enzymatic activity of respiratory chain complexes I–IV.[4] Further research is required to elucidate the precise conditions under which this compound modulates mitochondrial respiration.
Mitochondrial Reactive Oxygen Species (ROS) Production
A study on isolated mitochondria and cell cultures indicated that this compound, at concentrations up to 30 μM, did not affect the rate of H2O2 formation.[4][5] This suggests that under the tested conditions, this compound's protective effects may not be primarily mediated by a direct reduction in mitochondrial ROS production.
Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects in in vitro models of motor neuron death.
Table 3: Neuroprotective Effect of this compound on Motor Neurons
| Parameter | Value | Cell Type | Condition | Reference |
| EC50 | ~3 µM | Rat embryonic motor neurons | Trophic factor deprivation | [1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects, centered on its interaction with mitochondrial proteins.
Caption: this compound's interaction with VDAC and TSPO on the outer mitochondrial membrane.
Experimental Workflow for Assessing Mitochondrial Calcium Retention Capacity
This diagram outlines the key steps in determining the effect of this compound on mitochondrial calcium retention capacity.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of TRO19622 (this compound) on the Functional Activity of Isolated Mitochondria and Cell Viability - Ilzorkina - Biofizika [hum-ecol.ru]
- 5. aminer.org [aminer.org]
An In-depth Technical Guide on the Interaction of Olesoxime with VDAC and TSPO Mitochondrial Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a cholesterol-like compound that has demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases.[1] Its mechanism of action is primarily attributed to its interaction with proteins located on the outer mitochondrial membrane, specifically the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO).[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and these two mitochondrial proteins, detailing the experimental evidence, methodologies, and implicated signaling pathways.
Core Concepts: VDAC and TSPO in Mitochondrial Function
The outer mitochondrial membrane serves as a critical interface between the mitochondrion and the rest of the cell. VDAC and TSPO are two key proteins embedded in this membrane that play crucial roles in regulating mitochondrial function and cellular fate.
Voltage-Dependent Anion Channel (VDAC): VDAC is the most abundant protein in the outer mitochondrial membrane and forms a channel that governs the flux of ions, metabolites (such as ATP, ADP, and pyruvate), and other small molecules between the mitochondria and the cytosol.[2] This regulation is essential for cellular energy metabolism and calcium homeostasis. VDAC exists in an open state at low membrane potentials, allowing for the passage of metabolites, and transitions to a closed state at higher potentials, restricting this flow.[2]
Translocator Protein (TSPO): Formerly known as the peripheral benzodiazepine receptor, TSPO is involved in a variety of cellular processes, including cholesterol transport into the mitochondria, steroidogenesis, and the regulation of apoptosis.[3] It is known to physically interact with VDAC, forming a complex that is implicated in the mitochondrial permeability transition pore (mPTP).[3]
The mitochondrial permeability transition pore (mPTP) is a non-specific channel that, when opened under conditions of cellular stress (e.g., high calcium levels, oxidative stress), leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering programmed cell death.[1][4]
This compound's Interaction with VDAC and TSPO: Quantitative Data
| Interaction | Method | Parameter | Value | Reference |
| This compound and TSPO | Radioligand Competitive Binding Assay ([3H]PK-11195) | IC50 | 30-50 µM | [1] |
Table 1: Quantitative analysis of this compound's interaction with TSPO. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand [3H]PK-11195 to TSPO in rat heart membranes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with VDAC and TSPO.
Radioligand Competitive Binding Assay for TSPO Interaction
This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand ([3H]PK-11195) for binding to the target protein (TSPO).
Materials:
-
Isolated mitochondrial membranes from rat heart tissue
-
[3H]PK-11195 (radioligand)
-
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate mitochondria from rat heart tissue by differential centrifugation. Resuspend the final mitochondrial pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Mitochondrial membranes, [3H]PK-11195, and binding buffer.
-
Non-specific Binding: Mitochondrial membranes, [3H]PK-11195, and a high concentration of a known non-radiolabeled TSPO ligand (e.g., unlabeled PK11195) to saturate the binding sites.
-
Competitive Binding: Mitochondrial membranes, [3H]PK-11195, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]PK-11195.
Single-Channel Electrophysiology of VDAC
This technique allows for the direct measurement of the ion flow through a single VDAC channel reconstituted into an artificial lipid bilayer, providing insights into its gating properties and how they are modulated by compounds like this compound.[5][6]
Materials:
-
Purified VDAC protein
-
Planar lipid bilayer setup (including a chamber with two compartments separated by a small aperture)
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound solution
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
Procedure:
-
Bilayer Formation: Paint the lipid solution across the aperture separating the two compartments of the chamber to form a stable planar lipid bilayer.
-
VDAC Reconstitution: Add a small amount of purified VDAC protein to one of the compartments (the cis side). The protein will spontaneously insert into the lipid bilayer, forming functional channels.
-
Single-Channel Recording: Apply a transmembrane voltage using the Ag/AgCl electrodes and record the resulting ion current using the amplifier. The current will appear as discrete steps corresponding to the opening and closing of a single VDAC channel.
-
This compound Application: After obtaining a stable single-channel recording, add this compound to the cis compartment and continue recording.
-
Data Analysis: Analyze the recordings to determine parameters such as single-channel conductance, open probability, and mean open and closed times before and after the addition of this compound. This will reveal how this compound affects the gating behavior of the VDAC channel.
Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay measures the opening of the mPTP by monitoring mitochondrial swelling or the release of a fluorescent dye from the mitochondrial matrix.[1][7]
Materials:
-
Isolated mitochondria
-
Mitochondrial swelling buffer (e.g., containing sucrose, MOPS, and a respiratory substrate like succinate)
-
Calcium chloride (to induce mPTP opening)
-
This compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure (Mitochondrial Swelling):
-
Mitochondria Preparation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation. Resuspend the mitochondria in the swelling buffer.
-
Assay Setup: In a cuvette or 96-well plate, add the mitochondrial suspension.
-
Pre-incubation: Add this compound or vehicle control to the mitochondrial suspension and incubate for a short period.
-
Induction of mPTP Opening: Add a defined concentration of calcium chloride to trigger the opening of the mPTP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the opened mPTP.
-
Data Analysis: Compare the rate and extent of the absorbance decrease in the presence and absence of this compound to determine its inhibitory effect on mPTP opening.
Co-immunoprecipitation (Co-IP) of VDAC and TSPO
This technique is used to demonstrate the physical interaction between VDAC and TSPO within the mitochondrial membrane and to investigate if this compound can modulate this interaction.[8][9]
Materials:
-
Isolated mitochondria
-
Lysis buffer containing a mild non-ionic detergent (e.g., digitonin or Triton X-100)
-
Antibody specific to VDAC or TSPO
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Mitochondrial Lysis: Solubilize the isolated mitochondria in the lysis buffer to release protein complexes.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-VDAC) to the mitochondrial lysate and incubate to allow the antibody to bind to its target protein.
-
Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-TSPO). The presence of a band corresponding to TSPO in the VDAC immunoprecipitate (and vice versa) confirms their interaction. To investigate the effect of this compound, cells or isolated mitochondria can be pre-treated with the compound before lysis and immunoprecipitation.
Signaling Pathways and Mechanisms of Action
The interaction of this compound with VDAC and TSPO at the outer mitochondrial membrane triggers a cascade of events that ultimately leads to neuroprotection. The primary mechanism is believed to be the inhibition of the mitochondrial permeability transition pore (mPTP).
Figure 1: this compound's interaction with VDAC and TSPO inhibits mPTP-mediated apoptosis.
By binding to VDAC and TSPO, this compound is thought to stabilize the closed conformation of the mPTP, even in the presence of cellular stress signals that would normally trigger its opening.[1] This prevention of mPTP opening has several key downstream consequences:
-
Inhibition of Cytochrome c Release: A critical step in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. By preventing mPTP opening, this compound blocks this release.[1]
-
Maintenance of Mitochondrial Membrane Potential: The opening of the mPTP leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is essential for ATP production. By keeping the pore closed, this compound helps to maintain ΔΨm and cellular energy levels.
-
Reduction of Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). By preserving mitochondrial integrity, this compound can help to mitigate the production of damaging ROS.
Figure 2: A generalized workflow for Co-immunoprecipitation to study VDAC-TSPO interaction.
Conclusion
This compound represents a promising class of neuroprotective compounds that target fundamental mitochondrial processes. Its interaction with VDAC and TSPO at the outer mitochondrial membrane provides a clear mechanism for its ability to prevent mitochondrial dysfunction and inhibit apoptosis. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules that target mitochondrial integrity. Further elucidation of the precise stoichiometry and conformational changes within the VDAC-TSPO complex upon this compound binding will be crucial for the rational design of next-generation mitochondrial-protective drugs.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-free electrophysiology of human VDACs incorporated into nanodiscs: An improved method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential mitochondrial protein interaction profile between human translocator protein and its A147T polymorphism variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Review of Olesoxime's efficacy in neurodegenerative disorders
An In-depth Technical Review of Olesoxime's Efficacy in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (TRO19622) is a cholesterol-like small molecule that has been investigated for its neuroprotective properties in a range of neurodegenerative diseases. Its primary mechanism of action is centered on the preservation of mitochondrial integrity. By interacting with proteins of the outer mitochondrial membrane, this compound is proposed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), thereby preventing the release of pro-apoptotic factors and reducing oxidative stress. This technical guide provides a comprehensive review of the preclinical and clinical evidence for this compound's efficacy, with a focus on Spinal Muscular Atrophy (SMA), Amyotrophic Lateral Sclerosis (ALS), and Huntington's Disease (HD). Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to offer a thorough understanding of its therapeutic potential and limitations.
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its interaction with the mitochondrial outer membrane.[1][2] It targets a complex of proteins including the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), which are involved in regulating the mitochondrial permeability transition pore (mPTP).[1][3] The sustained opening of the mPTP is a critical event in some forms of cell death, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[1][4] this compound is thought to stabilize the mitochondrial membrane and prevent mPTP opening, particularly under conditions of cellular stress.[1][2]
Beyond its effects on the mPTP, this compound has been shown to reduce the overactivation of calpains, a family of calcium-dependent proteases implicated in the pathology of several neurodegenerative disorders, including Huntington's Disease.[3][5] This action may be linked to its ability to modulate mitochondrial calcium handling.[3] Preclinical studies have also demonstrated that this compound can promote neurite outgrowth and enhance nerve repair, suggesting a role in neuronal regeneration.[1][2]
Signaling Pathway of this compound's Neuroprotective Action
Caption: Proposed mechanism of this compound's neuroprotective effects.
Efficacy in Spinal Muscular Atrophy (SMA)
This compound showed initial promise in a pivotal clinical trial for SMA, a rare genetic disease characterized by the loss of motor neurons.[6]
Quantitative Data from the Pivotal Phase II/III SMA Trial
| Parameter | This compound Group | Placebo Group | Treatment Difference | p-value |
| Primary Endpoint | ||||
| Change in MFM Score at 24 Months | +0.18 | -1.82 | 2.00 points (96% CI -0.25 to 4.25) | 0.0676 |
| Secondary Endpoints | ||||
| Patients with MFM decline >3 points | Fewer | More | Consistent with beneficial effect | N/A |
| Disease-related adverse events | Fewer | More | Consistent with beneficial effect | N/A |
MFM: Motor Function Measure. Data sourced from the pivotal clinical trial in Type II and non-ambulatory Type III SMA patients.[6][7]
While the trial did not meet its primary endpoint, secondary analyses suggested that this compound might maintain motor function in SMA patients over a 24-month period.[7]
Experimental Protocol: Pivotal SMA Clinical Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase II/III trial.[6][8][9][10]
-
Patient Population: 165 patients with genetically confirmed Type II or non-ambulatory Type III SMA, aged 3 to 25 years.[6][8][9]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either 10 mg/kg/day of this compound as an oral liquid suspension or a matching placebo for 24 months.[6][8][9]
-
Primary Outcome Measure: The change from baseline in the Motor Function Measure (MFM) total score at 24 months.[6][9]
-
Secondary Outcome Measures: Included the Hammersmith Functional Motor Scale, respiratory function, and electrophysiological measures (CMAP and MUNE).[9]
Clinical Trial Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. smafoundation.org [smafoundation.org]
- 7. Safety and efficacy of this compound in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. curesma.org [curesma.org]
- 9. Trophos Completes Pivotal Phase II/III Study of this compound in Spinal Muscular Atrophy (SMA) - BioSpace [biospace.com]
- 10. hra.nhs.uk [hra.nhs.uk]
Methodological & Application
Olesoxime: In Vitro Experimental Protocols for Neuronal Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a cholesterol-like compound with demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[1][2][3] It primarily targets the mitochondria, where it interacts with proteins on the outer membrane, such as the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[1][4] A key mechanism of action for this compound is the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in some forms of cell death.[1][3][4] By stabilizing mitochondrial function, this compound helps to prevent the release of pro-apoptotic factors, reduce oxidative stress, and maintain cellular energy homeostasis.[1][5] These application notes provide detailed protocols for researchers to investigate the neuroprotective and neuroregenerative effects of this compound in primary neuronal cultures.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound in neuronal cultures.
| Assay | Neuronal Cell Type | Key Parameter | Value | Reference |
| Neuroprotection under Trophic Factor Deprivation | Rat Embryonic Motor Neurons | EC50 for Cell Survival | ~3.0 - 3.2 µM | [1] |
| Rat Embryonic Motor Neurons | % Survival at 10 µM (relative to trophic factor control) | 74 ± 10% | ||
| Neurite Outgrowth | Rat Embryonic Motor Neurons | Increase in Neurite Outgrowth per cell at 1 µM | 54% | |
| Binding Affinity | Rat Heart Membranes (TSPO) | IC50 for [3H]PK-11195 displacement | 30 - 50 µM |
Signaling Pathway of this compound in Neuroprotection
The proposed mechanism of action for this compound centers on the preservation of mitochondrial integrity.
Caption: this compound's neuroprotective signaling pathway.
Experimental Protocols
Motor Neuron Survival Assay under Trophic Factor Deprivation
This protocol is designed to assess the neuroprotective effects of this compound on primary motor neurons cultured in the absence of essential survival signals.
Experimental Workflow:
Caption: Workflow for the motor neuron survival assay.
Materials:
-
Primary embryonic rat spinal motor neurons
-
96-well cell culture plates (poly-ornithine/laminin coated)
-
Neurobasal medium
-
B-27 supplement
-
L-glutamine
-
Penicillin/Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Calcein-AM
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Isolate and purify embryonic rat spinal motor neurons using established protocols.
-
Seed the purified motor neurons in 96-well plates at a density of 4,000-8,000 cells per well.
-
Culture the cells in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin, but without any neurotrophic factors.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (typically ranging from 0.1 to 10 µM) in the culture medium. Add the compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubate the plates for 3 to 7 days at 37°C in a humidified incubator with 5% CO2.
-
To assess cell viability, prepare a 1-5 µM working solution of Calcein-AM in PBS.
-
Gently aspirate the culture medium from each well and wash once with PBS.
-
Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Wash the cells twice with PBS to remove excess dye.
-
Image the wells using a fluorescence microscope with appropriate filters for green fluorescence (excitation/emission ~490/515 nm).
-
Count the number of live, green-fluorescent neurons in multiple fields per well to determine the average number of surviving neurons.
Neurite Outgrowth Assay in Cortical Neurons
This protocol evaluates the potential of this compound to promote neurite extension and network formation in primary cortical neurons.
Experimental Workflow:
Caption: Workflow for the neurite outgrowth assay.
Materials:
-
Primary E18 rat cortical neurons
-
24-well plates with glass coverslips (coated with poly-L-lysine)
-
Neurobasal medium
-
B-27 supplement
-
Pyruvate
-
L-glutamine
-
Penicillin/Streptomycin
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a neurofilament protein (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Isolate cortical neurons from E18 rat embryos.
-
Plate the neurons on poly-L-lysine-coated glass coverslips in 24-well plates.
-
Culture the neurons for 6 days in Neurobasal medium supplemented with 2% B27, 1% pyruvate, L-glutamine, and penicillin/streptomycin.[1][4]
-
On day 5, treat the neurons with 5 µM this compound or vehicle for 24 hours.[1][4]
-
After treatment, fix the cells by incubating with 4% PFA for 20-30 minutes at room temperature.[2]
-
Wash the coverslips three times with PBS.
-
Permeabilize and block non-specific binding by incubating the coverslips in permeabilization/blocking buffer for 1 hour at room temperature.
-
Incubate the coverslips with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.[2]
-
Wash the coverslips three times with PBS.
-
Incubate with the corresponding fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope and analyze neurite length, branching, and network density using appropriate software (e.g., ImageJ with NeuronJ plugin).
Protection Against Camptothecin-Induced Apoptosis in Cortical Neurons
This assay assesses the ability of this compound to protect neurons from apoptosis induced by a DNA topoisomerase I inhibitor, camptothecin.
Materials:
-
Primary E17 rat cortical neurons
-
96-well or 24-well plates
-
Neurobasal medium with supplements
-
This compound
-
Camptothecin (CPT)
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1 or MTT)
-
Optional: Caspase-3/7 activity assay kit
Procedure:
-
Isolate and plate E17 rat cortical neurons in appropriate culture vessels.
-
Allow neurons to mature for several days in culture.
-
Pre-treat the neurons with various concentrations of this compound for a designated period (e.g., 1-2 hours).
-
Induce apoptosis by adding camptothecin to the culture medium at a final concentration of 4-10 µM.[7][8][9]
-
Co-incubate the cells with this compound and camptothecin for 16-24 hours.
-
Assess cell viability using a preferred method:
-
Optional: Measure caspase-3 and -7 activity using a fluorometric or colorimetric assay kit to confirm the apoptotic pathway's involvement and this compound's effect on it.
-
Compare the viability of neurons treated with CPT alone to those co-treated with this compound and CPT.
References
- 1. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-Dependent and -Independent Death of Camptothecin-Treated Embryonic Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olesoxime in SOD1 Mutant Mouse Models of Amyotrophic Lateral Sclerosis (ALS)
These application notes provide a comprehensive overview of the use of olesoxime, a neuroprotective compound, in preclinical studies utilizing SOD1 mutant mouse models of Amyotrophic Lateral Sclerosis (ALS). This document is intended for researchers, scientists, and drug development professionals engaged in ALS research.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Mutations in the superoxide dismutase 1 (SOD1) gene are a known cause of familial ALS. Transgenic mouse models expressing mutant human SOD1, such as the SOD1-G93A model, are widely used to study ALS pathogenesis and to evaluate potential therapeutic agents. This compound (formerly TRO19622) is a cholesterol-like compound that has shown neuroprotective effects in various models of neuronal cell death. Its mechanism of action is thought to involve the modulation of mitochondrial function.
Preclinical Efficacy of this compound in SOD1 G93A Mice
This compound has been evaluated in the widely used SOD1 G93A transgenic mouse model of ALS. These studies have demonstrated its potential to delay disease onset, improve motor function, and extend survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in SOD1 G93A mice.
Table 1: Effects of this compound on Motor Performance and Disease Onset in SOD1 G93A Mice [1]
| Treatment Group | Dose | Administration Route | Onset of Body Weight Decrease (days) | Delay in Decline in Grid Performance (days) |
| Vehicle | - | Subcutaneous | - | - |
| This compound | 3 mg/kg | Subcutaneous | 15 (p < 0.01) | ~11 (p < 0.01) |
| This compound | 30 mg/kg | Subcutaneous | Not specified | ~11 (p < 0.01) |
Table 2: Effect of this compound on Survival in SOD1 G93A Mice [1]
| Treatment Group | Dose | Administration Route | Survival Extension |
| Vehicle | - | Subcutaneous | - |
| This compound | 3 or 30 mg/kg | Subcutaneous | 10% |
Table 3: Cellular Effects of this compound in SOD1 G93A Mice [2]
| Treatment Group | Administration | Endpoint | Observation |
| SOD1 G93A Control | Normal Diet | Neuromuscular Junction (NMJ) Denervation (60 days) | 60% denervation |
| SOD1 G93A + this compound | This compound-charged food pellets | Neuromuscular Junction (NMJ) Denervation (60 days) | Reduced to 30% denervation |
| SOD1 G93A Control | Normal Diet | Spinal Cord (104 days) | Significant astrogliosis and microglial activation |
| SOD1 G93A + this compound | This compound-charged food pellets | Spinal Cord (104 days) | Strongly reduced astrogliosis and microglial activation |
| SOD1 G93A Control | Normal Diet | Motor Neuron Loss (104 days) | Significant motor neuron loss |
| SOD1 G93A + this compound | This compound-charged food pellets | Motor Neuron Loss (104 days) | Prevented motor neuron loss |
Proposed Mechanism of Action
This compound is believed to exert its neuroprotective effects by targeting mitochondria. It is thought to interact with proteins of the outer mitochondrial membrane, potentially preventing the opening of the mitochondrial permeability transition pore (mPTP). This action helps to maintain mitochondrial integrity and function, thereby preventing the release of apoptotic factors and reducing oxidative stress.
Caption: Proposed mechanism of this compound in mitigating ALS pathology.
Experimental Protocols
The following are generalized protocols based on published studies of this compound in SOD1 G93A mice. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Models
-
Strain: Transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Source: The Jackson Laboratory or other reputable vendors.
-
Genotyping: All animals should be genotyped to confirm the presence of the SOD1-G93A transgene.
-
Controls: Non-transgenic littermates should be used as controls.
-
Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration
-
Formulation: this compound can be administered subcutaneously or orally mixed in food pellets.
-
Subcutaneous: The specific vehicle for subcutaneous injection is not detailed in the provided search results but would typically be a biocompatible solution like a mix of DMSO, Cremophor EL, and saline.
-
In-food: this compound can be incorporated into standard rodent chow at a concentration calculated to achieve the desired daily dose based on average food consumption.
-
-
Dosing:
-
Subcutaneous: 3 mg/kg or 30 mg/kg, once daily.[1]
-
In-food: Dosing to be determined based on desired plasma concentrations.
-
-
Treatment Start: Treatment can be initiated at a pre-symptomatic stage (e.g., postnatal day 21 or 60) to assess prophylactic effects.[1][2]
Behavioral and Functional Assessments
-
Motor Performance (Grid Test):
-
Place the mouse on a wire grid.
-
Invert the grid and start a timer.
-
Record the time until the mouse falls.
-
Perform this test at regular intervals (e.g., weekly) to monitor motor coordination and strength.
-
-
Body Weight:
-
Weigh each mouse at regular intervals (e.g., weekly).
-
A progressive decrease in body weight is an indicator of disease onset and progression.
-
-
Disease Onset: Defined as the peak in body weight or the first sign of motor deficit (e.g., tremor, limb weakness).
-
Survival: Monitor animals daily and record the date of death or euthanasia when humane endpoints are reached (e.g., inability to right within 30 seconds).
Histological and Immunohistochemical Analysis
-
Tissue Collection:
-
At the desired endpoint (e.g., symptomatic stage at 104 days), deeply anesthetize the mice.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the spinal cord and relevant muscles (e.g., gastrocnemius).
-
Post-fix tissues in 4% PFA overnight.
-
Cryoprotect tissues in a sucrose gradient (e.g., 15% then 30%) before embedding in OCT and freezing.
-
-
Immunostaining:
-
Section the spinal cord on a cryostat (e.g., 20 µm sections).
-
Mount sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Wash and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Neuromuscular Junction (NMJ) Staining:
-
Dissect and stain whole muscles (e.g., gastrocnemius) or sectioned muscle tissue.
-
Use α-bungarotoxin to label post-synaptic acetylcholine receptors.
-
Use antibodies against neurofilament and synaptophysin to label the pre-synaptic nerve terminal.
-
-
Image Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify motor neuron numbers, astrocyte and microglia activation (e.g., by measuring fluorescence intensity or cell morphology), and NMJ innervation status.
-
Caption: Experimental workflow for testing this compound in SOD1 mice.
Conclusion
This compound has demonstrated therapeutic potential in the SOD1-G93A mouse model of ALS by improving motor function, delaying disease progression, and extending survival. The compound's protective effects are associated with the preservation of neuromuscular junctions, reduction of neuroinflammation, and prevention of motor neuron death, likely through its stabilizing effect on mitochondria. While clinical trials in human ALS patients did not show a significant benefit, the preclinical data underscore the importance of the mitochondrial pathway as a therapeutic target in ALS.[3][4] These application notes provide a framework for further preclinical investigation of this compound and other mitochondrial-targeted therapies in ALS research.
References
- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound delays muscle denervation, astrogliosis, microglial activation and motoneuron death in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II-III trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for In Vivo Dosing of Olesoxime in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olesoxime (TRO19622) is a cholesterol-like, mitochondria-targeting compound with demonstrated neuroprotective properties in a variety of preclinical rodent models of neurodegenerative diseases.[1][2] Its proposed mechanism of action involves interaction with proteins of the outer mitochondrial membrane, leading to the preservation of mitochondrial function and inhibition of cell death pathways.[3][4] These application notes provide a comprehensive overview of established in vivo dosing strategies for this compound in rodent models, detailed experimental protocols for its administration, and a summary of its molecular mechanism of action.
Data Presentation: this compound Dosing Regimens in Rodent Models
The following tables summarize the quantitative data from various studies, offering a comparative view of dosing strategies across different disease models and species.
Table 1: this compound Dosing in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dose (mg/kg/day) | Dosing Frequency | Vehicle | Duration | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | G93A-mSOD1 | Subcutaneous (SC) | 3 or 30 | Daily | Cremophor EL/DMSO/ethanol/PBS (5:5:10:80) | From 60 days of age until end-stage | Delayed disease onset and extended survival.[1] |
| Peripheral Nerve Trauma (Sciatic Nerve Crush) | C57BL/6 RJ | Subcutaneous (SC) | 0.3, 3, or 30 | Daily | Cremophor EL/DMSO/ethanol/PBS (5:5:10:80) | 6 weeks | Reduced degenerated nerve fibers and increased axonal cross-sectional area.[3][5] |
| Huntington's Disease | HdhQ111 knock-in | In-food | Not specified | Continuous | Standard rodent chow | Not specified | Reduced calpain activation and huntingtin fragmentation.[6][7] |
Table 2: this compound Dosing in Rat Models
| Disease Model | Rat Strain | Administration Route | Dose (mg/kg/day) | Dosing Frequency | Vehicle | Duration | Key Findings |
| Motor Neuron Degeneration (Facial Nerve Axotomy) | Neonatal Rats | Oral Gavage (PO) | 10 or 100 | Daily | Hydroxypropyl methylcellulose | 5 days | Increased survival of motor neurons.[3][5] |
| Motor Neuron Degeneration (Facial Nerve Axotomy) | Neonatal Rats | Oral Gavage (PO) | 30 | Daily | Vegetable oil | 5 days | Similar protection to 100 mg/kg in HPMC.[3] |
| Huntington's Disease | BACHD | In-food | Not specified | Continuous | Standard rodent chow | 5 weeks to 13 months | Improved cognitive and psychiatric phenotypes, reduced mutant huntingtin aggregation.[6][8] |
| Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Not specified | Oral Gavage (PO) | 3 or 30 | Daily | Not specified | Not specified | Reduced allodynia and hyperalgesia.[5] |
| Diabetic Neuropathy | Not specified | Oral Gavage (PO) | 10, 30, or 100 | Single dose and 5 days | Not specified | Single dose and 5 days | Reversed diabetic allodynia.[5] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodents. These protocols are based on established methodologies and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Subcutaneous (SC) Injection of this compound in Mice
Materials:
-
This compound
-
Vehicle: Cremophor EL, DMSO, Ethanol, Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol pads
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Animal Preparation:
-
Injection Technique:
-
Create a "tent" of skin over the dorsal midline or flank area.
-
Wipe the injection site with a 70% alcohol pad and allow it to dry.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.[3]
-
Gently aspirate to ensure the needle has not entered a blood vessel. If blood is drawn, withdraw the needle and select a new site.[1][8]
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage (PO) Administration of this compound in Rats
Materials:
-
This compound
-
Vehicle: Hydroxypropyl methylcellulose or vegetable oil
-
Sterile syringes (appropriate volume)
-
Sterile, flexible, or rigid gavage needles with a ball tip (appropriate size for the rat)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Suspension:
-
Animal Preparation:
-
Gavage Technique:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[6]
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The rat should swallow as the tube is advanced.[6][9]
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, it should pass smoothly into the stomach.
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose.[7]
-
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound is known to target the outer mitochondrial membrane, where it interacts with the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO).[10] This interaction is believed to stabilize the mitochondrial permeability transition pore (mPTP), preventing its opening in response to cellular stress.[3][4] The inhibition of mPTP opening prevents the release of pro-apoptotic factors from the mitochondria, thereby inhibiting downstream cell death pathways. Furthermore, by stabilizing mitochondrial function and calcium homeostasis, this compound has been shown to suppress the overactivation of calpains, a class of calcium-dependent proteases implicated in the cleavage of key cellular proteins in neurodegenerative diseases like Huntington's.[2][11]
Caption: this compound's signaling pathway.
Experimental Workflow for In Vivo Dosing
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to rodent models.
Caption: General experimental workflow.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. This compound suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. The calpain-suppressing effects of this compound in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Olesoxime Neuroprotection with Calcein-AM Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a cholesterol-like compound with demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Huntington's disease.[1][2] Its primary mechanism of action involves the modulation of mitochondrial function.[2][3] this compound targets and interacts with proteins of the outer mitochondrial membrane, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[1][4] This interaction is believed to stabilize the mitochondrial permeability transition pore (mPTP), preventing its opening in response to cellular stress and thereby inhibiting the downstream cascade of apoptosis.[3][5]
A key method for assessing the efficacy of neuroprotective compounds like this compound in vitro is the measurement of cell viability. Calcein-AM staining is a robust and widely used fluorescence-based assay for this purpose.[6][7] The non-fluorescent Calcein-AM readily crosses the membrane of living cells. Once inside, it is hydrolyzed by intracellular esterases into the highly fluorescent calcein.[6][7] Healthy, viable cells with intact membranes retain calcein, emitting a bright green fluorescence, while dead or dying cells with compromised membranes do not.[6] This application note provides detailed protocols for utilizing Calcein-AM staining to quantify the neuroprotective effects of this compound in neuronal cell cultures, suitable for both fluorescence microscopy and microplate-based quantitative analysis.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the neuroprotective effects of this compound in various neuronal cell models.
| Cell Type | Stress Condition | This compound Concentration (µM) | Outcome Measure | Result | Reference |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic factor deprivation | 0.1 - 10 | Neuronal Survival (Calcein-AM) | Dose-dependent increase in cell survival. At 10 µM, maintained survival of 74 ± 10% of neurons supported by neurotrophic factors. EC₅₀ value of 3.2 ± 0.2 µM. | [8] |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic factor deprivation | 1 | Neurite Outgrowth | Increased overall neurite outgrowth per cell by 54%. | [8] |
| Cultured Cortical Neurons | Camptothecin-induced toxicity | Not specified (dose-dependent) | Cell Survival, Caspase-3 and -7 activation | Dose-dependent increase in cell survival and decreased levels of activated caspase-3 and -7. | [8] |
| Striatal Neurons | Mutant Huntingtin (Htt) overexpression | Not specified | Neuronal Survival | Increased neuronal survival. | [9] |
| Cerebellar Granule Neurons | Low K+ induced apoptosis | Not specified | Cytochrome c release, Neuronal Survival | Decreased cytochrome c release and increased neuronal survival. | [9] |
Experimental Protocols
Protocol 1: Quantifying Neuroprotection using a Fluorescence Microplate Reader
This protocol is suitable for high-throughput screening of this compound's neuroprotective effects.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Neurotoxic stimulus (e.g., glutamate, staurosporine, or trophic factor deprivation medium)
-
Calcein-AM (stock solution of 1-5 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader with excitation/emission filters for ~490 nm/~520 nm
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment:
-
Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic stimulus to the appropriate wells. Include vehicle-treated (negative control) and stimulus-only (positive control for cell death) wells.
-
Incubate for a duration sufficient to induce cell death (e.g., 24-48 hours).
-
-
Calcein-AM Staining:
-
Prepare a fresh working solution of Calcein-AM by diluting the stock solution in PBS or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type.[6]
-
Carefully aspirate the culture medium from each well.
-
Wash the cells gently once with PBS or HBSS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[6]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS or HBSS to remove extracellular Calcein-AM.[6]
-
Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Protocol 2: Visualizing Neuroprotection using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of neuronal viability and morphology.
Materials:
-
Neuronal cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Neurotoxic stimulus
-
Calcein-AM (stock solution of 1-5 mM in anhydrous DMSO)
-
PBS or HBSS
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1, using cells cultured on coverslips or in imaging plates.
-
Calcein-AM Staining:
-
Prepare a fresh working solution of Calcein-AM in PBS or HBSS (1-10 µM).
-
Aspirate the culture medium and gently wash the cells with PBS or HBSS.
-
Add the Calcein-AM working solution to cover the cells.
-
Incubate at 37°C for 15-30 minutes, protected from light.[6]
-
-
Imaging:
-
Wash the cells twice with PBS or HBSS to remove background fluorescence.[6]
-
Mount the coverslip on a slide with a drop of PBS or image directly in the plate.
-
Visualize the cells using a fluorescence microscope. Live, healthy neurons will exhibit bright green fluorescence throughout the cell body and neurites. Dead cells will not be fluorescent.
-
Capture images for documentation and analysis. Image analysis software can be used to quantify the number of viable cells.
-
Mandatory Visualizations
Caption: Experimental workflow for Calcein-AM staining to assess neuroprotection.
Caption: this compound's proposed mechanism of neuroprotection via mitochondrial stabilization.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Seahorse XF Analysis of Mitochondrial Function with Olesoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a novel, cholesterol-like small molecule with demonstrated neuroprotective properties. Its mechanism of action is primarily centered on the mitochondria, the powerhouses of the cell. This compound has been shown to interact with proteins on the outer mitochondrial membrane, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC). This interaction is believed to modulate the mitochondrial permeability transition pore (mPTP), a key regulator of cell death pathways. By preventing the opening of the mPTP, particularly under conditions of cellular stress, this compound helps maintain mitochondrial integrity and function.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time. It measures two key parameters of cellular bioenergetics: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to reveal a detailed profile of mitochondrial function.
These application notes provide a framework for utilizing the Seahorse XF platform to investigate the effects of this compound on mitochondrial respiration. The provided protocols are designed to guide researchers in designing, executing, and analyzing experiments to elucidate the bioenergetic impact of this promising therapeutic compound.
Data Presentation
Table 1: Hypothetical Seahorse XF Mito Stress Test Data with this compound Treatment
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) | Non-Mitochondrial Respiration (OCR, pmol/min) |
| Vehicle Control | 100 ± 5 | 70 ± 4 | 200 ± 10 | 100 ± 8 | 15 ± 2 |
| This compound (1 µM) | 120 ± 6 | 85 ± 5 | 240 ± 12 | 120 ± 9 | 15 ± 2 |
| This compound (5 µM) | 140 ± 7 | 100 ± 6 | 280 ± 15 | 140 ± 11 | 16 ± 3 |
| Stressor + Vehicle | 60 ± 4 | 40 ± 3 | 120 ± 8 | 60 ± 5 | 14 ± 2 |
| Stressor + this compound (5 µM) | 95 ± 5 | 65 ± 4 | 190 ± 10 | 95 ± 7 | 15 ± 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and the nature of the cellular stressor.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for this compound Analysis
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF96 or XFe96 Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard cell culture incubator.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Compound Preparation:
-
Prepare fresh dilutions of this compound in Seahorse XF assay medium to the desired final concentrations.
-
Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium to the recommended working concentrations.
-
-
Assay Plate Preparation:
-
On the day of the assay, remove the cell culture medium from the Seahorse plate and wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the appropriate volume of assay medium containing either vehicle or the desired concentration of this compound to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.
-
-
Loading the Sensor Cartridge:
-
Load the prepared mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone & Antimycin A
-
-
-
Seahorse XF Analyzer Run:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the Seahorse XF Cell Mito Stress Test protocol.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes in respiration.
-
-
Data Analysis:
-
After the run is complete, normalize the data to cell number or protein concentration.
-
The Seahorse Wave software will automatically calculate the key parameters of mitochondrial function: Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity, and Non-Mitochondrial Respiration.
-
Mandatory Visualization
Caption: this compound's protective signaling pathway at the mitochondria.
Caption: Experimental workflow for Seahorse XF analysis of this compound.
Application Notes and Protocols for High-Content Imaging of Neuronal Morphology after Olesoxime Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a mitochondrial-targeted compound belonging to the cholesterol-oxime family, which has demonstrated significant neuroprotective and regenerative effects in various preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action involves interaction with proteins on the outer mitochondrial membrane, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[1][3] This interaction helps to prevent the opening of the mitochondrial permeability transition pore (mPTP), reduce oxidative stress, and inhibit mitochondrial-dependent apoptotic pathways.[1][4]
A key aspect of this compound's therapeutic potential lies in its ability to promote neuronal survival and enhance neurite outgrowth.[1][5] High-content imaging (HCI) offers a powerful platform for the quantitative assessment of these morphological changes in neuronal cultures. By combining automated microscopy with sophisticated image analysis, HCI enables the multi-parametric analysis of individual neurons, providing robust, quantitative data on neurite length, branching, and overall neuronal network complexity. These application notes provide a framework for utilizing HCI to evaluate the effects of this compound on neuronal morphology.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of this compound on neuronal morphology and survival.
Table 1: Effect of this compound on Neurite Outgrowth
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Result | Reference |
| Overall Neurite Outgrowth per Cell | Primary Embryonic Rat Spinal Motor Neurons | 1 µM | 3 days | 54% increase | [6] |
| Axonal Cross-Sectional Area | Rat model of nerve lesion | 30 mg/kg (in vivo) | 6 weeks | 7.6 ± 0.1 µm² (this compound) vs. 6.0 ± 0.1 µm² (Vehicle) | [6] |
| Neurite Network Density | Rat Primary Cortical Neurons | 5 µM | 24 hours | Increased density observed by neurofilament immunostaining | [1][7] |
| Microtubule Growing Rate | Differentiated PC-12 and SK-N-SH cells | Not specified | Not specified | 20% increase | |
| Microtubule Attenuation Duration | Differentiated PC-12 and SK-N-SH cells | Not specified | Not specified | 54% decrease |
Table 2: Neuroprotective Effects of this compound
| Parameter | Cell Type | Assay Condition | This compound Concentration | Result | Reference |
| Motor Neuron Survival | Primary Embryonic Rat Spinal Motor Neurons | Trophic factor deprivation | EC₅₀ = 3.2 ± 0.2 µM | Dose-dependent increase in cell survival | [6] |
| Motor Neuron Survival | Rat model of facial nerve axotomy | In vivo | 100 mg/kg | 40% increase in surviving motor neurons | [1] |
Experimental Protocols
This section provides a detailed protocol for a high-content imaging assay to quantify the effect of this compound on the morphology of primary cortical neurons.
Protocol: High-Content Imaging of this compound-Treated Primary Cortical Neurons
1. Materials
-
Cell Culture:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated 96-well or 384-well clear-bottom imaging plates
-
-
This compound Treatment:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
-
Immunostaining:
-
Primary antibodies:
-
Anti-β-III tubulin (Tuj1) antibody (for neuronal morphology)
-
Anti-MAP2 antibody (for dendrites)
-
-
Secondary antibodies:
-
Alexa Fluor 488 or 568 conjugated secondary antibodies
-
-
Nuclear stain:
-
Hoechst 33342 or DAPI
-
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
2. Methods
-
Cell Plating:
-
Coat imaging plates with Poly-D-lysine or Poly-L-ornithine according to the manufacturer's instructions.
-
Isolate primary cortical neurons from E18 rat embryos using standard dissection and dissociation protocols.
-
Plate the neurons at a density of 10,000-20,000 cells per well in a 96-well plate.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. A typical concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically <0.1%).
-
Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells by adding an equal volume of 8% PFA to the culture medium for 15-20 minutes at room temperature.
-
Gently aspirate the fixation solution and wash the wells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the wells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and a nuclear stain (Hoechst or DAPI) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
Leave the final PBS wash in the wells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system. Use a 10x or 20x objective to capture multiple fields per well.
-
Use at least two fluorescent channels: one for the nuclear stain (e.g., DAPI/Hoechst) to identify and count cells, and one for the neuronal marker (e.g., β-III tubulin/Alexa Fluor 488) to visualize neuronal morphology.
-
Utilize the image analysis software of the HCI system to perform automated neuronal tracing and quantification.
-
Define a workflow to:
-
Identify nuclei to determine the cell count.
-
Identify the cell body based on the neuronal marker staining around the nucleus.
-
Trace neurites extending from the cell body.
-
-
Quantify key morphological parameters per neuron, including:
-
Total neurite length
-
Number of neurites
-
Number of branch points
-
Mean neurite length
-
-
3. Data Analysis and Interpretation
-
Calculate the average value for each morphological parameter across all imaged cells for each treatment condition.
-
Normalize the data to the vehicle control to determine the fold change or percentage increase in neurite outgrowth.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Generate dose-response curves to determine the EC₅₀ of this compound for promoting neurite outgrowth.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective mechanism.
Caption: High-content imaging workflow for this compound.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound [mdpi.com]
- 6. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Olesoxime Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a neuroprotective compound that has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2] Its mechanism of action is primarily attributed to its interaction with mitochondrial proteins, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), which are key components of the mitochondrial permeability transition pore (mPTP).[1][3][4] Modulation of the mPTP is a critical therapeutic strategy for preventing mitochondrial dysfunction and subsequent cell death.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein in a cellular environment.[5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] When a drug binds to its target, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the drug indicates target engagement.
These application notes provide a framework for utilizing CETSA to confirm and characterize the engagement of this compound with its mitochondrial targets, TSPO and VDAC. While specific CETSA data for this compound is not yet publicly available, this document offers detailed protocols to enable researchers to perform these experiments and generate crucial target engagement data.
This compound Target Engagement Data
While direct CETSA data for this compound is not available in the public domain, binding affinities have been determined through other methods. This data provides evidence of target engagement and can be used as a reference for CETSA experiments.
| Compound | Target | Assay Type | Quantitative Metric | Value |
| This compound | TSPO | Radioligand Displacement Assay ([3H]PK-11195) | IC50 | 30 - 50 µM[3] |
| This compound | TSPO (CRAC domain) | Not Specified | Ki | 100 nM[7] |
Note: The variation in binding affinity values may be attributed to different assay conditions and the specific domain of TSPO being investigated.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the modulation of the mitochondrial permeability transition pore (mPTP). Its binding to TSPO and VDAC, key proteins in the outer mitochondrial membrane, is thought to stabilize the pore and prevent its opening in response to cellular stress, thereby inhibiting the release of pro-apoptotic factors and promoting cell survival.
Caption: this compound's interaction with TSPO and VDAC at the mitochondrial membrane.
Experimental Protocols
The following are detailed protocols for performing CETSA to determine this compound's engagement with its mitochondrial targets, TSPO and VDAC. These protocols are based on established CETSA methodologies and are adapted for mitochondrial proteins.
Experimental Workflow Overview
Caption: General workflow for a Cellular Thermal Shift Assay experiment.
Protocol 1: CETSA Melt Curve for this compound Target Engagement
This protocol is designed to determine the thermal shift (ΔTm) of TSPO and VDAC upon binding to this compound.
Materials:
-
Cell line expressing TSPO and VDAC (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer with 1% Triton X-100 for membrane proteins)
-
BCA protein assay kit
-
Primary antibodies for TSPO and VDAC
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Culture: Culture cells to ~80% confluency in appropriate culture vessels.
-
Treatment: Treat cells with a saturating concentration of this compound (e.g., 50 µM) or DMSO vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat at a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer to each tube and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against TSPO and VDAC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensities against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
Determine the Tm (temperature at which 50% of the protein is denatured) for each curve and calculate the ΔTm.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
This protocol is used to determine the potency of this compound in stabilizing its targets at a fixed temperature.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture and Harvesting: Follow steps 1-3 from Protocol 1.
-
Treatment: Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a DMSO vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (chosen from the melt curve data, typically in the steep part of the curve for the vehicle control) for 3 minutes in a thermal cycler.
-
Cell Lysis, Centrifugation, and Supernatant Collection: Follow steps 6-8 from Protocol 1.
-
Protein Quantification and Western Blot Analysis: Follow steps 9-10 from Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Normalize the band intensities to the vehicle control.
-
Plot the normalized intensities against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation and Interpretation
The quantitative data obtained from the CETSA experiments should be summarized in clearly structured tables for easy comparison.
Table Example: CETSA Melt Curve Data
| Target Protein | Treatment | Tm (°C) | ΔTm (°C) |
| TSPO | Vehicle (DMSO) | Value | - |
| TSPO | This compound (50 µM) | Value | Value |
| VDAC | Vehicle (DMSO) | Value | - |
| VDAC | This compound (50 µM) | Value | Value |
Table Example: ITDRFCETSA Data
| Target Protein | Compound | EC50 (µM) |
| TSPO | This compound | Value |
| VDAC | This compound | Value |
A positive ΔTm value indicates that this compound binding stabilizes the target protein. The EC50 value from the ITDRFCETSA provides a measure of the compound's potency in a cellular context, taking into account factors like cell permeability and intracellular concentration.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of small molecules like this compound in a physiologically relevant setting. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the interaction of this compound with its mitochondrial targets, TSPO and VDAC. Generating this data will be crucial for further elucidating this compound's mechanism of action and for the development of novel therapeutics targeting mitochondrial function.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Delivery of Olesoxime Targets for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a cholesterol-like compound with demonstrated neuroprotective properties.[1][2] Preclinical studies have highlighted its potential in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Huntington's disease, and Spinal Muscular Atrophy (SMA) by targeting mitochondrial function.[3][4][5] this compound is thought to exert its effects by interacting with proteins on the outer mitochondrial membrane, thereby preserving mitochondrial integrity, preventing the release of pro-apoptotic factors, and maintaining cellular energy homeostasis.[1][2][6][7] This application note provides a framework for utilizing lentiviral vectors to modulate the expression of this compound's molecular targets in vitro, offering a powerful tool to dissect its mechanism of action and to screen for novel therapeutic agents.
Mechanism of Action of this compound
This compound's primary mode of action is centered on the mitochondria. It has been shown to target and accumulate in the outer mitochondrial membrane.[2][6][7] Key molecular targets are believed to include components of the mitochondrial permeability transition pore (mPTP), such as the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[4] By interacting with these proteins, this compound is proposed to:
-
Inhibit mPTP opening: This prevents the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[2][3]
-
Reduce oxidative stress: this compound helps to mitigate the damaging effects of reactive oxygen species (ROS) within the mitochondria.[2]
-
Maintain mitochondrial membrane fluidity: It has been suggested that this compound can decrease mitochondrial membrane fluidity, which may contribute to its neuroprotective effects.[1]
-
Regulate calcium homeostasis: Through its interaction with VDAC and TSPO, this compound may influence mitochondrial calcium handling, preventing cytotoxic calcium overload.[4]
Application: Lentiviral Modulation of this compound Targets
Lentiviral vectors are an efficient tool for delivering genetic material into a wide range of cell types, including non-dividing cells like neurons, to achieve stable, long-term gene expression or knockdown.[8][9][10][11] This allows for the specific overexpression or silencing of this compound's targets (e.g., TSPO, VDAC) to mimic or antagonize the effects of the compound. This approach can be invaluable for:
-
Target validation: Confirming the specific roles of TSPO and VDAC in mediating the neuroprotective effects of this compound.
-
Pathway analysis: Elucidating the downstream signaling cascades affected by the modulation of these targets.
-
High-throughput screening: Developing cell-based assays for screening new compounds that phenocopy the effects of this compound.
Experimental Protocols
Lentivirus Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest, e.g., human TSPO or VDAC, or an shRNA targeting these genes)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI) or Lipofectamine)
-
DMEM Complete Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM Complete Medium. Cells should be approximately 70-80% confluent at the time of transfection.[12][13]
-
Plasmid DNA Preparation: Prepare a DNA mixture containing the transfer plasmid, packaging plasmid, and envelope plasmid in a sterile microfuge tube with Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Transfection: Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes. Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 18-24 hours, carefully aspirate the medium and replace it with fresh, pre-warmed DMEM Complete Medium.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. The supernatant can be pooled.[8]
-
Virus Filtration and Storage: Centrifuge the collected supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter.[8][14] Aliquot the virus and store it at -80°C.
Lentiviral Transduction of Target Cells
This protocol outlines the procedure for transducing a target cell line (e.g., a neuronal cell line like SH-SY5Y) with the produced lentivirus.
Materials:
-
Target cells (e.g., SH-SY5Y)
-
Lentiviral particles
-
Complete growth medium for the target cells
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection, if the vector contains a resistance gene)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: The next day, remove the medium and add fresh medium containing the desired amount of lentivirus and Polybrene to a final concentration of 4-8 µg/mL.[14][15] The amount of virus to add (Multiplicity of Infection - MOI) should be optimized for each cell line.
-
Incubation: Incubate the cells for 24-48 hours.
-
Medium Change: After the incubation period, replace the virus-containing medium with fresh complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium 48-72 hours post-transduction to select for successfully transduced cells.[13][15] The optimal puromycin concentration needs to be determined empirically for each cell line.
-
Expansion: Expand the selected cells for subsequent experiments.
Cell Viability and Apoptosis Assays
These assays are crucial for assessing the neuroprotective effects of modulating this compound's targets.
a) MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed transduced cells in a 96-well plate.
-
Induce apoptosis using a known neurotoxic agent (e.g., staurosporine, rotenone).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. Increased absorbance correlates with higher cell viability.
b) Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Procedure:
-
Seed transduced cells in a 96-well plate.
-
Induce apoptosis.
-
Add a luminogenic caspase-3/7 substrate to each well and incubate at room temperature.
-
Measure luminescence using a plate reader. Increased luminescence indicates higher caspase activity and apoptosis.
c) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Harvest transduced cells after inducing apoptosis.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Mitochondrial Function Assays
These assays directly assess the impact on mitochondrial health, a key aspect of this compound's mechanism.
a) Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses fluorescent dyes like JC-1 or TMRM to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.[16][17][18][19][20]
Procedure (using JC-1):
-
Seed transduced cells in a 96-well plate or on coverslips.
-
Induce mitochondrial dysfunction.
-
Load the cells with JC-1 dye and incubate.
-
Measure the fluorescence intensity at both green (monomers, ~529 nm) and red (J-aggregates, ~590 nm) wavelengths using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16][18]
b) Mitochondrial ROS Production Assay
This assay measures the levels of reactive oxygen species (ROS) within the mitochondria using fluorescent probes like MitoSOX Red.
Procedure:
-
Seed transduced cells.
-
Induce oxidative stress.
-
Load the cells with MitoSOX Red reagent and incubate.
-
Measure the red fluorescence by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates higher mitochondrial ROS levels.
Data Presentation
Table 1: Quantitative Summary of Cell Viability and Apoptosis
| Lentiviral Construct | Treatment | Cell Viability (% of Control) | Caspase-3/7 Activity (RLU) | % Apoptotic Cells (Annexin V+/PI-) |
| Control (e.g., empty vector) | Vehicle | 100 ± 5.2 | 1500 ± 210 | 5.1 ± 1.2 |
| Neurotoxin | 45 ± 3.8 | 8500 ± 650 | 42.3 ± 3.5 | |
| TSPO Overexpression | Vehicle | 98 ± 4.5 | 1450 ± 190 | 4.8 ± 1.1 |
| Neurotoxin | 65 ± 4.1 | 4200 ± 380 | 25.6 ± 2.8 | |
| VDAC Overexpression | Vehicle | 102 ± 5.0 | 1600 ± 230 | 5.5 ± 1.4 |
| Neurotoxin | 68 ± 4.9 | 3900 ± 350 | 23.9 ± 3.1 | |
| TSPO shRNA | Vehicle | 95 ± 6.1 | 1800 ± 250 | 6.2 ± 1.5 |
| Neurotoxin | 30 ± 3.5 | 10500 ± 890 | 55.7 ± 4.2 | |
| VDAC shRNA | Vehicle | 97 ± 5.8 | 1750 ± 240 | 6.0 ± 1.3 |
| Neurotoxin | 32 ± 4.0 | 10200 ± 850 | 53.1 ± 3.9 |
Table 2: Quantitative Summary of Mitochondrial Function
| Lentiviral Construct | Treatment | Mitochondrial Membrane Potential (Red/Green Ratio) | Mitochondrial ROS (MFI) |
| Control (e.g., empty vector) | Vehicle | 2.5 ± 0.3 | 500 ± 50 |
| Neurotoxin | 0.8 ± 0.1 | 2500 ± 210 | |
| TSPO Overexpression | Vehicle | 2.6 ± 0.4 | 480 ± 45 |
| Neurotoxin | 1.8 ± 0.2 | 1200 ± 150 | |
| VDAC Overexpression | Vehicle | 2.7 ± 0.3 | 520 ± 55 |
| Neurotoxin | 1.9 ± 0.3 | 1100 ± 130 | |
| TSPO shRNA | Vehicle | 2.4 ± 0.3 | 600 ± 60 |
| Neurotoxin | 0.5 ± 0.1 | 3500 ± 320 | |
| VDAC shRNA | Vehicle | 2.3 ± 0.4 | 580 ± 65 |
| Neurotoxin | 0.6 ± 0.1 | 3300 ± 290 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Visualizations
Caption: this compound's proposed mechanism of action at the mitochondrion.
Caption: Experimental workflow for lentiviral modulation and analysis.
Caption: Logical relationship between gene modulation and expected outcome.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smanewstoday.com [smanewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. In vitro and in vivo gene delivery using a lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical use of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Lentivirus production and cell transduction [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 16. Assays for Mitochondria Function | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. atlasbiyo.com [atlasbiyo.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Antibodies & Assays for Mitochondrial Detection | Life Science Research | Merck [merckmillipore.com]
Unraveling the Mechanism of Action of Olesoxime: An Application of CRISPR-Cas9 Screening
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olesoxime (TRO19622) is a neuroprotective compound that has been investigated for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[1][2][3] Belonging to the cholesterol-oxime family, this compound has been shown to primarily target mitochondria, the powerhouses of the cell.[4][5] Its proposed mechanism of action involves the interaction with outer mitochondrial membrane proteins, including the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[6] By modulating these targets, this compound is thought to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death, thereby reducing oxidative stress and promoting cell survival.[4][5] Despite these insights, the complete molecular network through which this compound exerts its effects remains to be fully elucidated.
Genome-wide CRISPR-Cas9 screening has emerged as a powerful and unbiased tool for identifying genes that modulate drug response, thus providing critical insights into a compound's mechanism of action.[7][8][9] This technology allows for the systematic knockout of every gene in the genome, enabling the identification of genes that, when absent, either sensitize or confer resistance to a specific drug.[6][7][8] Applying this approach to this compound can help to identify novel genetic players and pathways involved in its neuroprotective effects.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modify the cellular response to this compound. The screen is designed to uncover both sensitizing and resistance-conferring gene knockouts, which will aid in a more comprehensive understanding of this compound's mechanism of action and potentially reveal new therapeutic targets.
Principle of the CRISPR-Cas9 Screening Approach
This protocol outlines a pooled, negative-selection (dropout) and positive-selection CRISPR-Cas9 screen.[6][8] A population of cells stably expressing the Cas9 nuclease is transduced with a pooled lentiviral single-guide RNA (sgRNA) library targeting all genes in the human genome. This creates a diverse pool of cells, each with a specific gene knockout. The cell pool is then treated with a sub-lethal concentration of this compound.
-
Negative Selection (Sensitization): Gene knockouts that sensitize cells to this compound will lead to a depletion of the corresponding sgRNAs in the surviving cell population compared to a vehicle-treated control group.
-
Positive Selection (Resistance): Conversely, gene knockouts that confer resistance to this compound-induced stress will result in an enrichment of the corresponding sgRNAs.
By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the treated versus control populations, we can identify the genes that modulate the cellular response to this compound.
Data Presentation
The results of a CRISPR-Cas9 screen are typically represented as a ranked list of genes based on their enrichment or depletion. The following tables provide a template for presenting the quantitative data obtained from the screen.
Table 1: Top 10 Gene Hits from Negative Selection Screen (Sensitizers)
| Gene Symbol | Gene Description | Log2 Fold Change (this compound/Vehicle) | p-value | False Discovery Rate (FDR) |
| GENE_A | Description of Gene A's function | -3.5 | 1.2e-8 | 2.5e-7 |
| GENE_B | Description of Gene B's function | -3.1 | 5.6e-8 | 9.8e-7 |
| GENE_C | Description of Gene C's function | -2.9 | 1.1e-7 | 1.8e-6 |
| GENE_D | Description of Gene D's function | -2.7 | 4.3e-7 | 6.5e-6 |
| GENE_E | Description of Gene E's function | -2.5 | 9.8e-7 | 1.3e-5 |
| GENE_F | Description of Gene F's function | -2.4 | 1.5e-6 | 1.9e-5 |
| GENE_G | Description of Gene G's function | -2.3 | 2.1e-6 | 2.5e-5 |
| GENE_H | Description of Gene H's function | -2.2 | 3.4e-6 | 3.9e-5 |
| GENE_I | Description of Gene I's function | -2.1 | 5.0e-6 | 5.5e-5 |
| GENE_J | Description of Gene J's function | -2.0 | 7.2e-6 | 7.8e-5 |
Table 2: Top 10 Gene Hits from Positive Selection Screen (Resistors)
| Gene Symbol | Gene Description | Log2 Fold Change (this compound/Vehicle) | p-value | False Discovery Rate (FDR) |
| GENE_K | Description of Gene K's function | 4.2 | 8.9e-9 | 1.5e-7 |
| GENE_L | Description of Gene L's function | 3.8 | 3.1e-8 | 4.8e-7 |
| GENE_M | Description of Gene M's function | 3.5 | 7.8e-8 | 1.1e-6 |
| GENE_N | Description of Gene N's function | 3.2 | 2.5e-7 | 3.2e-6 |
| GENE_O | Description of Gene O's function | 3.0 | 6.1e-7 | 7.5e-6 |
| GENE_P | Description of Gene P's function | 2.9 | 1.2e-6 | 1.4e-5 |
| GENE_Q | Description of Gene Q's function | 2.8 | 1.9e-6 | 2.1e-5 |
| GENE_R | Description of Gene R's function | 2.7 | 2.8e-6 | 3.0e-5 |
| GENE_S | Description of Gene S's function | 2.6 | 4.1e-6 | 4.3e-5 |
| GENE_T | Description of Gene T's function | 2.5 | 6.3e-6 | 6.5e-5 |
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cell line relevant to the neuroprotective effects of this compound. A neuronal cell line, such as SH-SY5Y (neuroblastoma) or a motor neuron-like cell line derived from induced pluripotent stem cells (iPSCs), would be appropriate. The chosen cell line should exhibit a dose-dependent response to this compound.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Protocol 2: Generation of a Cas9-Expressing Stable Cell Line
-
Lentiviral Transduction: Transduce the chosen cell line with a lentiviral vector expressing the Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin) until a stable, Cas9-expressing population is established.
-
Validation: Confirm Cas9 expression and activity using a functional assay, such as the SURVEYOR nuclease assay or by sequencing a targeted genomic locus after transduction with a control sgRNA.
Protocol 3: Lentiviral sgRNA Library Production and Titer Determination
-
Library Amplification: Amplify the pooled sgRNA library plasmid according to the manufacturer's instructions to obtain a sufficient amount for lentiviral packaging.
-
Lentiviral Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[10]
-
Virus Harvest: Collect the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer Determination: Determine the viral titer by transducing the Cas9-expressing target cells with serial dilutions of the viral supernatant. After selection with an appropriate antibiotic (e.g., puromycin), count the number of surviving colonies to calculate the number of transducing units per milliliter (TU/mL).
Protocol 4: CRISPR-Cas9 Library Screening
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[11] A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Selection: Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Sample: Collect a sample of the cell population after selection to serve as the baseline (T0) reference for sgRNA representation.
-
This compound Treatment: Split the remaining cells into two groups: a vehicle control group and an this compound-treated group. Treat the cells with a predetermined sub-lethal concentration of this compound (e.g., IC20-IC30) for a duration that allows for the observation of differential cell survival (e.g., 14-21 days).
-
Cell Maintenance: Passage the cells as needed throughout the treatment period, ensuring that a sufficient number of cells are maintained to preserve the library's complexity.
-
Endpoint Harvest: At the end of the treatment period, harvest the surviving cells from both the vehicle and this compound-treated groups.
Protocol 5: Genomic DNA Extraction, sgRNA Amplification, and Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell pellets using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary adapters for next-generation sequencing.
-
Sequencing: Purify the PCR products and submit them for high-throughput sequencing on a platform such as an Illumina NextSeq or HiSeq.
Protocol 6: Data Analysis
-
Read Counting: Align the sequencing reads to the sgRNA library reference file and count the number of reads for each sgRNA in each sample.[4]
-
Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.
-
Hit Identification: Use statistical software packages like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated sample compared to the vehicle control.[12]
-
Gene Ranking: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs.
-
Pathway Analysis: Perform pathway and gene ontology (GO) analysis on the top-ranking genes to identify biological processes and signaling pathways that are modulated by this compound.
Mandatory Visualizations
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Caption: this compound's proposed mechanism and CRISPR screen targets.
References
- 1. smafoundation.org [smafoundation.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. smanewstoday.com [smanewstoday.com]
- 4. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Olesoxime Technical Support Center: Troubleshooting Aqueous Solubility for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with olesoxime in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound (chemical name: cholest-4-en-3-one, oxime) is a lipophilic, cholesterol-like compound with neuroprotective properties.[1][2] Its molecular structure contributes to its limited solubility in water-based solutions, which is a common challenge for researchers conducting in vitro and in vivo studies. This poor aqueous solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability in experimental models.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing concentrated stock solutions of this compound.[3]
Q3: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for addressing solubility issues.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₅NO | [4] |
| Molecular Weight | ~400 g/mol | [4] |
| Appearance | Crystalline powder | [2] |
| Stability (Powder) | Stable for over 36 months under normal regulatory conditions. | [2] |
| Aqueous Solubility | Limited | [1] |
Q4: How does this compound exert its neuroprotective effects?
This compound targets the outer mitochondrial membrane, specifically interacting with the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO), which are key components of the mitochondrial permeability transition pore (mPTP).[5][6][7] By modulating the mPTP, this compound helps to maintain mitochondrial integrity, prevent the release of pro-apoptotic factors like cytochrome c, and protect neurons from cell death.[1][4]
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.
This is a common issue due to the significant polarity difference between DMSO and the aqueous medium.
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions in your culture medium. A recommended approach is to first add the culture medium drop-wise into your DMSO stock solution with vigorous stirring.[3]
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO (e.g., 1 mM or 500 µM).[3] This will require adding a larger volume to your final culture, so ensure the final DMSO concentration remains non-toxic to your cells.
-
Inclusion of Serum or Albumin: The presence of a small amount of serum or albumin in the culture medium can facilitate the solubility of this compound.[1] If your experimental design allows, consider using a medium supplemented with fetal bovine serum (FBS) or bovine serum albumin (BSA).
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to prevent precipitation.
Problem 2: I am unsure of the optimal final concentration of DMSO in my cell culture experiments.
High concentrations of DMSO can be toxic to cells.
Recommendations:
-
It is generally recommended to keep the final concentration of DMSO in cell culture below 0.5%.[3]
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without this compound, to account for any potential solvent effects.
Problem 3: How can I assess the stability of my this compound stock solution?
Ensuring the stability of your stock solution is critical for reproducible experimental results.
Recommendation:
A stability study can be performed by analyzing the concentration of this compound in the stock solution over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Application
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as per experimental design)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the medium to the this compound solution (not the other way around) and mix gently by pipetting up and down.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.5%).
Protocol 3: Assessing the Stability of this compound in DMSO Stock Solution
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be determined based on column and this compound properties)
-
UV detector
-
Reference standard of this compound
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO. This will be your time zero (T=0) sample.
-
Analyze the T=0 sample by HPLC to determine the initial peak area corresponding to this compound.
-
Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as for the T=0 sample.
-
Compare the peak area of this compound in the stored samples to the peak area of the T=0 sample. A significant decrease in the peak area indicates degradation of the compound.
-
The stability can be expressed as the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: this compound's mechanism of action at the mPTP.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Limitations of Olesoxime in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for navigating the challenges of working with Olesoxime in a preclinical setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing low or inconsistent efficacy of this compound in my in vitro neuroprotection assays? | Poor Solubility: this compound is a cholesterol-like, lipophilic compound with limited solubility in aqueous media. This can lead to precipitation and a lower effective concentration.[1] Compound Stability: The stability of this compound in your specific cell culture medium and conditions over the duration of the experiment may be a factor. Cell Density and Health: The initial health and density of your primary neurons can significantly impact their response to neuroprotective compounds. | Optimize Solubilization: Due to its lipophilic nature, use oily excipients or a small amount of serum or albumin to improve solubility.[1] Prepare stock solutions in DMSO and ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent toxicity.[1] Fresh Preparation: Prepare this compound working solutions fresh for each experiment. Quality Control: Ensure consistent cell plating density and assess baseline cell viability before starting the experiment. |
| My in vivo study with this compound is showing high variability in efficacy and pharmacokinetics. | Formulation and Administration: The formulation of this compound for oral or subcutaneous administration can greatly affect its absorption and bioavailability. Roche cited difficulties with the liquid formulation as a reason for discontinuing development.[2] Dosing Regimen: Inconsistent dosing schedules or volumes can lead to variable plasma and tissue concentrations. Animal Strain and Metabolism: Different rodent strains may metabolize this compound differently. | Formulation Optimization: For oral administration, consider formulating this compound in vegetable oil or hydroxypropyl methylcellulose.[1] For subcutaneous injection, a formulation in a vehicle like CDEP (cremophore EL/DMSO/ethanol/phosphate-buffered saline) has been used.[1] Consistent Dosing: Maintain a strict and consistent dosing schedule. Ensure accurate administration volumes based on animal weight. Strain Selection: Be consistent with the animal strain used throughout a study. |
| I am not observing the expected effect of this compound on mitochondrial permeability transition (mPTP) in isolated mitochondria. | Assay Conditions: Preclinical studies have shown that this compound does not prevent calcium-induced mPTP opening in isolated mitochondria.[1] Its protective effect appears to be more prominent in intact cells under oxidative stress.[1] | Use Cell-Based Assays: To observe the inhibitory effect of this compound on mPTP, use intact cell models where mitochondrial stress is induced by agents like doxorubicin or arachidonic acid.[1] Measure Downstream Effects: Instead of direct calcium retention, measure downstream consequences of mPTP inhibition, such as the release of cytochrome c.[1] |
| The neuroprotective effect of this compound seems to diminish over longer-term studies. | Compound Degradation: this compound may degrade over extended periods in culture or in vivo. Development of Tolerance: While not explicitly documented in preclinical models, the possibility of cellular adaptation or tolerance with prolonged exposure cannot be entirely ruled out. Disease Progression: In aggressive disease models, the therapeutic window for this compound's protective effects may be limited to earlier stages of pathology. | Dosing Schedule: For long-term in vitro studies, consider replenishing the culture medium with fresh this compound at regular intervals. For in vivo studies, ensure the dosing regimen is sufficient to maintain therapeutic concentrations. Early Intervention: Preclinical studies suggest that this compound's greatest protective effects are seen when administered before or at the onset of symptoms.[3] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a mitochondrial-targeted neuroprotective compound.[1][4][5] It is believed to exert its effects by interacting with proteins on the outer mitochondrial membrane, specifically the translocator protein 18 kDa (TSPO) and the voltage-dependent anion channel (VDAC).[1] This interaction helps to prevent the opening of the mitochondrial permeability transition pore (mPTP), particularly under conditions of oxidative stress, thereby inhibiting the release of pro-apoptotic factors like cytochrome c.[1][5]
2. In which preclinical models has this compound shown efficacy?
This compound has demonstrated neuroprotective and neuroregenerative effects in a variety of in vitro and in vivo models, including:
-
In vitro:
-
In vivo:
-
Neonatal rat models of motor neuron axotomy.[1]
-
Mouse models of sciatic nerve crush, where it promoted nerve regeneration.[6]
-
Rodent models of chemotherapy-induced (paclitaxel, vincristine) and diabetes-induced peripheral neuropathy.[6]
-
A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A), where it delayed disease onset and extended survival.[1]
-
A mouse model of Spinal Muscular Atrophy (SMA).[3]
-
3. What were the main reasons for the discontinuation of this compound's clinical development?
Roche, the company that acquired this compound, ceased its development for Spinal Muscular Atrophy (SMA) due to several challenges[2]:
-
Formulation Difficulties: There were significant issues in developing a stable and effective liquid formulation of the drug.
-
Dosing uncertainties: Determining the most appropriate therapeutic dose proved to be a challenge.
-
Clinical Trial Results: While some initial data was promising, longer-term analysis (at 18 months) from the OLEOS open-label extension study showed a worsening of motor function in SMA patients. The primary endpoint in a phase 2 trial for SMA was also not met.[3]
-
Regulatory Hurdles: Health authorities requested a new Phase 3 study.
-
Evolving Treatment Landscape: The approval of other effective treatments for SMA raised the bar for the efficacy of new drugs.[2]
4. What is the recommended concentration range for in vitro studies?
Based on preclinical data, this compound has been shown to be effective in the range of 0.1 to 10 µM for in vitro neuroprotection assays. The mean EC50 for protecting primary embryonic rat spinal motor neurons from trophic factor withdrawal was approximately 3.2 µM.[6]
5. Does this compound cross the blood-brain barrier?
Yes, preclinical studies in mice and rats have demonstrated that this compound is orally active and can cross the blood-brain barrier.[1]
Quantitative Data from Preclinical Studies
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Cell Type/Model | Assay | Key Findings | Effective Concentration | Reference |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic Factor Deprivation | Increased cell survival | EC50: ~3.2 µM | [6] |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic Factor Deprivation | Increased neurite outgrowth by 54% | 1 µM | [6] |
| Cultured Cortical Neurons | Camptothecin-induced toxicity | Dose-dependent increase in cell survival | Not specified | [6] |
Table 2: In Vivo Neuroprotective and Regenerative Effects of this compound
| Animal Model | Administration | Key Findings | Dose | Reference |
| Neonatal Rat Facial Nerve Axotomy | Oral gavage | Increased surviving motor neurons by up to 40% | 30-100 mg/kg | [6] |
| Mouse Sciatic Nerve Crush | Subcutaneous | Reduced degenerated fibers by 69%; accelerated recovery | 3 and 30 mg/kg/day | [1] |
| SOD1G93A Mouse Model of ALS | Subcutaneous | Delayed disease onset and extended survival by 10% | 3 and 30 mg/kg | [6] |
| Rat Model of Paclitaxel-Induced Neuropathy | Oral | Reduced allodynia and hyperalgesia | 3 and 30 mg/kg/day | [6] |
| Rat Model of Diabetic Neuropathy | Oral | Reversed tactile allodynia | 10, 30, 100 mg/kg | [6] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration | Parameter | Value | Reference |
| Rat | In situ brain perfusion | Blood-Brain Barrier Permeation Coefficient (Kin) | 5.9 ± 3.0 µl/g/s | [1] |
Experimental Protocols
Motor Neuron Survival Assay (Trophic Factor Deprivation Model)
This protocol is adapted from methods used in the initial characterization of this compound.[1]
Objective: To assess the neuroprotective effect of this compound on primary motor neurons deprived of essential growth factors.
Materials:
-
Primary embryonic (E14) rat spinal motor neurons
-
Neurobasal medium
-
B-27 supplement
-
L-glutamine
-
Penicillin/Streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well culture plates
-
Calcein-AM
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Isolate and purify primary motor neurons from E14 rat spinal cords. Plate the cells in 96-well plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin).
-
Culture Conditions: Culture the neurons in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
Experimental Groups:
-
Negative Control: Culture neurons in the absence of neurotrophic factors, with vehicle (e.g., 0.1% DMSO) added.[10]
-
Positive Control: Culture neurons in the presence of a cocktail of neurotrophic factors (e.g., BDNF, GDNF, CNTF).[10]
-
This compound Treatment: Culture neurons in the absence of neurotrophic factors but with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM).[6]
-
-
Incubation: Add this compound or vehicle 1 hour after plating. Incubate the plates for 3 to 7 days at 37°C in a humidified 5% CO2 incubator.[6][10]
-
Viability Assessment:
-
Data Analysis: Express motor neuron survival as a percentage of the positive control group. Calculate the EC50 value for this compound.
Mitochondrial Permeability Transition Pore (mPTP) Assay (Calcein-AM Quenching Method)
This is a cell-based assay to assess the effect of this compound on mPTP opening under cellular stress. This compound's effects are more apparent in intact cells than in isolated mitochondria.[1]
Objective: To determine if this compound can inhibit the opening of the mPTP in cultured cells.
Materials:
-
Adherent cell line (e.g., HeLa cells or primary neurons)
-
Cell culture medium
-
This compound
-
mPTP inducer (e.g., Ionomycin, Doxorubicin, or Arachidonic Acid)[1]
-
Calcein-AM[11]
-
Cobalt Chloride (CoCl2)[11]
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound for a specified time (e.g., 1-24 hours).
-
Dye Loading:
-
Prepare a loading buffer containing Calcein-AM (e.g., 1 µM) and CoCl2 (e.g., 1 mM).[11] CoCl2 will quench the cytosolic calcein fluorescence, allowing for the specific visualization of mitochondrial calcein.[11]
-
Wash the cells with a suitable buffer (e.g., HBSS) and incubate with the loading buffer for 15-30 minutes at 37°C.[11]
-
-
Induction of mPTP Opening:
-
Wash the cells to remove the loading buffer.
-
Add the mPTP inducer (e.g., Ionomycin) to the cells.
-
A positive control group should be treated with the inducer without this compound pre-treatment. A negative control group should receive neither this compound nor the inducer.
-
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope.
-
In healthy cells with closed pores, mitochondria will retain the calcein and appear fluorescent green.
-
Upon mPTP opening, CoCl2 enters the mitochondria and quenches the calcein fluorescence, leading to a loss of the green signal.[11]
-
Quantify the change in mitochondrial fluorescence intensity over time. A slower rate of fluorescence decay in the this compound-treated group compared to the positive control indicates inhibition of mPTP opening.
-
Neurite Outgrowth Assay
This protocol provides a method to quantify the effect of this compound on neurite extension from cultured neurons.
Objective: To measure the effect of this compound on the length and complexity of neurites.
Materials:
-
Primary neurons (e.g., cortical or dorsal root ganglion neurons)
-
Neurobasal medium with supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or neurofilament)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
High-content imaging system or fluorescence microscope with analysis software
Procedure:
-
Cell Plating: Plate neurons at a low density on coated coverslips or in multi-well plates to allow for clear visualization of individual neurites.
-
Treatment: After allowing the neurons to adhere, treat them with different concentrations of this compound or vehicle control.
-
Incubation: Culture the neurons for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
-
Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Length of the longest neurite
-
Visualizations
Signaling Pathway of this compound
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smanewstoday.com [smanewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Trophic factors as modulators of motor neuron physiology and survival: implications for ALS therapy [frontiersin.org]
- 8. Trophic factors as modulators of motor neuron physiology and survival: implications for ALS therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the poor oral bioavailability of Olesoxime in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Olesoxime, focusing on challenges related to its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound (TRO19622) is an experimental, cholesterol-like compound investigated for its neuroprotective properties.[1][2] It functions as a mitochondrial pore modulator, showing potential in preclinical models of various neurodegenerative diseases.[1][3][4] A primary challenge in its development and in vivo testing is its poor oral bioavailability. This is largely attributed to its high lipophilicity (cLogP = 10) and consequently poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[5]
Q2: What do the pharmacokinetic data for this compound show?
Pharmacokinetic studies in both animals and humans indicate that this compound is absorbed after oral administration, but its absorption is slow. In a Phase I clinical trial with healthy volunteers, the time to reach maximum plasma concentration (Tmax) was approximately 10 hours, and the elimination half-life was long, at around 120 hours.[6] The development of this compound was ultimately halted by Roche due to significant challenges, including difficulties with its liquid formulation.[7][8][9]
Q3: Were there specific formulation issues that led to the discontinuation of this compound's development?
Yes, Roche, which acquired this compound from Trophos, explicitly cited "many difficulties" with the formulation as a key reason for stopping its development.[7][8] These challenges centered on creating a stable and effective liquid preparation of the highly lipophilic compound.[7][8] For preclinical studies, this compound was often administered as a suspension in vehicles like hydroxypropylmethylcellulose or dissolved in vegetable oil or other oily excipients to aid its administration and absorption.[6][10]
Q4: What general strategies can be considered to improve the oral bioavailability of poorly soluble compounds like this compound?
For compounds with low aqueous solubility, several formulation strategies can be explored to enhance oral bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can encapsulate lipophilic drugs, aiding their dissolution and absorption.[11]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create amorphous solid dispersions, which have higher solubility than the crystalline form.[11]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble prodrug that converts to the active form in vivo can be an effective strategy.[11][12]
-
Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and facilitate transport across the intestinal wall.[13]
Troubleshooting Guide: Low In Vivo Exposure of this compound
This guide addresses common issues encountered when trying to achieve adequate systemic exposure of this compound after oral administration in preclinical models.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and inconsistent dissolution of the drug in the GI tract. | 1. Optimize Formulation: Ensure the formulation is a homogenous suspension or a clear solution if using solubilizing agents. Consider using a lipid-based formulation like SEDDS. 2. Control Food Effects: Administer this compound in a consistent manner relative to feeding schedules, as food can significantly impact the absorption of lipophilic drugs.[6] |
| Low Cmax and AUC despite high doses. | Limited solubility is causing non-linear absorption (saturable absorption). | 1. Reduce Particle Size: If using a suspension, employ micronization or sonication to reduce the particle size of the this compound powder before formulation. 2. Enhance Solubility: Experiment with different oily vehicles (e.g., sesame oil, corn oil) or develop an amorphous solid dispersion. |
| Delayed Tmax. | Slow dissolution and absorption process. | This is an inherent property of this compound.[6] However, formulation strategies that increase the rate of dissolution, such as nano-suspensions, may lead to a faster onset of absorption. |
| No detectable plasma levels. | Inadequate analytical sensitivity or complete lack of absorption. | 1. Verify Analytical Method: Ensure the LC-MS/MS or other analytical method is validated and has sufficient sensitivity to detect expected plasma concentrations. 2. Re-evaluate Formulation: The current formulation may be entirely unsuitable. Test solubility in various pharmaceutically acceptable solvents and lipids to develop a more appropriate delivery system. Consider subcutaneous injection as a positive control for systemic exposure.[6] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from published studies.
Table 1: this compound Plasma Concentrations in Rats
| Dose & Route | Animal Model | Day 1 Plasma Level (µM) | Day 5 Plasma Level (µM) | Reference |
| 10 mg/kg/day (oral) | Paclitaxel-treated | 0.82 | 1.39 | [6] |
| 100 mg/kg (oral) | Paclitaxel-treated | 6.75 | 8.91 | [6] |
| 100 mg/kg (single oral) | Diabetic/Vincristine-treated | 14.2 - 37.5 | N/A | [6] |
Table 2: Phase I Human Pharmacokinetic Parameters of this compound (Single Dose)
| Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 50 mg | ~200 | ~10 | ~25000 | ~120 | [6] |
| 150 mg | ~440 | ~10 | ~52500 | ~120 | [6] |
| 250 mg | ~880 | ~10 | ~115000 | ~120 | [6] |
| 500 mg | ~2040 | ~10 | ~270000 | ~120 | [6] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
-
Materials:
-
This compound
-
Formulation vehicle (e.g., 0.5% hydroxypropylmethylcellulose in water, vegetable oil)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration (e.g., 10 mg/mL). If a suspension, ensure it is uniformly mixed before each administration.
-
Animal Dosing: Fast animals overnight (with free access to water). Administer the this compound formulation via oral gavage at the target dose (e.g., 100 mg/kg). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples.
-
Perform protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Centrifuge and transfer the supernatant for analysis.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
-
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Troubleshooting workflow for poor this compound exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curesma.org [curesma.org]
- 8. pharmatimes.com [pharmatimes.com]
- 9. smanewstoday.com [smanewstoday.com]
- 10. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Strategies for enhanced bioavailability of oxime reactivators in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Olesoxime: A Technical Guide to Interpreting Clinical Trial Outcomes
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the conflicting clinical trial results of Olesoxime in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (TRO19622) is a cholesterol-like compound developed as a potential neuroprotective agent.[1] Its primary proposed mechanism of action is the modulation of the mitochondrial permeability transition pore (mPTP).[2][3][4] By interacting with proteins of the outer mitochondrial membrane, this compound is thought to prevent the opening of the mPTP, thereby reducing mitochondrial dysfunction, oxidative stress, and subsequent apoptotic cell death of neurons.[5][6] Preclinical studies suggested that this compound promotes the function and survival of neurons under stress conditions relevant to neurodegenerative diseases.[5][7]
Q2: Why were the clinical trial results for this compound in ALS and SMA considered conflicting?
The clinical trial outcomes for this compound were conflicting because the promising preclinical data and initial trial signals did not translate into statistically significant clinical benefits in later-stage or long-term studies.
-
In Amyotrophic Lateral Sclerosis (ALS) , the Phase III trial did not demonstrate a significant increase in survival for patients treated with this compound compared to placebo.[2][8] While a slight positive trend on functional scales was observed at an interim time point, this effect was not sustained.[2][9]
-
In Spinal Muscular Atrophy (SMA) , a Phase II trial initially suggested that this compound might maintain motor function over a 24-month period, although it did not meet its primary endpoint.[10][11] However, a subsequent long-term, open-label extension study (OLEOS) revealed that motor function declined after 12 to 18 months of treatment, leading to the discontinuation of the drug's development for SMA.[12][13][14]
Q3: What were the key quantitative outcomes of the this compound clinical trials?
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound in ALS and SMA.
Data Presentation: Summary of Clinical Trial Results
Table 1: this compound Phase III Trial in Amyotrophic Lateral Sclerosis (ALS)
| Parameter | This compound + Riluzole (n=259) | Placebo + Riluzole (n=253) | p-value | Citation(s) |
| Primary Endpoint: Survival at 18 months | 69.4% | 67.5% | 0.71 | [9] |
| Secondary Endpoint: Change in ALSFRS-R score at 9 months | Showed a small, non-significant positive trend | - | - | [2][9] |
| Secondary Endpoint: Change in ALSFRS-R score at 18 months | No significant difference | No significant difference | - | [9] |
Table 2: this compound Phase II/III Trial in Spinal Muscular Atrophy (SMA)
| Parameter | This compound (n=108) | Placebo (n=57) | p-value | Citation(s) |
| Primary Endpoint: Change in MFM D1+D2 from baseline to 24 months | +0.18 | -1.82 | 0.0676 | [10] |
| Secondary Endpoints | Suggested maintenance of motor function | Showed a decline in motor function | - | [10][11] |
Table 3: OLEOS (Open-Label Extension) Study in SMA
| Parameter | Outcome | Citation(s) |
| Long-term Efficacy | Motor function scores were stable for the first 52 weeks but declined thereafter. The greatest decline was observed in patients ≤15 years old and those with Type 2 SMA. | [13][14] |
| Conclusion | The study did not support a significant long-term benefit of this compound in patients with SMA. | [13][15] |
Troubleshooting Guides: Interpreting Experimental Discrepancies
Issue: Discrepancy between preclinical efficacy and clinical trial failures.
Possible Causes and Explanations:
-
Disease Model Limitations: The animal models used in preclinical studies, such as the SOD1 G93A mouse model for ALS, may not fully recapitulate the complex pathology of the human disease.[2][16] This can lead to an overestimation of a drug's potential efficacy.
-
Disease Stage at Intervention: In the ALS trial, it was hypothesized that by the time of diagnosis and treatment initiation, the disease process was already too advanced for this compound to exert a detectable benefit over the standard of care, riluzole.[2][8]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While this compound was generally well-tolerated, the optimal dosage and exposure required for a sustained therapeutic effect in humans may not have been achieved or maintained.[3][12]
-
Complexity of Neurodegeneration: The targeted mechanism, while relevant, may not be the sole or primary driver of disease progression in all patients. Neurodegenerative diseases are often multifactorial.
Experimental Protocols
Protocol 1: Phase III Clinical Trial of this compound in ALS
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[2][9]
-
Participants: 512 patients with probable or definite ALS, receiving a stable dose of riluzole.[2][9]
-
Intervention: this compound (330 mg/day, oral) or matching placebo.[2][9]
-
Primary Outcome Measure: Survival at 18 months.[9]
-
Secondary Outcome Measures: Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, slow vital capacity (SVC), and manual muscle testing.[9]
Protocol 2: Phase II/III Clinical Trial of this compound in SMA
-
Study Design: A randomized, double-blind, placebo-controlled study.[7][10]
-
Participants: 165 patients with Type 2 or non-ambulatory Type 3 SMA, aged 3-25 years.[10][11]
-
Intervention: this compound (10 mg/kg/day, oral liquid suspension) or matching placebo.[10][17]
-
Duration: 24 months.[10]
-
Primary Outcome Measure: Change from baseline in the Motor Function Measure (MFM) domains D1 and D2.[10][17]
-
Secondary Outcome Measures: Hammersmith Functional Motor Scale for SMA, pulmonary function, and quality of life measures.[7]
Mandatory Visualizations
Caption: Proposed mechanism of this compound in preventing mitochondrial-mediated apoptosis.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smafoundation.org [smafoundation.org]
- 8. Trophos Announces Results of Phase III Study of this compound in ALS | Technology Networks [technologynetworks.com]
- 9. A phase II-III trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of this compound in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curesma.org [curesma.org]
- 12. smanewstoday.com [smanewstoday.com]
- 13. Long-term follow-up of patients with type 2 and non-ambulant type 3 spinal muscular atrophy (SMA) treated with this compound in the OLEOS trial [pubmed.ncbi.nlm.nih.gov]
- 14. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 15. smanewstoday.com [smanewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Trophos Completes Pivotal Phase II/III Study of this compound in Spinal Muscular Atrophy (SMA) - BioSpace [biospace.com]
Technical Support Center: Managing Vehicle Control Issues with Lipophilic Olesoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lipophilic compound Olesoxime. The following information is intended to help address common challenges related to vehicle selection, formulation, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its lipophilicity a concern for experimental studies?
This compound (also known as TRO19622) is an experimental cholesterol-like compound with demonstrated neuroprotective properties.[1][2][3] Its mechanism of action involves targeting proteins on the outer mitochondrial membrane, thereby preventing mitochondrial-mediated apoptosis.[1][3][4] However, its high lipophilicity makes it poorly soluble in aqueous solutions, presenting a significant challenge for consistent and effective delivery in both in vitro and in vivo experimental models.[1] Improper vehicle selection can lead to issues with drug precipitation, variable dosing, and potential vehicle-induced biological effects that can confound experimental results.
Q2: What are the known molecular targets of this compound?
This compound has been shown to bind to two key proteins located on the outer mitochondrial membrane: the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, and the voltage-dependent anion channel (VDAC).[1][5] By interacting with these proteins, this compound is thought to modulate the mitochondrial permeability transition pore (mPTP), preventing its opening in response to cellular stress and thereby inhibiting the release of pro-apoptotic factors like cytochrome C.[1][4]
Q3: What were the reasons for the discontinuation of this compound's clinical development?
The clinical development of this compound was halted due to a combination of factors.[6][7] Significant challenges were encountered in developing a stable and effective formulation of the drug due to its lipophilic nature.[6][7] Additionally, while early clinical data showed some promise, later-stage trials in Spinal Muscular Atrophy (SMA) did not meet their primary efficacy endpoints and, in some cases, showed a worsening of motor function at later time points.[6][8][9]
Troubleshooting Guide for Vehicle Control Issues
Problem 1: Poor solubility and precipitation of this compound in my vehicle.
-
Possible Cause: The chosen solvent system is not appropriate for the lipophilic nature of this compound.
-
Troubleshooting Steps:
-
Increase Lipophilicity of the Vehicle: Consider using oily excipients or vegetable oil for oral administration, as these have been used successfully in preclinical studies.[1]
-
Utilize a Co-Solvent System: For parenteral administration, a multi-component vehicle may be necessary. A combination of Cremophore EL, DMSO, ethanol, and a buffer like PBS has been reported for subcutaneous injections in mice.[1]
-
Employ Surfactants or Cyclodextrins: These agents can help to increase the aqueous solubility of lipophilic compounds. However, it is crucial to run appropriate vehicle-only controls, as some of these agents can have their own biological effects.
-
Sonication: Gentle sonication can sometimes help to create a more uniform suspension of the compound. However, care must be taken to avoid degradation of this compound.
-
Problem 2: Inconsistent results or high variability between experimental animals.
-
Possible Cause: Uneven drug distribution due to poor formulation, leading to variable dosing.
-
Troubleshooting Steps:
-
Ensure Homogeneity of the Formulation: Vigorously vortex or mix the this compound-vehicle preparation before each administration to ensure a uniform suspension.
-
Evaluate Different Routes of Administration: Oral gavage with an oil-based vehicle may provide more consistent absorption for chronic studies compared to intraperitoneal or subcutaneous injections of a suspension.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the bioavailability and consistency of drug levels in plasma and target tissues with your chosen formulation and route of administration.
-
Problem 3: The vehicle control group is showing unexpected biological effects.
-
Possible Cause: The vehicle itself is not inert and is influencing the experimental outcome.
-
Troubleshooting Steps:
-
Thorough Literature Review: Research the potential biological effects of your chosen vehicle components. For example, Cremophore EL has been associated with hypersensitivity reactions and alterations in lipoprotein profiles.[10] DMSO is also known to have various biological activities.
-
Dose-Response of the Vehicle: If you suspect a vehicle effect, consider running a dose-response experiment with the vehicle alone to characterize its impact on your measured endpoints.
-
Select a More Inert Vehicle: If significant vehicle effects are observed, it may be necessary to explore alternative, more biocompatible vehicle options, even if it requires more formulation development effort.
-
Data Presentation
Table 1: Summary of this compound Administration Vehicles in Preclinical Studies
| Vehicle Composition | Route of Administration | Animal Model | Reported Outcome/Notes | Reference |
| Vegetable Oil | Oral | Mouse | Similar protection to higher doses of a different formulation. | [1] |
| Hydroxypropyl methylcellulose | Oral Gavage | Rat | Increased survival of motor neurons. | [1] |
| Cremophore EL/DMSO/ethanol/Phosphate Buffer Saline (5/5/10/80 v/v) | Subcutaneous Injection | Mouse | Used for chronic administration. | [1] |
| Supplemented Food Pellets | Oral | Mouse | Used for long-term (15 weeks) treatment. | [11] |
| Oral Liquid Suspension | Oral | Human (Clinical Trial) | Used in Phase 2 clinical trials for SMA. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
-
Materials:
-
This compound powder
-
Vegetable oil (e.g., corn oil, sesame oil)
-
Glass vial
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Transfer the this compound powder to a glass vial.
-
Add the appropriate volume of vegetable oil to the vial to achieve the final desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
For larger volumes, a magnetic stirrer can be used at a low to medium speed for 15-20 minutes.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing or stirring.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
Crucially, vortex the suspension immediately before drawing each dose to ensure homogeneity.
-
Mandatory Visualizations
Caption: this compound's mechanism of action at the mitochondrial membrane.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curesma.org [curesma.org]
- 7. pharmatimes.com [pharmatimes.com]
- 8. Safety and efficacy of this compound in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of this compound in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - UCL Discovery [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Olesoxime activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Olesoxime in in vitro experiments. The information addresses common challenges, particularly the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (also known as TRO19622) is a cholesterol-like compound recognized for its neuroprotective properties.[1] Its primary mechanism involves targeting the mitochondria.[2][3] this compound binds to proteins on the outer mitochondrial membrane, specifically the translocator protein (TSPO, 18kDa) and the voltage-dependent anion channel (VDAC).[2][4] This interaction helps prevent the opening of the mitochondrial permeability transition pore (mPTP) during periods of cellular stress, such as oxidative stress or trophic factor deprivation.[2][4] By inhibiting mPTP opening, this compound maintains mitochondrial integrity, prevents the release of pro-apoptotic factors like cytochrome c, and supports cell survival.[1][5]
Q2: How does the lipophilic nature of this compound affect its use in aqueous cell culture media?
This compound is a lipophilic compound, which limits its solubility in aqueous-based media.[4] Due to its cholesterol-like structure, its solubility can be improved by the addition of a small quantity of serum or albumin to the culture medium.[4]
Q3: What is the recommended serum concentration for in vitro experiments with this compound?
There is no single universal concentration. The optimal serum percentage is a balance between two competing factors:
-
Solubility and Stability: A small amount of serum can be necessary to solubilize this compound and maintain its stability in the culture medium.[4]
-
Bioavailability: Serum contains proteins, such as albumin, that can bind to lipophilic compounds like this compound.[6][7] This protein binding is a reversible equilibrium, but high concentrations of serum proteins can sequester the compound, reducing the "free" fraction available to interact with its mitochondrial targets and thereby lowering its apparent activity.
Studies have demonstrated this compound's efficacy in "nearly serum-free medium," suggesting that high concentrations are not required and may be counterproductive.[2][4] It is recommended to start by optimizing the minimum serum concentration required for the health of your specific cell line and then test a range of low serum percentages (e.g., 0.5% - 2%) in your this compound experiments.
Q4: What is a typical effective concentration range for this compound in vitro?
In models of motor neuron death induced by trophic factor deprivation, this compound has shown dose-dependent protective effects at concentrations ranging from 0.1 to 10 µM.[8] The reported mean EC₅₀ value in this type of assay is approximately 3.2 ± 0.2 µM.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variable or No this compound Activity | 1. High Serum Concentration: Excessive protein binding may be reducing the bioavailable concentration of this compound.[6][7] 2. Inconsistent Serum Lots: Different lots of serum can have varying protein and lipid compositions, affecting binding and solubility. | 1. Reduce the serum concentration in your culture medium. Perform a dose-response curve at different low-serum percentages (e.g., 0.5%, 1%, 2%) to find the optimal condition. 2. Use a single, qualified lot of serum for the entire set of experiments to ensure consistency. |
| This compound Precipitates in Media | 1. Insufficient Solubilizing Agent: The aqueous medium lacks sufficient protein/lipid carriers for the lipophilic this compound.[4] 2. High Stock Concentration: The DMSO stock concentration may be too high, causing the compound to crash out when diluted into the aqueous medium. | 1. Ensure a small amount of serum or purified albumin is present in the final culture medium to aid solubility.[4] 2. Prepare the final dilution in a step-wise manner. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium. |
| High Basal Cell Death (Control) | 1. Serum Starvation: The cell line may be sensitive to low-serum conditions, leading to stress or death unrelated to the experimental insult.[9] 2. Trophic Factor Deprivation Too Harsh: The experimental model itself may be too severe for the chosen time point. | 1. Before testing this compound, determine the minimum serum concentration your cells can tolerate without significant loss of viability over the experimental duration. 2. Optimize the duration of trophic factor deprivation or the severity of the insult to achieve a suitable experimental window for observing a protective effect. |
Data Presentation: In Vitro Efficacy of this compound
| Cell/Model System | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic Factor Deprivation | 0.1 - 10 µM | Dose-dependent increase in cell survival. | [8] |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic Factor Deprivation | 10 µM | Maintained survival of 74 ± 10% of neurons. | [8] |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic Factor Deprivation | EC₅₀ = 3.2 ± 0.2 µM | Mean effective concentration for cell survival. | [8] |
| Primary Embryonic Rat Spinal Motor Neurons | Trophic Factor Deprivation | 1 µM | Increased overall neurite outgrowth per cell by 54%. | [8] |
| Primary Rat Cortical Neurons | Standard Culture | 5 µM | Increased density in neurite network after 24h. | [4][10] |
Experimental Protocols
Protocol: Assessing Neuroprotective Activity of this compound in Primary Motor Neurons
This protocol provides a general framework for evaluating this compound's ability to protect against cell death induced by trophic factor withdrawal, a common in vitro model system.[4]
1. Cell Preparation and Plating: a. Isolate primary embryonic motor neurons from E14 rat spinal cords using established methods. b. Plate the purified motor neurons in 96-well plates pre-coated with poly-ornithine and laminin. c. Culture the cells overnight in a complete neurobasal medium supplemented with B27, L-glutamine, and a cocktail of neurotrophic factors (e.g., BDNF, CNTF, GDNF) to allow for attachment and initial neurite outgrowth. The medium should contain a low, optimized concentration of serum (e.g., 1-2% FBS) to support cell health.
2. This compound Treatment and Trophic Factor Withdrawal: a. Prepare a stock solution of this compound in DMSO. b. The following day, remove the complete medium. c. Wash the cells gently with a basal medium lacking neurotrophic factors and serum. d. Add the experimental medium: basal medium containing the optimized low serum concentration but without the neurotrophic factor cocktail. e. Add this compound to the appropriate wells at a range of final concentrations (e.g., 0.1, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including controls (typically ≤ 0.1%). f. Include a "Negative Control" group (DMSO vehicle only, no trophic factors) and a "Positive Control" group (cells continuously cultured with the full cocktail of trophic factors).
3. Incubation and Assessment: a. Incubate the plates for 3 to 7 days in a humidified incubator at 37°C and 5% CO₂.[10][11] b. Assess cell viability using a fluorescent live-cell stain like Calcein-AM.[10][11] c. Capture images using a fluorescence microscope and count the number of surviving, fluorescently-labeled motor neurons in each well.
4. Data Analysis: a. Express motor neuron survival as a percentage relative to the positive control (100% survival) and negative control (basal death). b. Plot the dose-response curve and calculate the EC₅₀ value for this compound.
Visualizations
Caption: this compound's mechanism of action at the mitochondrion.
Caption: Impact of serum concentration on this compound bioavailability.
Caption: General workflow for an in vitro neuroprotection assay.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Changes in protein binding during disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Olesoxime Technical Support Center: Degradation and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Olesoxime. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound powder?
A1: this compound, as a crystalline powder, is a highly stable compound. It has been reported to be stable for over 36 months when stored under conditions described in regulatory guidelines.[1] Its inherent stability is also suggested by its discovery through phenotypic screening assays that run for several days, a process which tends to select for robust molecules.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to ensure the long-term integrity of this compound. The following conditions are recommended based on its form:
| Form | Storage Temperature | Duration |
| Crystalline Powder | -20°C | ≥ 36 months[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a lipophilic, cholesterol-like compound with limited solubility in aqueous media.[1] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. To minimize degradation, it is best practice to prepare fresh solutions for in vivo experiments on the day of use. For in vitro studies, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are the known incompatibilities of this compound?
A4: While specific degradation pathways are not extensively detailed in public literature, general chemical principles suggest avoiding strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are common causes of degradation for many pharmaceutical compounds.
Troubleshooting Guide
Problem: I am observing inconsistent results in my cell-based assays with this compound.
-
Possible Cause 1: Improper storage of stock solutions.
-
Troubleshooting Step: Ensure that your stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term) and that you are using aliquots to avoid freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of this compound in culture media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your cell culture media immediately before each experiment. The stability of this compound in aqueous media over extended periods at 37°C is not well-documented.
-
-
Possible Cause 3: Adsorption to plastics.
-
Troubleshooting Step: Due to its lipophilic nature, this compound may adsorb to certain plastics. Consider using low-adhesion microplates and pipette tips.
-
Problem: I need to assess the stability of my specific this compound formulation.
-
Solution: You will need to conduct a forced degradation study. This involves subjecting your this compound formulation to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study on an this compound formulation, a critical step in developing a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare separate, identical samples of the stock solution for each stress condition.
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 N HCl to a sample and incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 0.1 N NaOH to a sample and incubate at 60°C for 24 hours.
- Oxidative Degradation: Add 3% hydrogen peroxide to a sample and store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Incubate a sample at a high temperature (e.g., 80°C) for 48 hours.
- Photodegradation: Expose a sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
- After the designated stress period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration for analysis.
- Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to that of an unstressed control sample.
- Identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants from the intact drug.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation:
- A standard HPLC system with a UV detector or a mass spectrometer.
2. Chromatographic Conditions (to be optimized):
- Column: A C18 reversed-phase column is a good starting point due to the nonpolar nature of this compound.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended to resolve compounds with different polarities.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducibility.
3. Method Validation (as per ICH Q2(R1) guidelines):
- Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing samples from the forced degradation study.
- Linearity: Establish a linear relationship between the concentration of this compound and the detector response.
- Accuracy: Determine the closeness of the measured values to the true values.
- Precision: Assess the degree of scatter between a series of measurements.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
- Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
Olesoxime vs. Riluzole: A Comparative Analysis of Efficacy in Preclinical ALS Models
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of two therapeutic compounds, olesoxime and riluzole, in animal models of Amyotrophic Lateral Sclerosis (ALS). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental evidence.
Executive Summary
This compound, a mitochondrial-targeted neuroprotective agent, has demonstrated positive effects on motor function, disease onset, and survival in the widely used SOD1G93A mouse model of ALS. In contrast, riluzole, the first FDA-approved drug for ALS which primarily modulates glutamate excitotoxicity, has shown conflicting and often negative results in various ALS animal models, including the SOD1G93A, TDP-43A315T, and FUS lines. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies employed, and illustrates the proposed signaling pathways of both compounds.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative outcomes from preclinical studies of this compound and riluzole in the SOD1G93A mouse model of ALS.
Table 1: Efficacy of this compound in SOD1G93A Mice
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (30 mg/kg) | Reference |
| Survival | 125 ± 3 days | 138 ± 4 days | - | [1] |
| Disease Onset (Body Weight Decrease) | - | 15-day delay (p < 0.01) | - | [2] |
| Motor Performance (Grid Test Decline) | - | ~11-day delay (p < 0.01) | ~11-day delay (p < 0.01) | [2] |
| Motor Performance (Rotarod) | Progressive decline | Significant delay in decline | Significant delay in decline | [1] |
Table 2: Efficacy of Riluzole in SOD1G93A Mice
| Parameter | Vehicle Control | Riluzole | Outcome | Reference |
| Survival | - | 22 mg/kg in drinking water | No significant benefit | [3] |
| Motor Performance (Rotarod) | - | 22 mg/kg in drinking water | No significant impact on decline | [3] |
| Motor Performance (Stride Length) | - | 22 mg/kg in drinking water | No significant impact on decline | [3] |
| Disease Onset & Survival | - | 8 mg/kg/day in drinking water | No difference | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
This compound Efficacy Study in SOD1G93A Mice
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A), a widely used model for familial ALS.[1]
-
Drug Administration: this compound was administered daily via subcutaneous injection at doses of 3 mg/kg or 30 mg/kg, starting at 60 days of age and continuing until the end of life.[1]
-
Outcome Measures:
Riluzole Efficacy Study in ALS Mouse Models
-
Animal Models:
-
Drug Administration: Riluzole was administered at a dose of 22 mg/kg in the drinking water, starting from the onset of symptoms.[3]
-
Outcome Measures:
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for this compound and riluzole, as well as a typical experimental workflow for preclinical drug testing in ALS mouse models.
This compound's Proposed Mechanism of Action
This compound is believed to exert its neuroprotective effects by targeting the mitochondria. It interacts with proteins on the outer mitochondrial membrane, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), to inhibit the opening of the mitochondrial permeability transition pore (mPTP).[2][5] This action helps to maintain mitochondrial integrity, prevent the release of pro-apoptotic factors, and reduce oxidative stress, ultimately promoting motor neuron survival.[1]
Caption: this compound's mitochondrial-protective pathway.
Riluzole's Proposed Mechanism of Action
Riluzole's primary mechanism is thought to involve the modulation of glutamatergic neurotransmission.[6] It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels.[6][7] Additionally, it may have postsynaptic effects by non-competitively blocking NMDA receptors.[7] By reducing glutamate-mediated excitotoxicity, riluzole aims to protect motor neurons from damage.
Caption: Riluzole's anti-glutamatergic pathway.
Preclinical Experimental Workflow in ALS Mouse Models
The following diagram outlines a typical workflow for evaluating the efficacy of therapeutic compounds in ALS mouse models.
Caption: Preclinical drug testing workflow in ALS mice.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Mitochondrial Dysfunction in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Olesoxime and Nusinersen for Spinal Muscular Atrophy
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Olesoxime and nusinersen, two therapeutic agents investigated for the treatment of Spinal Muscular Atrophy (SMA). This analysis is based on their distinct mechanisms of action, clinical trial outcomes, and experimental protocols.
Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder characterized by the degeneration of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1] The primary cause of SMA is the homozygous deletion or mutation of the Survival Motor Neuron 1 (SMN1) gene.[2][3] All patients retain at least one copy of the highly homologous SMN2 gene; however, due to a single nucleotide change, the majority of the protein produced from SMN2 is a truncated, non-functional version.[1][2][4] This deficiency in the full-length and functional Survival Motor Neuron (SMN) protein is the underlying cause of the disease.[3] The therapeutic landscape for SMA has evolved significantly, with different strategies aimed at either increasing the production of the SMN protein or protecting motor neurons from degeneration. This guide focuses on a comparative analysis of two such strategies, embodied by nusinersen and this compound.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between nusinersen and this compound lies in their therapeutic targets and mechanisms of action. Nusinersen directly addresses the genetic defect in SMA, while this compound aimed to provide a neuroprotective effect downstream of the primary genetic cause.
Nusinersen: A Splice-Modifying Antisense Oligonucleotide
Nusinersen (marketed as Spinraza®) is an antisense oligonucleotide (ASO) designed to modify the splicing of the SMN2 pre-messenger RNA (pre-mRNA).[5][6] Specifically, it binds to an intronic splice-silencing site (ISS-N1) in intron 7 of the SMN2 pre-mRNA.[7] This binding blocks the action of splicing inhibitor proteins, thereby promoting the inclusion of exon 7 in the final mRNA transcript.[5][8] The inclusion of exon 7 is critical for the production of a full-length, functional SMN protein.[8] By effectively converting the SMN2 gene into a functional producer of the SMN protein, nusinersen addresses the root molecular cause of SMA.[9]
This compound: A Neuroprotective Mitochondrial Modulator
This compound (TRO19622) is a cholesterol-like compound that was developed as a neuroprotective agent.[10][11] Its mechanism of action is independent of SMN protein levels. Instead, this compound targets the mitochondria, the powerhouses of the cell.[12][13] It is believed to interact with proteins of the outer mitochondrial membrane and prevent the opening of the mitochondrial permeability transition pore (mPTP), particularly under conditions of cellular stress.[14][15] By preserving mitochondrial integrity and function, this compound was intended to protect motor neurons from degeneration and death.[12][16]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of nusinersen and this compound are reflected in the cellular pathways they modulate and the design of their clinical development programs.
Figure 1: Comparative signaling pathways of nusinersen and this compound in SMA.
Figure 2: Comparative clinical development workflows for nusinersen and this compound.
Clinical Trial Performance: A Clear Divergence in Efficacy
The clinical development paths of nusinersen and this compound ultimately diverged due to significant differences in their demonstrated efficacy in SMA patients.
Nusinersen: Consistent and Sustained Improvement
Nusinersen has undergone a robust clinical trial program that has consistently demonstrated its efficacy and safety across a broad range of SMA patients.
| Nusinersen Clinical Trial Data | |
| Trial | Key Findings |
| ENDEAR (Infantile-onset SMA) | Significantly higher proportion of motor milestone responders in the nusinersen group compared to the control group.[17] |
| CHERISH (Later-onset SMA) | Clinically meaningful improvement in motor function (measured by HFMSE) in the nusinersen group compared to a decline in the control group.[18] |
| NURTURE (Presymptomatic SMA) | 100% of participants were alive without the need for permanent ventilation and achieved independent sitting.[19] 92% of participants achieved the ability to walk independently. |
| DEVOTE (Higher Dose Study) | A higher dose regimen showed a statistically significant improvement in motor function in infants compared to a matched control group.[20][21] |
This compound: Initial Promise Followed by Disappointing Long-Term Results
The clinical trial journey for this compound in SMA showed initial, modest signs of benefit that were not sustained in the long term.
| This compound Clinical Trial Data | |
| Phase 2 (NCT01302600) | The primary endpoint of change in Motor Function Measure (MFM) was not met.[22] However, secondary analyses suggested a potential maintenance of motor function over two years compared to placebo.[22][23] |
| OLEOS (Open-label Extension) | Motor function scores, after an initial period of stability, declined over the remainder of the study.[24] The study did not support a significant long-term benefit of this compound in patients with SMA.[24][25] |
In June 2018, Roche announced the discontinuation of the clinical development of this compound for SMA due to these disappointing results.[16]
Experimental Protocols: A Glimpse into Clinical Trial Design
The methodologies employed in the key clinical trials for both drugs provide insight into how their efficacy and safety were assessed.
Nusinersen Clinical Trial Protocols
The pivotal trials for nusinersen were randomized, double-blind, sham-procedure controlled studies.
-
Patient Population: Trials enrolled specific SMA populations, such as infantile-onset (ENDEAR) and later-onset (CHERISH), with genetic confirmation of 5q SMA.[17]
-
Intervention: Nusinersen was administered via intrathecal injection.[26] The dosing regimen typically involved loading doses followed by maintenance doses.[26][27]
-
Control: A sham procedure was used as a control to maintain blinding.[17]
-
Primary Endpoints: Efficacy was primarily assessed using validated motor function scales, such as the Hammersmith Functional Motor Scale-Expanded (HFMSE) for later-onset SMA and motor milestone achievement for infantile-onset SMA.[17][18]
-
Key Assessments: In addition to motor function, assessments included respiratory function, survival, and safety monitoring.
This compound Clinical Trial Protocol (Phase 2)
The Phase 2 trial of this compound was a randomized, double-blind, placebo-controlled study.[22]
-
Patient Population: The trial included patients aged 3-25 years with genetically confirmed Type 2 or non-ambulatory Type 3 SMA.[22][28]
-
Intervention: this compound was administered as a daily oral liquid suspension (10 mg/kg).[28]
-
Control: A matching placebo was used as the control.[28]
-
Primary Endpoint: The primary outcome measure was the change from baseline in the Motor Function Measure (MFM) D1+D2 domains over 24 months.[22][23]
-
Key Assessments: Secondary outcome measures included the Hammersmith Functional Motor Scale for SMA, pulmonary function tests, and safety assessments.[28]
Conclusion: A Paradigm Shift in SMA Therapeutics
The comparative analysis of this compound and nusinersen highlights a critical juncture in the development of therapies for Spinal Muscular Atrophy. While the neuroprotective strategy of this compound, aimed at preserving mitochondrial function, showed some preclinical promise, it ultimately failed to deliver sustained clinical benefit in SMA patients.[24][25]
In contrast, nusinersen, by directly targeting the underlying genetic defect and increasing the production of functional SMN protein, has demonstrated profound and lasting efficacy.[18][19] The success of nusinersen has marked a paradigm shift in the treatment of SMA, proving the viability of splice-modifying therapies for genetic disorders and offering significant hope to patients and their families. The divergent outcomes of these two therapeutic approaches underscore the importance of targeting the root cause of monogenic diseases for achieving transformative clinical results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular mechanisms of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disease Mechanisms and Therapeutic Approaches in Spinal Muscular Atrophy | Journal of Neuroscience [jneurosci.org]
- 4. Molecular and cellular basis of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biogenlinc.co.uk [biogenlinc.co.uk]
- 8. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 9. Nusinersen - Wikipedia [en.wikipedia.org]
- 10. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 12. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. smanewstoday.com [smanewstoday.com]
- 17. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Later-Onset SMA (Types 2 & 3)| SPINRAZA® (nusinersen) [spinraza.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Biogen Announces Promising Results for Higher-Dose Nusinersen in SMA Therapy [synapse.patsnap.com]
- 21. 92% Walking Rate: Biogen SMA Drug Shows Breakthrough Results in Clinical Trials | BIIB Stock News [stocktitan.net]
- 22. Safety and efficacy of this compound in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. curesma.org [curesma.org]
- 24. Long-term follow-up of patients with type 2 and non-ambulant type 3 spinal muscular atrophy (SMA) treated with this compound in the OLEOS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. smanewstoday.com [smanewstoday.com]
- 26. hse.ie [hse.ie]
- 27. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. smafoundation.org [smafoundation.org]
A Head-to-Head Comparison of Leading Mitochondrial-Targeted Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction and the resultant oxidative stress are implicated in a vast array of pathologies, from neurodegenerative and cardiovascular diseases to aging itself. This has spurred the development of antioxidants specifically designed to accumulate within the mitochondria, the primary source of cellular reactive oxygen species (ROS). This guide provides a head-to-head comparison of three prominent mitochondrial-targeted antioxidants: MitoQ , SkQ1 , and SS-31 (Elamipretide) . We present a synthesis of preclinical and clinical data, detail the experimental methodologies used to evaluate these compounds, and illustrate their mechanisms of action.
I. Overview and Mechanism of Action
Mitochondrial-targeted antioxidants are engineered to bypass the cell membrane and accumulate in the mitochondrial matrix, where they can neutralize ROS at their source. This targeted approach is believed to be more effective than general antioxidants.[1][2]
-
MitoQ (Mitoquinone mesylate): This compound couples the antioxidant ubiquinone (a derivative of Coenzyme Q10) to a lipophilic triphenylphosphonium (TPP⁺) cation.[3][4] The positive charge of the TPP⁺ moiety drives its accumulation within the negatively charged mitochondrial matrix.[5] Once inside, MitoQ scavenges various ROS, including superoxide and peroxynitrite.[6] A key feature is its ability to be recycled back to its active (ubiquinol) form by the electron transport chain, allowing for sustained antioxidant activity at low concentrations.[6]
-
SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium): Similar to MitoQ, SkQ1 utilizes a TPP⁺ cation to target a plastoquinone antioxidant moiety to the mitochondria.[7] This strategic delivery allows it to accumulate in the mitochondrial matrix where it can effectively counter oxidative damage.[7] Preclinical studies have shown its potential in models of neurodegenerative diseases and it has been clinically evaluated for ophthalmic conditions.[3][8]
-
SS-31 (Elamipretide/Bendavia): Unlike TPP⁺-based antioxidants, SS-31 is a small, charge-dense tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that selectively localizes to the inner mitochondrial membrane.[9][10] Its primary mechanism involves binding to cardiolipin , a unique phospholipid crucial for the structure and function of the inner mitochondrial membrane and the organization of the electron transport chain supercomplexes.[10][11] By interacting with cardiolipin, SS-31 is thought to protect mitochondrial cristae structure, inhibit cardiolipin peroxidation catalyzed by cytochrome c, and optimize electron transport, thereby reducing ROS production and enhancing ATP synthesis.[10][12][13]
II. Comparative Performance Data
The following tables summarize quantitative data from various preclinical and clinical studies. Direct head-to-head studies comparing all three compounds are limited; therefore, data is compiled from individual studies and noted accordingly.
Table 1: Efficacy in Preclinical Disease Models
| Compound | Disease Model | Animal Model | Key Quantitative Outcomes | Citation(s) |
| MitoQ | Traumatic Brain Injury | Mouse | Significantly improved neurological deficits and reduced brain edema 24h post-injury. Decreased malondialdehyde (MDA) content and increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity. | [9] |
| Cardiovascular Aging | Healthy Older Adults | 6 weeks of MitoQ (20mg/day) improved vasodilation by up to 42% and reduced oxidized LDL by up to 13%. | [14] | |
| Ischemia/Reperfusion (Intestinal) | Mouse | Pretreatment attenuated intestinal hyperpermeability, inflammatory response, and epithelial apoptosis. | [15] | |
| SkQ1 | Alzheimer's Disease-like Pathology | OXYS Rats | Treatment from 12-18 months decreased Aβ1-42 levels, reduced tau hyperphosphorylation, and improved Morris water maze escape latencies to levels indistinguishable from control rats. | [3] |
| Parkinson's Disease | MPTP Mouse Model | Daily administration for one week after MPTP exposure attenuated dopamine depletion and protected dopaminergic neurons. | [8] | |
| SS-31 | Ischemia/Reperfusion (Myocardial) | Rat | Treatment with SS-31 (2 mg/kg) post-IR significantly improved Left Ventricular Ejection Fraction (LVEF) compared to untreated IR group. | [16][17] |
| Ischemia/Reperfusion (Renal) | Rat | Reduced serum creatinine, tubular necrosis, and apoptosis. Preserved mitochondrial cristae integrity and promoted ATP recovery. | [12][18] | |
| Ischemia/Reperfusion (Renal) | Rat | Inhibited Ca²⁺-induced cytochrome c peroxidase activity with an EC₅₀ of 0.8 ± 0.06 μM. | [10] |
Table 2: Clinical Trial Outcomes
| Compound | Indication | Phase | Key Quantitative Outcomes | Citation(s) |
| MitoQ | Vascular Dysfunction (Healthy Older Adults) | Clinical Trial | Supplementation for 6 weeks improved brachial artery flow-mediated dilation by 42%. | [14] |
| SkQ1 | Dry Eye Disease | Phase 3 (VISTA-2) | Statistically significant improvement in central corneal fluorescein staining vs. vehicle at day 28 (p<0.05). | [19] |
| Dry Eye Disease | Phase 2 | Demonstrated superiority over placebo in central (p=0.036) and total corneal (p=0.045) fluorescein staining at week 4. | [20][21] | |
| SS-31 | Primary Mitochondrial Myopathy | Phase 3 (Terminated) | Did not meet primary endpoints (change in distance walked and patient-reported fatigue). | [10] |
| Heart Failure | Clinical Trials | Multiple trials have been conducted (e.g., PROGRESS-HF), but have yielded mixed results. | [9][22] |
III. Signaling Pathways & Mechanisms of Action
MitoQ and the Nrf2 Antioxidant Response Pathway
MitoQ has been shown to exert its protective effects not only by direct ROS scavenging but also by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[1][9][15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, upregulating the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: MitoQ activates the Nrf2-ARE antioxidant response pathway.
SS-31 Interaction with Cardiolipin and Mitochondrial Stabilization
The primary mechanism of SS-31 involves a direct physical interaction with cardiolipin in the inner mitochondrial membrane. This interaction stabilizes the membrane, preserves the structure of mitochondrial cristae, and optimizes the function of the electron transport chain, leading to reduced ROS leakage and enhanced ATP production.[10][12] This mechanism is particularly crucial during events like ischemia-reperfusion, where cardiolipin is highly susceptible to peroxidation.
Caption: SS-31 binds to cardiolipin to stabilize mitochondrial structure and function.
IV. Key Experimental Protocols
Accurate assessment of mitochondrial function and oxidative stress is paramount in evaluating these compounds. Below are detailed protocols for key assays.
A. Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
This assay is used to detect superoxide, the primary ROS generated by the electron transport chain, specifically within the mitochondria.
Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
Protocol Workflow:
Caption: Workflow for measuring mitochondrial superoxide using MitoSOX Red.
Detailed Steps:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red reagent by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO. This stock solution should be used fresh.[23][24]
-
Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 100 nM to 5 µM in a suitable buffer, such as warm Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺. The optimal concentration should be determined empirically for each cell type.[23][24]
-
Cell Plating: Culture cells to the desired confluence on an appropriate vessel (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy).
-
Treatment: Treat cells with the mitochondrial-targeted antioxidants or control compounds for the desired duration.
-
Staining: Remove the treatment medium and wash cells once with warm buffer. Add the MitoSOX Red working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.[24][25]
-
Wash: Gently wash the cells three times with warm buffer to remove excess probe.[24]
-
Analysis: Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~510/580 nm) or a flow cytometer (e.g., PE channel).[23]
-
Controls: Include an unstained cell sample (negative control) and a sample treated with a complex III inhibitor like Antimycin A (10-100 µM) to induce superoxide production (positive control).[25]
B. Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay is used to assess mitochondrial health. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis and mitochondrial dysfunction.
Principle: JC-1 is a ratiometric, lipophilic cationic dye. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Detailed Steps:
-
Reagent Preparation: Prepare a 200 µM stock solution of JC-1 in DMSO.[26]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration depends on the cell type.[26]
-
Cell Culture and Treatment: Plate and treat cells with experimental compounds as required.
-
Staining: Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[26][27]
-
Wash: Centrifuge the plate (if applicable) at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells twice with a pre-warmed assay buffer (e.g., PBS).[28]
-
Analysis: Resuspend cells or add fresh assay buffer to the wells. Immediately analyze using a fluorescence microscope, flow cytometer (detecting both green FL1 and red FL2 channels), or a fluorescence plate reader.
-
Data Interpretation: Calculate the ratio of red fluorescence (J-aggregates) to green fluorescence (monomers). A decrease in this ratio indicates mitochondrial depolarization.
-
Controls: Use untreated, healthy cells as a negative control. For a positive control for depolarization, treat cells with a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 5-50 µM for 15-30 minutes.[27]
C. Measurement of Mitochondrial Hydrogen Peroxide (Amplex Red Assay)
This assay measures the release of hydrogen peroxide (H₂O₂), a relatively stable ROS species, from isolated mitochondria or cells.
Principle: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.
Detailed Steps:
-
Reagent Preparation:
-
Reaction Master Mix: Prepare a master mix in a mitochondrial respiration buffer (e.g., MiR05). A typical final concentration is 5-10 µM Amplex Red and 1-7 U/ml HRP.[29] To ensure that superoxide released from mitochondria is converted to H₂O₂, superoxide dismutase (SOD) can be added to the reaction mix.
-
Assay Procedure (Isolated Mitochondria):
-
Calibration: Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence increase to the rate of H₂O₂ production.
-
Controls: Include a reaction with catalase to confirm the signal is specific to H₂O₂. Be aware that high concentrations of Amplex Red (>50 µM) can auto-oxidize.
V. Conclusion
MitoQ, SkQ1, and SS-31 represent distinct and promising strategies for mitigating mitochondrial oxidative stress.
-
MitoQ and SkQ1 , as TPP⁺-based antioxidants, offer broad ROS scavenging capabilities within the mitochondrial matrix and have demonstrated efficacy in various models of oxidative stress. MitoQ further engages the endogenous Nrf2 antioxidant defense system.
-
SS-31 presents a unique mechanism by targeting the inner mitochondrial membrane itself, preserving its structural and functional integrity. This approach appears particularly effective in conditions characterized by acute bioenergetic failure, such as ischemia-reperfusion injury.
The choice of antioxidant for a specific research or therapeutic application will depend on the underlying pathology. For chronic conditions involving generalized mitochondrial ROS overproduction, MitoQ or SkQ1 may be suitable. For acute insults that compromise mitochondrial structure and bioenergetics, SS-31 may offer a more targeted intervention. Further head-to-head comparative studies, particularly in standardized preclinical models, are needed to fully elucidate the relative potencies and therapeutic windows of these important compounds.
References
- 1. MitoQ protects against hyperpermeability of endothelium barrier in acute lung injury via a Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MitoQ alleviates H2O2-induced mitochondrial dysfunction in keratinocytes through the Nrf2/PINK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Therapeutic Effect of the Mitochondria-Targeted Antioxidant SkQ1 on the Culture Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mitochondrial-Targeted Compound SS-31 Re-Energizes Ischemic Mitochondria by Interacting with Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial protein interaction landscape of SS-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Antioxidant Transcription Factor Nrf2 Negatively Regulates Autophagy and Growth Arrest Induced by the Anticancer Redox Agent Mitoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined Therapy with SS31 and Mitochondria Mitigates Myocardial Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined Therapy with SS31 and Mitochondria Mitigates Myocardial Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial reactive oxygen species regulate cellular signaling and dictate biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 22. apexbt.com [apexbt.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. MitoSOX measurement [bio-protocol.org]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. drexel.edu [drexel.edu]
- 29. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Olesoxime vs. Creatine: A Comparative Guide to Enhancing Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide array of debilitating conditions, including neurodegenerative diseases, myopathies, and metabolic disorders. Consequently, therapeutic strategies aimed at preserving or enhancing mitochondrial function are of significant interest. This guide provides a detailed, objective comparison of two such agents: olesoxime, a cholesterol-like neuroprotective compound, and creatine, a naturally occurring amino acid derivative. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
Mechanisms of Action
This compound and creatine enhance mitochondrial function through distinct yet occasionally intersecting pathways.
This compound: A Mitochondrial Membrane-Targeted Agent
This compound is a cholesterol-like compound that exerts its effects by directly interacting with the outer mitochondrial membrane.[1][2] Its primary targets are the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO), both of which are implicated in the regulation of the mitochondrial permeability transition pore (mPTP).[1][3] By modulating these proteins, this compound is thought to inhibit the opening of the mPTP, a critical event in many forms of cell death.[1][2] Preventing mPTP opening helps to maintain the integrity of the mitochondrial membrane, preventing the release of pro-apoptotic factors such as cytochrome c.[1] Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and may play a role in maintaining mitochondrial membrane potential and calcium homeostasis.[1][4]
A key aspect of this compound's mechanism is its ability to rescue mitochondrial creatine sensitivity. In a preclinical model of Duchenne muscular dystrophy, this compound treatment restored the ability of mitochondria to respond to creatine, suggesting a potential link between its therapeutic effects and cellular bioenergetics.[5][6]
Creatine: The Bioenergetic Buffer and Shuttle
Creatine's role in mitochondrial function is intrinsically linked to cellular energy homeostasis, primarily through the phosphocreatine (PCr) shuttle system.[7][8] Within the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes ATP generated by oxidative phosphorylation to convert creatine into phosphocreatine.[9][10] PCr, being a smaller and more mobile molecule than ATP, readily diffuses into the cytosol, where cytosolic creatine kinase catalyzes the reverse reaction, regenerating ATP at sites of high energy demand.[8] This elegant system acts as a temporal and spatial energy buffer, ensuring a constant supply of ATP for cellular processes.[10]
Beyond its role in the PCr shuttle, creatine supplementation has been shown to increase cellular PCr stores, which can enhance mitochondrial respiration.[7] There is also evidence to suggest that creatine can promote mitochondrial biogenesis by upregulating the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[11][12] Furthermore, creatine exhibits antioxidant properties and can inhibit the opening of the mPTP, providing an additional layer of mitochondrial protection.[7][13]
Preclinical and Clinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and creatine are lacking. Therefore, this comparison is based on data from independent preclinical and clinical studies.
Preclinical Data
| Parameter | This compound | Creatine | Source |
| Model System | Thy-1-AβPPSL transgenic mice (Alzheimer's model) | Wistar rats | [11][14] |
| Mitochondrial Respiration | Increased activity of respiratory chain complexes; reversed Complex IV activity decline. | Improved mitochondrial respiration in skeletal muscle. | [11][14] |
| Mitochondrial Membrane Potential | Reversed decline in mitochondrial membrane potential. | Not directly measured in this study. | [14] |
| Mitochondrial Biogenesis | Not reported. | Increased expression of PGC-1α, NRF1, and TFAM in soleus and cardiac muscle. | [11][12] |
| ATP Levels | No significant change in overall brain ATP levels. | Indirectly supported by increased PCr and improved mitochondrial function. | [7][14] |
| mPTP Inhibition | Prevents mPTP opening in various cell and animal models. | Can inhibit mPTP opening. | [1][2][13] |
Clinical Data
The clinical development of this compound has faced significant setbacks. Despite promising preclinical data, a Phase 3 trial in amyotrophic lateral sclerosis (ALS) did not show a significant benefit over the standard of care.[15] Subsequently, the development of this compound for spinal muscular atrophy (SMA) was discontinued due to disappointing results in a Phase 2 trial.[16]
Creatine, on the other hand, has been evaluated in numerous clinical trials for various mitochondrial diseases, with mixed results. Some studies have reported modest improvements in muscle strength and a reduction in plasma lactate levels.[17] However, other placebo-controlled trials, including a crossover study in patients with chronic progressive external ophthalmoplegia and mitochondrial myopathy, found no significant improvements in exercise performance or activities of daily living.[18][19]
Experimental Protocols
Measurement of Mitochondrial Respiration (this compound Study)
-
Source: Exp Neurol. 2020 Jul:329:113286.[14]
-
Method: High-resolution respirometry (Oxygraph-2k, Oroboros Instruments).
-
Protocol Outline:
-
Isolation of mitochondria from brain tissue by differential centrifugation.
-
Respirometry was performed at 37°C in a buffer containing 110 mM mannitol, 60 mM KCl, 10 mM KH2PO4, 5 mM MgCl2, 0.5 mM EDTA, and 60 mM Tris-HCl, pH 7.4.
-
Substrates and inhibitors were added sequentially to assess the activity of different respiratory chain complexes:
-
Complex I: Pyruvate (5 mM) and malate (2 mM).
-
State 3 (ADP-stimulated): ADP (1 mM).
-
State 4 (resting): Oligomycin (2 µg/mL) to inhibit ATP synthase.
-
Uncoupled respiration: FCCP (0.5 µM steps) to determine maximal respiratory capacity.
-
Complex II: Rotenone (0.5 µM) to inhibit Complex I, followed by succinate (10 mM).
-
Complex IV: Antimycin A (2.5 µM) to inhibit Complex III, followed by ascorbate (2 mM) and TMPD (0.5 mM).
-
-
Gene Expression Analysis of Mitochondrial Biogenesis Markers (Creatine Study)
-
Source: Mol Med Rep. 2020 Jan;21(1):215-224.[12]
-
Method: Quantitative Real-Time PCR (qPCR).
-
Protocol Outline:
-
Total RNA was extracted from frozen soleus and cardiac muscle tissue using a standard TRIzol-based method.
-
RNA concentration and purity were determined by spectrophotometry.
-
First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR was performed using a SYBR Green-based master mix on a real-time PCR system.
-
Specific primers were used to amplify PGC-1α, NRF1, and TFAM. A housekeeping gene (e.g., GAPDH) was used for normalization.
-
The relative expression of target genes was calculated using the 2-ΔΔCt method.
-
Conclusion
This compound and creatine represent two distinct approaches to targeting mitochondrial dysfunction. This compound acts as a direct modulator of the mitochondrial membrane, primarily by inhibiting the mPTP, a mechanism that is particularly relevant in the context of cell death pathways.[1][2] Its development, however, has been hampered by a lack of clinical efficacy.[15][16]
Creatine, in contrast, enhances mitochondrial function by optimizing cellular bioenergetics through the well-established phosphocreatine shuttle.[7][8] Its ability to support ATP homeostasis, coupled with potential effects on mitochondrial biogenesis and antioxidant defenses, makes it a multifaceted agent.[11][12][13] While clinical trial results in mitochondrial diseases have been inconsistent, its safety profile and widespread availability as a nutritional supplement make it an attractive candidate for further investigation.
For drug development professionals, the story of this compound underscores the challenge of translating a specific molecular mechanism (mPTP inhibition) into a clinically meaningful outcome. Creatine, with its broader impact on cellular energy metabolism, may offer a more resilient therapeutic strategy, though its effects may be more modulatory than curative. Future research could explore synergistic combinations of agents that, like this compound, protect mitochondrial integrity, with those that, like creatine, enhance bioenergetic capacity.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Enhanced mitochondrial biogenesis is associated with the ameliorative action of creatine supplementation in rat soleus and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. smanewstoday.com [smanewstoday.com]
- 17. Beneficial effects of creatine, CoQ10, and lipoic acid in mitochondrial disorders | Semantic Scholar [semanticscholar.org]
- 18. A placebo-controlled crossover trial of creatine in mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
A Critical Review of Neuroprotective Agents for Motor Neuron Diseases
The landscape of therapeutic development for motor neuron diseases (MNDs), a group of progressive neurological disorders that destroy motor neurons, has seen unprecedented acceleration in recent years. For decades, riluzole was the only approved disease-modifying therapy for amyotrophic lateral sclerosis (ALS), offering only a modest survival benefit.[1][2] Today, a growing pipeline of agents with diverse mechanisms of action is providing new hope and valuable insights into the complex pathophysiology of these devastating diseases.[1] This guide provides a critical comparison of key neuroprotective agents for ALS and Spinal Muscular Atrophy (SMA), focusing on their mechanisms, supporting clinical trial data, and experimental protocols.
Comparative Analysis of Neuroprotective Agents
The following table summarizes quantitative data from pivotal clinical trials of selected neuroprotective agents, offering a side-by-side comparison of their efficacy and safety profiles.
| Agent (Brand Name) | Target Disease | Mechanism of Action | Pivotal Clinical Trial(s) | Key Efficacy Endpoint & Result | Key Safety/Tolerability Profile |
| Riluzole (Rilutek) | ALS | Presynaptic glutamate release inhibitor; blocks voltage-gated sodium channels.[3][4][5] | Multiple early trials | Survival: Extended survival by approximately 3 months in initial trials; more recent data suggest up to 12 months. | Nausea, asthenia, decreased lung function, elevated liver enzymes. |
| Edaravone (Radicava) | ALS | Antioxidant; free radical scavenger that reduces oxidative stress.[6][7] | Study 19 (MCI186-19) (NCT01492686) | ALSFRS-R Decline: 33% slower decline vs. placebo over 24 weeks. Mean change from baseline: -5.01 (Edaravone) vs. -7.50 (Placebo).[8][9] | Contusion, gait disturbance, headache. Hypersensitivity reactions and sulfite allergic reactions are possible with the IV formulation.[8][10] |
| Tofersen (Qalsody) | SOD1-ALS | Antisense Oligonucleotide (ASO) that binds to SOD1 mRNA, promoting its degradation and reducing the synthesis of toxic SOD1 protein.[11][12][13] | VALOR (NCT02623699) | Biomarker Reduction: Did not meet primary functional endpoint at 28 weeks, but showed significant reductions in CSF SOD1 protein (35%) and plasma neurofilament light chain (NfL) (50%).[12][13][14] Earlier initiation led to slower functional decline in an open-label extension.[14] | Associated with lumbar puncture procedure (pain, headache). Myelitis, radiculitis, papilledema, and aseptic meningitis have been reported.[12] |
| Masitinib | ALS | Tyrosine kinase inhibitor; targets mast cells and microglia to modulate neuroinflammation.[15] | AB10015 (NCT02588677) | ALSFRS-R Decline: 27% slowing in the rate of functional decline vs. placebo over 48 weeks in a specific patient subgroup.[16][17] Overall Survival: In a sub-population, median OS was 69 months vs. 44 months for placebo.[18][19] | Rash, nausea, edema, diarrhea. Higher rates of adverse events compared to placebo.[17] |
| Onasemnogene Abeparvovec (Zolgensma) | SMA | Gene replacement therapy; uses an AAV9 vector to deliver a functional copy of the human SMN1 gene to motor neurons.[20][21][22] | STR1VE, STRONG | Motor Milestones: In pre-symptomatic infants, treatment allows for the achievement of age-appropriate motor milestones (e.g., sitting, standing, walking) that are not seen in the natural history of the disease.[20] | Acute serious liver injury, transient thrombocytopenia, elevated cardiac troponins.[21][23] |
| AMX0035 (Relyvrio) | ALS | Combination of sodium phenylbutyrate and taurursodiol; designed to reduce endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[24][25][26] | CENTAUR (Phase 2, NCT03127514), PHOENIX (Phase 3, NCT05021536) | Phase 2: Slowed ALSFRS-R decline (-1.24 points/month vs. -1.66 for placebo).[27] Phase 3: Failed to meet primary and secondary endpoints; no significant difference from placebo.[25][27][28] | Diarrhea, abdominal pain, nausea, and upper respiratory tract infection. Generally well-tolerated.[24][28] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by these agents is crucial for developing next-generation therapies and combination strategies.
Riluzole: Attenuating Glutamate Excitotoxicity
Riluzole's neuroprotective effect is primarily attributed to its ability to modulate glutamatergic neurotransmission.[3][5] By inhibiting voltage-dependent sodium channels on presynaptic nerve terminals, it reduces the release of glutamate, the principal excitatory neurotransmitter in the CNS.[3] Excessive glutamate leads to excitotoxicity, a key pathological process in ALS.[4]
Tofersen: Antisense-Mediated Silencing of SOD1
Tofersen is a targeted therapy for ALS caused by mutations in the SOD1 gene. It is an antisense oligonucleotide (ASO) that selectively binds to the messenger RNA (mRNA) produced from the mutated SOD1 gene.[11][13] This binding event triggers the degradation of the target mRNA by an enzyme called RNase H, thereby preventing the translation of the mRNA into the toxic, misfolded SOD1 protein.[11][12]
Onasemnogene Abeparvovec: Gene Replacement in SMA
Spinal Muscular Atrophy is caused by a mutation or deletion of the SMN1 gene, leading to insufficient levels of the Survival Motor Neuron (SMN) protein.[23] Zolgensma addresses the genetic root cause by using a non-replicating adeno-associated virus vector (AAV9) to deliver a fully functional copy of the human SMN1 gene directly to motor neuron cells.[21][22] This allows the transduced cells to produce their own functional SMN protein, halting the progression of motor neuron degeneration.[20][23]
Key Experimental Protocols
The design and execution of clinical trials are fundamental to assessing the efficacy and safety of new agents. Methodologies from pivotal trials are detailed below.
Edaravone: The Study 19 (MCI186-19) Protocol (NCT01492686)
This Phase 3, randomized, double-blind, placebo-controlled study was crucial for the approval of edaravone.[8][9]
-
Study Design: A 24-week, parallel-group study. It was preceded by a 12-week pre-observation period to identify patients with adequate disease progression for inclusion.[10]
-
Patient Population: 137 patients with a diagnosis of definite or probable ALS, disease duration of ≤2 years, normal respiratory function (Forced Vital Capacity [FVC] ≥80%), and a decline of 1 to 4 points on the ALSFRS-R during the pre-observation period.[8][10]
-
Intervention: Patients were randomized 1:1 to receive either edaravone (60 mg) or placebo intravenously over 60 minutes. The treatment was administered in 28-day cycles. In the first cycle, the drug was given daily for 14 days, followed by a 14-day drug-free period. In subsequent cycles, it was given daily for 10 of the first 14 days, followed by a 14-day drug-free period.[8]
-
Primary Outcome Measure: The primary efficacy endpoint was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score from baseline to week 24.[8]
-
Statistical Analysis: The change in ALSFRS-R scores between the two groups was analyzed using a mixed model for repeated measures (MMRM).
Tofersen: The VALOR Protocol (NCT02623699)
This Phase 3 trial evaluated the efficacy of tofersen in individuals with SOD1-mutated ALS.[14]
-
Study Design: A 28-week, randomized, double-blind, placebo-controlled study. Following the main trial, participants could enroll in an open-label extension (OLE).[14]
-
Patient Population: 108 participants with ALS and a confirmed SOD1 mutation. Participants were stratified by whether their disease progression was predicted to be "fast" or "slow."[14]
-
Intervention: Participants were randomized 2:1 to receive either tofersen (100 mg) or placebo administered via intrathecal injection (lumbar puncture). Treatment consisted of three loading doses over a 2-week period, followed by monthly maintenance doses.[13]
-
Primary Outcome Measure: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score in the faster-progressing population.[14]
-
Secondary and Exploratory Measures: Key secondary endpoints included changes in total CSF SOD1 protein, plasma neurofilament light chain (NfL) concentrations, respiratory function (slow vital capacity), and muscle strength.[13][14]
Clinical Trial Workflow Example
The process of bringing a neuroprotective agent through a late-stage clinical trial follows a rigorous, multi-step workflow designed to ensure patient safety and data integrity.
Critical Discussion and Future Outlook
The approval of agents like edaravone and the accelerated approval of tofersen mark significant progress, moving beyond non-specific neuroprotection towards targeted therapies.[1] Tofersen's development, in particular, highlights a paradigm shift towards biomarker-driven evaluation. While it did not meet its primary functional endpoint in the initial 28-week period, the compelling data on target engagement (reduced SOD1) and downstream neurodegeneration (reduced NfL) provided a strong rationale for its approval, with functional benefits emerging over a longer duration in the open-label extension.[13][14]
Conversely, the journey of AMX0035 (Relyvrio) serves as a critical lesson. After showing a statistically significant benefit in a Phase 2 trial, it received regulatory approval in the U.S. and Canada.[27] However, the subsequent, larger Phase 3 PHOENIX trial failed to confirm these findings, leading the company to voluntarily withdraw the drug from the market.[25][28] This outcome underscores the immense challenge of treating ALS and the necessity of robust, confirmatory evidence for establishing therapeutic efficacy.
For SMA, the advent of Zolgensma has been revolutionary, demonstrating the profound potential of gene therapy to alter the natural history of a monogenic disease when administered early.[20]
Looking ahead, the field is moving towards a multi-faceted approach. Combination therapies that target distinct pathological pathways—such as excitotoxicity, oxidative stress, neuroinflammation, and protein aggregation—are a logical next step.[29][30] Furthermore, the development of more sensitive biomarkers and the implementation of adaptive trial designs, like the MND-SMART platform, will be crucial for accelerating the evaluation of the many promising agents in the pipeline and delivering effective treatments to patients with motor neuron diseases.[2]
References
- 1. Current neuroprotective therapies and future prospects for motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic, comprehensive, evidence-based approach to identify neuroprotective interventions for motor neuron disease: using systematic reviews to inform expert consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. Frontiers | Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? [frontiersin.org]
- 8. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALS Pivotal Clinical Trial & Efficacy | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 11. What diseases does Tofersen treat? [synapse.patsnap.com]
- 12. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. als.org [als.org]
- 14. Tofersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. alsnewstoday.com [alsnewstoday.com]
- 16. als.org [als.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. opalbiopharma.com [opalbiopharma.com]
- 21. droracle.ai [droracle.ai]
- 22. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 23. What is the mechanism of Onasemnogene abeparvovec? [synapse.patsnap.com]
- 24. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 25. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. mndassociation.org [mndassociation.org]
- 28. lesturnerals.org [lesturnerals.org]
- 29. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
Olesoxime: A Comparative Analysis of its Efficacy Across Neurodegenerative Disease Models
A guide for researchers and drug development professionals on the cross-validation of Olesoxime's effects, with a comparative look at alternative therapies in Amyotrophic Lateral Sclerosis and Spinal Muscular Atrophy.
This compound, a cholesterol-like small molecule, has been investigated as a potential neuroprotective agent in a range of neurodegenerative diseases. Its primary mechanism of action is believed to be the modulation of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways.[1][2] By targeting mitochondrial proteins such as the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), this compound is thought to preserve mitochondrial integrity and function under cellular stress, thereby preventing the release of pro-apoptotic factors.[1][2][3] This guide provides a comprehensive comparison of this compound's performance in different disease models, alongside data for alternative therapies, to aid in the evaluation of its therapeutic potential.
This compound in Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. The therapeutic landscape for ALS is limited, with Riluzole being a long-standing, albeit modestly effective, treatment. This compound was evaluated as a potential therapy for ALS in both preclinical and clinical settings.
Preclinical Evaluation in the SOD1-G93A Mouse Model
The most widely used animal model for ALS research is the SOD1-G93A transgenic mouse, which overexpresses a mutant form of human superoxide dismutase 1 (SOD1).
Experimental Protocol: SOD1-G93A Mouse Studies
-
Animal Model: Transgenic mice expressing the G93A mutation in the human SOD1 gene (SOD1-G93A).[4]
-
Dosing Regimen: this compound administered subcutaneously at doses of 3 or 30 mg/kg, starting at a presymptomatic age (e.g., postnatal day 60).[4] In other studies, this compound was provided in food pellets from day 21 onwards.[5]
-
Endpoint Measurements:
-
Motor Performance: Assessed using tests such as the rotarod test and grid performance test.[4]
-
Disease Onset: Determined by the onset of body weight loss or a decline in motor performance.[4]
-
Survival: Monitored until the disease reached its terminal stage.[4]
-
Histopathology: Analysis of motor neuron survival, neuromuscular junction (NMJ) integrity, astrogliosis, and microglial activation in the spinal cord.[5]
-
Quantitative Data from Preclinical ALS Studies
| Parameter | This compound Treatment Effect | Citation |
| Survival | Extended survival by 10% in SOD1-G93A mice. | [4] |
| Disease Onset | Delayed disease onset, with a 15-day delay in the decrease of body weight at the 3 mg/kg dose. | [4] |
| Motor Function | Improved motor performance with a significant delay of approximately 11 days in the decline in grid performance at both 3 and 30 mg/kg doses. | [4] |
| Neuromuscular Junction Denervation | Reduced denervation from 60% to 30% at a presymptomatic stage (60 days) compared to untreated SOD1-G93A mice. | [5] |
| Neuroinflammation | Strongly reduced astrogliosis and microglial activation. | [5] |
| Motor Neuron Loss | Prevented motor neuron loss in the lumbar spinal cord. | [5] |
Clinical Evaluation in ALS Patients
A Phase II/III clinical trial was conducted to assess the efficacy and safety of this compound in ALS patients who were also receiving Riluzole.
Experimental Protocol: Phase II/III ALS Clinical Trial (NCT00868166)
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.
-
Participants: 512 subjects with probable or definite ALS.
-
Treatment: 330 mg of this compound daily or a matching placebo, in combination with 50 mg of Riluzole twice a day for 18 months.
-
Primary Outcome: Survival at 18 months.
-
Secondary Outcomes: Rate of deterioration of the revised ALS Functional Rating Scale (ALSFRS-R), slow vital capacity (SVC), and manual muscle testing.
Quantitative Data from the Phase II/III ALS Clinical Trial
| Outcome | This compound + Riluzole | Placebo + Riluzole | p-value | Citation |
| 18-Month Survival | 69.4% | 67.5% | 0.71 | |
| ALSFRS-R Score at 9 Months | A small, statistically significant difference in favor of this compound was observed. |
The trial did not meet its primary endpoint of improving survival at 18 months. A small, transient benefit on the ALSFRS-R score was observed at 9 months but was not sustained.
Comparative Alternatives in ALS: Riluzole
Riluzole is an approved treatment for ALS and served as the background therapy in the this compound clinical trial. Its mechanism of action is distinct from that of this compound.
Mechanism of Action: Riluzole
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[4][6] It is believed to act through multiple mechanisms:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces neuronal excitability and subsequently inhibits the release of glutamate.[6]
-
Postsynaptic Effects: It can also block some of the postsynaptic effects of glutamate by non-competitively antagonizing NMDA receptors.[4]
This compound in Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy (SMA) is a genetic disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. This compound was investigated for its potential to protect motor neurons in this context.
Preclinical Evaluation in an SMA Mouse Model
The NSE-Cre; SMNF7/F7 mouse model is a severe model of SMA used to evaluate potential therapeutics.
Experimental Protocol: NSE-Cre; SMNF7/F7 SMA Mouse Study
-
Animal Model: NSE-Cre; SMNF7/F7 mice, which have a specific deletion of the Smn gene in neurons.
-
Dosing Regimen: Daily subcutaneous injections of this compound at 30 mg/kg, starting at 21 days of age.
-
Primary Outcome: Lifespan of the animals.
Quantitative Data from Preclinical SMA Studies
| Parameter | This compound Treatment Effect | Citation |
| Lifespan | Induced a significant increase in the lifespan of the SMA model mice (p < 0.05). |
Clinical Evaluation in SMA Patients
A pivotal Phase II/III clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with Type 2 and non-ambulant Type 3 SMA.
Experimental Protocol: Phase II/III SMA Clinical Trial (NCT01302600)
-
Study Design: A double-blind, placebo-controlled study.
-
Participants: 165 patients with Type 2 or non-ambulant Type 3 SMA, aged 3 to 25 years.
-
Treatment: 10 mg/kg of this compound daily as a liquid oral suspension or a matching placebo for 24 months.
-
Primary Outcome: Change from baseline in the Motor Function Measure (MFM) scale (domains D1+D2).
-
Secondary Outcome: Change in the Hammersmith Functional Motor Scale (HFMS).
Quantitative Data from the Phase II/III SMA Clinical Trial
| Outcome | This compound | Placebo | Treatment Difference | Citation |
| Change in MFM (D1+D2) at 24 months | +0.18 points | -1.82 points | 2.00 points (p=0.0676) | |
| HFMS Response Rate (maintained function) | 48% | 28% | Significant effect (p=0.015) |
While the primary endpoint of a statistically significant improvement on the MFM scale was not met, the results showed a beneficial effect of this compound in maintaining motor function compared to the decline observed in the placebo group. The development of this compound for SMA was later discontinued.
Comparative Alternatives in SMA
The treatment landscape for SMA has evolved significantly with the approval of therapies that directly target the underlying genetic cause of the disease.
Mechanism of Action of SMA Therapies
-
Nusinersen (Spinraza) and Risdiplam (Evrysdi): These are SMN2 splicing modifiers.[7][8][9][10] They work by binding to the pre-messenger RNA of the SMN2 gene, promoting the inclusion of exon 7 in the final messenger RNA.[7][8][9][10] This leads to the production of more full-length, functional SMN protein.[7][8][9][10]
-
Onasemnogene Abeparvovec (Zolgensma): This is a gene replacement therapy.[11][12][13][14] It uses a non-replicating adeno-associated virus (AAV9) vector to deliver a functional copy of the human SMN1 gene to motor neuron cells.[11][12][13][14] This allows the cells to produce their own functional SMN protein.[11][12][13][14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's proposed mechanism of action at the mitochondrial permeability transition pore (mPTP).
Caption: Riluzole's mechanism of action in modulating glutamatergic neurotransmission.
Caption: Mechanisms of action for current SMA therapies.
Caption: Generalized workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Rotarod Test for Motor Coordination in Mice
The rotarod test is a standard method to assess motor coordination, balance, and motor learning in rodents.[15][16][17][18][19]
-
Apparatus: A rotating rod, typically with a non-slip surface, divided into lanes to test multiple animals simultaneously.[16]
-
Acclimation and Training: Mice are habituated to the testing room and trained on the rotarod for several days before the actual testing.[15][16][19] This minimizes stress and anxiety that could affect performance.[16] Training sessions usually involve placing the mice on the rod at a low, constant speed.[15][19]
-
Testing Protocol:
-
The mouse is placed on the stationary or slowly rotating rod.
-
The rod begins to accelerate at a predefined rate (e.g., from 4 to 40 rpm over 300 seconds).[18]
-
The latency to fall from the rod is recorded as the primary measure of motor performance. The trial ends when the mouse falls or after a set maximum time (e.g., 180 seconds).[15]
-
Multiple trials are typically conducted with rest intervals in between, and the best performance is often used for analysis.[15]
-
Grid Performance/Hanging Test for Neuromuscular Strength in Mice
This test assesses the neuromuscular strength of rodents by measuring their ability to hang from an inverted grid.[20][21][22]
-
Procedure:
Motor Function Measure (MFM) for SMA
The MFM is a validated scale used to assess motor function in individuals with neuromuscular diseases, including SMA.[23][24][25][26][27]
-
Versions: The original MFM has 32 items (MFM-32). A shorter 20-item version (MFM-20) is available for younger children.[24][26][27]
-
Domains: The scale is divided into three domains:
-
Scoring: Each item is scored on a 4-point Likert scale (0-3), where 0 indicates the inability to perform the task and 3 represents normal performance.[23]
Hammersmith Functional Motor Scale (HFMS) for SMA
The HFMS is a widely used scale to assess motor function in non-ambulant individuals with SMA.[28][29][30][31][32]
-
Items: The original HFMS consists of 20 items that assess physical abilities such as sitting, rolling, and crawling.[30][32] An expanded version, the HFMSE, includes additional items for ambulant patients.[30][31]
-
Scoring: Each of the 20 items is scored on a 3-point scale:
-
Total Score: The maximum score on the original HFMS is 40.[32]
Conclusion
This compound has demonstrated neuroprotective effects in preclinical models of both ALS and SMA, primarily through its proposed mechanism of mitochondrial protection. In the SOD1-G93A mouse model of ALS, this compound showed modest benefits in delaying disease onset and extending survival.[4] However, these promising preclinical findings did not translate into a significant survival benefit in a large Phase II/III clinical trial in ALS patients.
In SMA, preclinical data also suggested a survival benefit in a severe mouse model. The subsequent clinical trial in Type 2 and non-ambulant Type 3 SMA patients did not meet its primary endpoint but did show a trend towards the maintenance of motor function in the this compound-treated group compared to a decline in the placebo group. Despite these encouraging signs, the development of this compound for SMA was halted.
The current therapeutic landscape for SMA has been transformed by the advent of highly effective treatments that directly address the underlying genetic defect, namely Nusinersen, Risdiplam, and Onasemnogene Abeparvovec. These agents have shown remarkable efficacy in improving motor function and survival in SMA patients. For ALS, Riluzole remains a standard of care, though its impact on disease progression is limited.
The cross-validation of this compound's effects across different disease models highlights the challenges of translating preclinical findings to clinical success, particularly for neuroprotective strategies that do not target the primary genetic cause of a disease. While this compound's journey did not lead to a new approved therapy, the data generated from its comprehensive evaluation provides valuable insights for the field of neurodegenerative drug development. Future research may explore the potential of mitochondrial-targeted therapies in combination with disease-modifying agents.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Portico [access.portico.org]
- 10. smanewstoday.com [smanewstoday.com]
- 11. What is the mechanism of Onasemnogene abeparvovec? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 14. Onasemnogene abeparvovec - Wikipedia [en.wikipedia.org]
- 15. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomed-easy.com [biomed-easy.com]
- 17. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. mfm-nmd.org [mfm-nmd.org]
- 24. How Is Motor Function Assessed in SMA? | mySMAteam [mysmateam.com]
- 25. Responsiveness of the Motor Function Measure in patients with Spinal Muscular Atrophy - Institut de Myologie [institut-myologie.org]
- 26. mfm-nmd.org [mfm-nmd.org]
- 27. researchgate.net [researchgate.net]
- 28. fundame.net [fundame.net]
- 29. scribd.com [scribd.com]
- 30. Revised Hammersmith Scale for spinal muscular atrophy: A SMA specific clinical outcome assessment tool - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Scales [hcp.togetherinsma.eu]
- 32. What Is the Hammersmith Functional Motor Scale for SMA? | mySMAteam [mysmateam.com]
Evaluating the Synergistic Effects of Olesoxime with Neurotrophic Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Olesoxime's performance with that of key neurotrophic factors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a neuroprotective agent, both alone and in the context of combination therapies.
Introduction to this compound
This compound (TRO19622) is a cholesterol-like small molecule identified for its potent neuroprotective properties.[1][2] It was discovered through a high-throughput screening of a 45,000-compound library for molecules that could rescue cultured motor neurons from death induced by trophic factor deprivation.[1] Its mechanism of action is primarily centered on the mitochondria, where it is believed to interact with components of the mitochondrial permeability transition pore (mPTP), such as the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[2] By modulating the mPTP, this compound helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors, thereby promoting neuronal survival.[2]
Comparative Analysis of Neuroprotective Effects
This compound's neuroprotective capacity has been benchmarked against a standard cocktail of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF).
This compound vs. Neurotrophic Factor Cocktail
In vitro studies on primary embryonic rat spinal motor neurons demonstrated that this compound can effectively replace a combination of neurotrophic factors in promoting survival.[1] After three days of culture in the absence of trophic support, this compound dose-dependently rescued motor neurons from cell death.[1][2]
Table 1: Neuroprotective Efficacy of this compound in Trophic Factor Deprivation Model [1][2]
| Treatment Condition | Concentration | Motor Neuron Survival (% of Neurotrophic Factor Cocktail) |
| This compound | 0.1 µM | Increased survival (dose-dependent) |
| 1 µM | ~38% | |
| 3.2 µM (EC₅₀) | 50% | |
| 10 µM | 74 ± 10% | |
| Neurotrophic Factor Cocktail | N/A | 100% (Positive Control) |
| Vehicle (DMSO) | 0.1% | Baseline (Negative Control) |
This compound vs. Brain-Derived Neurotrophic Factor (BDNF)
A direct comparison between this compound and BDNF in a model of camptothecin (CPT)-induced apoptosis in embryonic cortical neurons revealed that while both compounds promote neuronal survival, they do so through distinct mechanisms.[3]
Table 2: Comparison of this compound and BDNF in Camptothecin-Induced Apoptosis Model [3]
| Feature | This compound | Brain-Derived Neurotrophic Factor (BDNF) |
| Neuroprotection | Dose-dependently delayed CPT-induced cell death | Dose-dependently delayed CPT-induced cell death |
| PI3K/Akt Pathway Activation | No significant activation | Activates |
| ERK Pathway Activation | No significant activation | Activates |
| Mechanism of Action | Preserves mitochondrial membrane integrity | Activates pro-survival signaling cascades |
| Combined Effect | Not additive with BDNF | Not additive with this compound |
The lack of an additive effect when this compound and BDNF were used in combination suggests that their neuroprotective pathways converge, likely at the level of mitochondrial function.[3]
Synergistic Effects with GDNF and CNTF
Currently, there is a lack of published experimental data specifically evaluating the synergistic or additive effects of this compound when combined individually with GDNF or CNTF on motor neuron survival. The primary finding is that this compound can act as a substitute for a cocktail of these neurotrophic factors.[1][2] This suggests that this compound's downstream effects on mitochondrial health may render the cells less dependent on the specific signaling pathways activated by GDNF and CNTF. Further research is warranted to explore these potential synergistic interactions.
Experimental Protocols
Primary Motor Neuron Survival Assay (Trophic Factor Deprivation)
This protocol is adapted from studies evaluating the neuroprotective effects of this compound.[1][2]
Objective: To assess the ability of a compound to promote the survival of primary motor neurons in the absence of their required neurotrophic factors.
Materials:
-
Spinal cords from E14 rat embryos
-
Dissection medium (e.g., L-15 medium)
-
Enzymatic dissociation solution (e.g., trypsin in HBSS)
-
Motor neuron culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics)
-
Coating solution (e.g., poly-ornithine and laminin)
-
96-well culture plates
-
Test compounds (this compound, neurotrophic factors)
-
Calcein-AM (for live cell staining)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Coat 96-well plates with poly-ornithine followed by laminin to provide a suitable substrate for motor neuron attachment and growth.
-
Cell Isolation: Dissect spinal cords from E14 rat embryos and isolate the ventral horns containing motor neurons.
-
Dissociation: Dissociate the tissue into a single-cell suspension using enzymatic digestion followed by mechanical trituration.
-
Purification: Purify motor neurons from other cell types using a density gradient centrifugation method.
-
Cell Plating: Plate the purified motor neurons in the coated 96-well plates at a desired density in motor neuron culture medium.
-
Treatment: After allowing the cells to attach (e.g., 1 hour), replace the medium with a medium lacking neurotrophic factors. Add the test compounds (this compound at various concentrations, a positive control cocktail of neurotrophic factors, and a vehicle control) to the respective wells.
-
Incubation: Culture the cells for a defined period (e.g., 3 days) at 37°C in a humidified incubator with 5% CO₂.
-
Survival Assessment: At the end of the incubation period, stain the cells with Calcein-AM, a dye that becomes fluorescent in live cells.
-
Quantification: Capture images of the wells using a fluorescence microscope and count the number of fluorescent (live) motor neurons. Express survival as a percentage of the positive control (neurotrophic factor cocktail).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and the neurotrophic factors BDNF, GDNF, and CNTF.
Caption: this compound's neuroprotective signaling pathway.
Caption: BDNF signaling pathway promoting neuronal survival.
Caption: GDNF signaling pathway promoting neuronal survival.
References
Olesoxime in Neurodegenerative Diseases: A Meta-Analysis of Clinical Trial Data
A Comparative Guide for Researchers and Drug Development Professionals
Olesoxime, a cholesterol-like compound, has been investigated as a potential neuroprotective therapy for neurodegenerative diseases, primarily targeting mitochondrial dysfunction. This guide provides a meta-analysis of the clinical trial data for this compound in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), comparing its performance against current standard-of-care and emerging therapies. Experimental data, detailed methodologies, and signaling pathways are presented to offer a comprehensive overview for the scientific community.
This compound: Mechanism of Action
This compound's neuroprotective effects are attributed to its interaction with the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. It is believed to exert its function by binding to two proteins in the outer mitochondrial membrane: the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[1][2] This interaction helps to prevent the opening of the mPTP, thereby reducing mitochondrial swelling, cytochrome c release, and subsequent apoptotic pathways. By preserving mitochondrial integrity and function, this compound aims to protect motor neurons from degeneration.[1]
Caption: this compound's Mitochondrial Signaling Pathway.
Clinical Trials in Spinal Muscular Atrophy (SMA)
This compound has been evaluated in clinical trials for its potential to treat Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the loss of motor neurons.
Key Clinical Trial: NCT01302600
This Phase 2, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of this compound in patients with Type 2 or non-ambulatory Type 3 SMA.
Experimental Protocol:
-
Participants: 165 patients aged 3 to 25 years with genetically confirmed Type 2 or non-ambulatory Type 3 SMA.[3]
-
Intervention: this compound (10 mg/kg/day) oral suspension or placebo for 24 months.[3]
-
Primary Outcome Measure: Change from baseline in the Motor Function Measure (MFM) D1+D2 score at 24 months. The MFM is a validated scale that assesses motor function in neuromuscular diseases, with domains for standing and transfers (D1), axial and proximal motor function (D2), and distal motor function (D3).[3][4][5] Scores for each item range from 0 (cannot initiate) to 3 (normal function).[1]
-
Statistical Analysis: The primary analysis was a comparison of the change from baseline in the MFM D1+D2 score between the this compound and placebo groups.[3]
OLEOS Extension Study (NCT02628743)
An open-label extension study to evaluate the long-term safety and efficacy of this compound.
Experimental Protocol:
-
Participants: Patients who had previously participated in this compound clinical trials for SMA.
-
Intervention: All participants received this compound.
-
Outcome Measures: Long-term safety and changes in MFM scores compared to the natural history of the disease.
Comparison with Approved SMA Therapies
| Feature | This compound | Nusinersen (Spinraza®) | Onasemnogene Abeparvovec (Zolgensma®) | Risdiplam (Evrysdi®) |
| Mechanism of Action | Mitochondrial permeability transition pore (mPTP) modulator. | Antisense oligonucleotide that modifies SMN2 pre-mRNA splicing to increase full-length SMN protein production.[6][7] | Adeno-associated virus vector-based gene therapy that delivers a functional copy of the SMN1 gene.[8][9] | A small molecule that modifies SMN2 splicing to increase functional SMN protein levels.[10] |
| Administration | Oral | Intrathecal | Intravenous (one-time) | Oral |
| Pivotal Trial(s) | NCT01302600 | ENDEAR (infantile-onset), CHERISH (later-onset) | STR1VE (infantile-onset) | FIREFISH (infantile-onset), SUNFISH (later-onset) |
| Primary Efficacy Endpoint(s) | Change in MFM D1+D2 score. | Proportion of infants achieving developmental motor milestones (ENDEAR); Change in Hammersmith Functional Motor Scale-Expanded (HFMSE) score (CHERISH). | Survival without permanent ventilation and achievement of independent sitting. | Proportion of infants sitting without support (FIREFISH); Change in Motor Function Measure-32 (MFM-32) total score (SUNFISH). |
| Key Efficacy Results | Did not meet primary endpoint; trend towards stabilization of motor function in a subgroup.[3] | Significantly improved motor function and survival in both infantile and later-onset SMA. | Significantly improved survival and motor milestones in infantile-onset SMA.[10] | Significantly improved motor function in both infantile and later-onset SMA. |
Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)
This compound was also investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord.
Key Clinical Trial: NCT00868166
This was a Phase 2/3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in ALS patients.
Experimental Protocol:
-
Participants: 512 patients with probable or definite ALS.
-
Intervention: this compound (330 mg daily) or placebo, in addition to the standard of care, riluzole.
-
Primary Outcome Measure: 18-month survival.
-
Secondary Outcome Measures: Rate of decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, a validated questionnaire that assesses disability in 12 domains of function (speech, salivation, swallowing, handwriting, cutting food, dressing/hygiene, turning in bed, walking, climbing stairs, dyspnea, orthopnea, and respiratory insufficiency).[6] Each item is scored from 4 (normal) to 0 (no function).[6]
-
Statistical Analysis: The primary analysis was a time-to-event analysis of survival. Secondary analyses included comparing the slope of decline in ALSFRS-R scores between the two groups.
Comparison with Approved ALS Therapies
| Feature | This compound | Riluzole (Rilutek®) | Edaravone (Radicava®) | Sodium Phenylbutyrate and Taurursodiol (Relyvrio™) |
| Mechanism of Action | Mitochondrial permeability transition pore (mPTP) modulator. | Glutamate antagonist, thought to reduce motor neuron damage. | Free radical scavenger that is believed to reduce oxidative stress.[2][4] | Believed to reduce neuronal death by inhibiting endoplasmic reticulum and mitochondrial stress. |
| Administration | Oral | Oral | Intravenous | Oral |
| Pivotal Trial(s) | NCT00868166 | Multiple trials | MCI186-19 | CENTAUR |
| Primary Efficacy Endpoint(s) | 18-month survival. | Survival | Change in ALSFRS-R score. | Rate of decline in ALSFRS-R score. |
| Key Efficacy Results | No significant difference in survival compared to placebo. | Modest increase in survival (approximately 2-3 months). | Showed a slowing of functional decline in a select group of patients. | Significantly slowed the rate of decline in ALSFRS-R score. |
Experimental Workflow: this compound Clinical Trials
Caption: this compound Clinical Trial Workflow.
Conclusion
The clinical development of this compound for neurodegenerative diseases has not demonstrated statistically significant efficacy in pivotal trials for either SMA or ALS. In SMA, while the primary endpoint was not met, some secondary analyses suggested a potential for motor function stabilization, though this was not confirmed in a long-term extension study. In ALS, this compound did not improve survival compared to placebo. Despite its well-tolerated safety profile, the lack of robust efficacy has led to the discontinuation of its clinical development for these indications.
This comparative guide highlights the challenges in developing treatments for complex neurodegenerative diseases. While this compound's mechanism of targeting mitochondrial dysfunction remains a scientifically valid approach, future research may need to explore more potent modulators of this pathway or combination therapies. The data from the this compound trials, however, provide valuable insights for the design of future studies in these patient populations.
References
- 1. pod-nmd.org [pod-nmd.org]
- 2. Psychometric Characteristics of the Motor Function Measure in Neuromuscular Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFM - I-Motion [institut-myologie.org]
- 4. ALS Functional Rating Scale - Revised - Wikipedia [en.wikipedia.org]
- 5. Learn more about mfm - MFM - nmd [mfm-nmd.org]
- 6. alspathways.com [alspathways.com]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) [mdcalc.com]
A Comparative Analysis of Olesoxime and Other Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial permeability transition pore (mPTP) is a key player in the regulation of cell death, making it a critical target for therapeutic intervention in a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury. This guide provides a comparative overview of Olesoxime and other prominent mPTP inhibitors, focusing on their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Mitochondrial Membranes
Mitochondrial permeability transition pore inhibitors can be broadly categorized based on their primary molecular targets within the mitochondrion. This compound and its analogue TRO40303 are distinguished by their interaction with proteins of the outer mitochondrial membrane, whereas the classical inhibitors, Cyclosporine A (CsA) and its derivatives, along with Sanglifehrin A, exert their effects via a component of the mitochondrial matrix.
This compound and TRO40303: These cholesterol-like molecules target the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO), both located on the outer mitochondrial membrane.[1][2] Their inhibitory action on the mPTP is particularly evident under conditions of oxidative stress, a common feature in many pathological conditions.[3][4] Unlike direct calcium-induced mPTP opening, this compound shows little to no effect on increasing the calcium retention capacity of isolated mitochondria.[4]
Cyclosporine A (CsA) and NIM811: CsA is a well-established immunosuppressant that also potently inhibits the mPTP. Its mechanism involves binding to cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[5][6] This interaction is believed to prevent CypD from promoting the conformational changes in the mPTP complex that lead to pore opening.[6] NIM811 is a non-immunosuppressive analogue of CsA that also targets CypD, making it a valuable tool for studying the specific consequences of mPTP inhibition without the confounding effects of immunosuppression.[7][8]
Sanglifehrin A (SfA): Similar to CsA, Sanglifehrin A inhibits the mPTP by binding to CypD. However, it interacts with a different site on the CypD molecule.[9][10] A key distinction is that SfA does not inhibit the calcineurin pathway, which is responsible for the immunosuppressive effects of CsA.[9]
Quantitative Comparison of mPTP Inhibitors
Direct comparison of the potency of these inhibitors is challenging due to variations in experimental conditions across different studies. However, the available data provides valuable insights into their relative activities.
| Inhibitor | Target | Potency (IC50/K0.5) | Key Findings |
| This compound | VDAC, TSPO (Outer Mitochondrial Membrane) | IC50: 30-50 µM (for TSPO binding)[11] | Primarily inhibits oxidative stress-induced mPTP opening.[4] Does not significantly increase mitochondrial calcium retention capacity.[4] |
| TRO40303 | TSPO (Outer Mitochondrial Membrane) | - | Delays mPTP opening induced by oxidative stress.[3] No effect on calcium retention capacity in isolated mitochondria.[3] |
| Cyclosporine A (CsA) | Cyclophilin D (Mitochondrial Matrix) | - | Potent inhibitor of calcium-induced mPTP opening.[4] Also has immunosuppressive effects via calcineurin inhibition.[9] |
| NIM811 | Cyclophilin D (Mitochondrial Matrix) | IC50: 0.66 µM (for HCV RNA reduction)[12] | A non-immunosuppressive CsA analogue that effectively blocks the mPTP.[7] |
| Sanglifehrin A (SfA) | Cyclophilin D (Mitochondrial Matrix) | K0.5: 2 nM (for CypD PPIase inhibition)[10] | Potent mPTP inhibitor that does not affect calcineurin activity.[9] |
Note: The provided IC50 for NIM811 is for its antiviral activity and not a direct measure of mPTP inhibition, though it indicates high cellular potency. Direct comparative IC50/EC50 values for mPTP inhibition under standardized conditions are not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of mPTP inhibition by different compounds.
Caption: Workflows for key mPTP experimental assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mPTP inhibitors. Below are summaries of common experimental protocols.
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume that occurs upon mPTP opening.
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.
-
Incubation: Resuspend the isolated mitochondria in a swelling buffer (e.g., containing KCl, HEPES, and respiratory substrates). Incubate with the test inhibitor or vehicle control for a specified time.
-
Induction of mPTP Opening: Trigger mPTP opening by adding an inducer, typically a high concentration of calcium chloride.
-
Measurement: Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[13][14]
Calcium Retention Capacity (CRC) Assay
The CRC assay quantifies the amount of calcium that mitochondria can sequester before the mPTP opens.
-
Mitochondrial Preparation: Isolate mitochondria as described above.
-
Assay Setup: Resuspend mitochondria in a buffer containing a fluorescent calcium indicator, such as Calcium Green-5N, which has low fluorescence in the absence of calcium. Add the test inhibitor or vehicle.[15][16]
-
Calcium Titration: Add sequential, known amounts of calcium chloride to the mitochondrial suspension.[15][17]
-
Fluorescence Monitoring: Continuously measure the fluorescence of the calcium indicator. After each calcium addition, mitochondria will take up the calcium, causing a decrease in fluorescence. When the mPTP opens, calcium is released from the mitochondria, resulting in a sharp and sustained increase in fluorescence. The total amount of calcium added before this sharp increase represents the calcium retention capacity.[15][16][18]
Calcein-AM/CoCl₂ Assay for Intact Cells
This cell-based assay allows for the assessment of mPTP opening in a more physiological context.
-
Cell Loading: Incubate intact cells with Calcein-AM, a membrane-permeable dye that becomes fluorescent (calcein) after hydrolysis by intracellular esterases. Calcein is retained in the cytoplasm and mitochondria.[19][20][21]
-
Quenching Cytosolic Fluorescence: Add cobalt chloride (CoCl₂), a membrane-impermeable quencher of calcein fluorescence, to the extracellular medium. CoCl₂ will quench the fluorescence of cytosolic calcein but not mitochondrial calcein, as the inner mitochondrial membrane is impermeable to CoCl₂ when the mPTP is closed.[19][20][21]
-
Treatment and Induction: Treat the cells with the test inhibitor or vehicle, followed by an mPTP inducer (e.g., ionomycin in the presence of extracellular calcium, or an oxidative stressor).[19][21]
-
Fluorescence Measurement: Monitor the fluorescence of mitochondrial calcein using fluorescence microscopy or flow cytometry. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter the mitochondrial matrix and quench the calcein fluorescence.[20][22]
Conclusion
This compound represents a distinct class of mPTP inhibitors that target the outer mitochondrial membrane, offering a different therapeutic strategy compared to the classical CypD-binding agents like Cyclosporine A and Sanglifehrin A. While direct quantitative comparisons of potency are limited by the available data, the differential mechanisms of action suggest that these compounds may be suited for different pathological contexts. The choice of an appropriate experimental assay is critical for the accurate evaluation of these inhibitors, with each method providing unique insights into the complex regulation of the mitochondrial permeability transition pore. Further research with standardized head-to-head comparisons is warranted to fully elucidate the relative therapeutic potential of these promising compounds.
References
- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRO40303, a new cardioprotective compound, inhibits mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted cyclosporin A delivery system to treat myocardial ischemia reperfusion injury of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sm.unife.it [sm.unife.it]
- 15. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abpbio.com [abpbio.com]
- 22. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Olesoxime
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of Olesoxime, with a focus on personal protective equipment (PPE) and disposal protocols.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound, based on safety data sheet recommendations.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Protective gloves | Chemically resistant, impervious gloves. |
| Eye and Face Protection | Safety glasses with side-shields | Must be worn to protect against splashes and dust. |
| Skin and Body Protection | Protective clothing | Impervious clothing, such as a lab coat, to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling fine powders to avoid breathing dust.[1][3] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Contaminated PPE and materials should be placed in a sealed container for disposal.
-
Do not allow the product to enter drains or watercourses.[1]
In Case of Exposure or Spill:
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.
-
Spill: Evacuate personnel to a safe area. Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Absorb spills with liquid-binding material and decontaminate surfaces.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
